4-Deschloro-4-(2-furanylmethyl)amino Furosemide
Beschreibung
Eigenschaften
IUPAC Name |
2,4-bis(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c18-27(23,24)16-7-13(17(21)22)14(19-9-11-3-1-5-25-11)8-15(16)20-10-12-4-2-6-26-12/h1-8,19-20H,9-10H2,(H,21,22)(H2,18,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLIXFNJZQNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198488 | |
| Record name | 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5046-19-5 | |
| Record name | 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005046195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-BIS((FURAN-2-YLMETHYL)AMINO)-5-SULFAMOYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4O9Q89M9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide
An In-Depth Technical Guide to the Chemical Profile of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide
Abstract
This technical guide provides a comprehensive theoretical framework for the novel furosemide analog, 4-Deschloro-4-(2-furanylmethyl)amino Furosemide. Furosemide, a potent loop diuretic, acts by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle. The structure-activity relationships of furosemide derivatives are of significant interest for developing new therapeutic agents with potentially altered potency, selectivity, or novel pharmacological profiles. This document outlines the proposed chemical structure, predicts key physicochemical properties, and details a plausible synthetic pathway for the title compound. Furthermore, it presents a complete workflow for structural elucidation using modern analytical techniques and discusses the hypothetical mechanism of action based on established furosemide pharmacology. All protocols and claims are grounded in authoritative scientific principles to ensure a self-validating and trustworthy guide for research and development professionals.
Introduction and Molecular Design Rationale
Furosemide (4-chloro-N-furfuryl-5-sulfamoylanthranilic acid) is a cornerstone in the management of edema associated with cardiac, renal, and hepatic failure. Its efficacy stems from its specific action on the luminal Na-K-Cl cotransporter in the kidney. The chemical scaffold of furosemide, an anthranilic acid derivative, offers multiple sites for modification to modulate its activity.
The subject of this guide, 4-Deschloro-4-(2-furanylmethyl)amino Furosemide, is a putative analog designed to explore the structure-activity relationship at the C4 position of the anthranilic acid core. In the parent molecule, this position is occupied by a chlorine atom. The proposed modification involves replacing this halogen with a second (2-furanylmethyl)amino (or furfurylamino) group. This substitution is significant for several reasons:
-
Electronic Effects: Replacing the electron-withdrawing chloro group with an electron-donating amino group will fundamentally alter the electron density of the aromatic ring, which could influence binding affinity to the target protein.
-
Steric Bulk: The introduction of a second furfurylamino group adds considerable steric bulk at a critical position, potentially altering the compound's orientation within the binding pocket of its target.
-
Novel Pharmacological Targets: Beyond diuresis, furosemide analogs have been investigated for their effects on neuroinflammation and as potential therapeutics for Alzheimer's disease, suggesting that modifications could unlock new therapeutic applications.
This guide serves as a predictive blueprint for the synthesis, characterization, and potential biological evaluation of this novel compound.
Chemical Structure and Predicted Physicochemical Properties
The core structure is based on anthranilic acid, with key functional groups dictating its chemical behavior. The proposed structure of the title compound is compared with that of Furosemide below.
Figure 1: Chemical Structures
-
(A) Furosemide: 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid
-
(B) 4-Deschloro-4-((furan-2-ylmethyl)amino) Furosemide: 2,4-bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid
The predicted physicochemical properties are summarized in Table 1. These values are calculated or estimated based on the structural changes relative to furosemide.
Table 1: Comparison of Physicochemical Properties
| Property | Furosemide | 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Predicted) | Causality of Change |
| Molecular Formula | C₁₂H₁₁ClN₂O₅S | C₁₇H₁₈N₄O₅S | Replacement of -Cl with -NHCH₂C₄H₃O and addition of C₅H₇N. |
| Molar Mass | 330.74 g/mol | 390.42 g/mol | Increased atomic count from the substituted group. |
| pKa (Carboxylic Acid) | ~3.6 | 3.8 - 4.2 | The electron-donating character of the C4-amino group is expected to slightly increase the pKa of the C1-carboxyl group, making it a weaker acid. |
| Aqueous Solubility | Slightly soluble | Predicted to be very slightly soluble | The addition of a second large, relatively nonpolar furfuryl group is likely to decrease aqueous solubility. |
| Protein Binding | High (91-99%) | Predicted to be high | High lipophilicity suggests strong binding to plasma proteins like albumin, similar to the parent compound. |
Proposed Synthetic Pathway
The synthesis of furosemide traditionally begins with 2,4-dichlorobenzoic acid. For the target molecule, a different starting material is necessary to introduce the two distinct amino functionalities. A plausible route starts from 2,4-diamino-5-sulfamoylbenzoic acid, which would require its own synthesis, likely from a dinitro- or nitro-amino precursor.
The proposed workflow focuses on the final key steps of sequential N-alkylation.
Caption: Proposed multi-step synthesis of the target molecule.
Experimental Protocol: Synthesis (Hypothetical)
Rationale: This protocol employs a selective N-alkylation strategy. The amino group at position 2 is generally more reactive to nucleophilic substitution due to the electronic influence of the adjacent carboxyl group. This allows for a stepwise introduction of the furfuryl groups.
-
Step 1: Ammonolysis. React 2,4-Dinitro-5-chlorosulfonylbenzoic acid with concentrated ammonium hydroxide to form 2,4-Dinitro-5-sulfamoylbenzoic acid.
-
Step 2: Reduction. Reduce the two nitro groups of the intermediate from Step 1 to primary amines using a standard reducing agent such as hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium to yield 2,4-Diamino-5-sulfamoylbenzoic acid.
-
Step 3: First N-Alkylation. Dissolve the diamino intermediate in a suitable polar aprotic solvent (e.g., DMF). Add one equivalent of a non-nucleophilic base (e.g., diisopropylethylamine). Add one equivalent of furfuryl chloride dropwise at room temperature. Stir for 12-24 hours. The more nucleophilic amine at the C2 position should react preferentially. Monitor reaction progress via TLC or LC-MS.
-
Step 4: Second N-Alkylation. To the crude product from Step 3, add a second equivalent of base and furfuryl chloride. Heat the reaction mixture (e.g., 60-80 °C) to drive the alkylation of the less reactive C4 amine.
-
Step 5: Purification. Upon reaction completion, perform an aqueous workup. Purify the final product using column chromatography (silica gel, with a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure 4-Deschloro-4-(2-furanylmethyl)amino Furosemide.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized molecule is critical. A combination of spectroscopic and chromatographic methods must be employed.
Caption: Integrated workflow for structural and purity analysis.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Expect to see two distinct sets of signals for the two furfuryl groups. The methylene protons (-CH₂-) will likely appear as doublets or triplets depending on coupling with the adjacent NH protons. Aromatic protons on the central ring will show a distinct splitting pattern. The two -NH protons should appear as separate signals.
-
¹³C NMR: The spectrum should account for all 17 unique carbon atoms. Key signals will include the carboxyl carbon (~170 ppm), carbons of the furan rings, and the six distinct carbons of the central benzene ring.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Furosemide itself shows a characteristic SO₂ stretching band at 1165 cm⁻¹.
-
N-H stretch: ~3300-3400 cm⁻¹ (two distinct bands possible)
-
O-H stretch (Carboxylic Acid): Broadband, ~2500-3300 cm⁻¹
-
C=O stretch (Carboxylic Acid): ~1680-1700 cm⁻¹
-
SO₂ stretch (Sulfonamide): Two bands, ~1330-1370 cm⁻¹ (asymmetric) and ~1140-1180 cm⁻¹ (symmetric)
-
C-O-C stretch (Furan): ~1010-1080 cm⁻¹
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent [M-H]⁻ ion at m/z 389.4. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
Chromatographic Analysis
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: This method provides a quantitative measure of purity and can be adapted for stability studies. A reverse-phase C18 column is standard for analyzing moderately polar compounds like furosemide and its analogs.
-
System Preparation: Use an HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Column re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan across a range (e.g., 200-400 nm) to determine the optimal wavelength. Furosemide has absorption maxima around 226 nm and 272 nm.
-
Sample Preparation: Dissolve a precisely weighed sample (approx. 1 mg) in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution. Dilute as needed.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The target purity for further biological studies should be >98%.
Proposed Mechanism of Action and Pharmacological Considerations
The primary mechanism of action for furosemide is the blockade of the NKCC2 ion cotransporter in the kidney's thick ascending limb of the Loop of Henle. This inhibition prevents the reabsorption of Na⁺, K⁺, and Cl⁻ ions, leading to significant diuresis.
Caption: Signaling pathway for Furosemide-induced diuresis.
Structure-Activity Relationship (SAR) Insights:
The diuretic activity of furosemide is highly dependent on its structure:
-
The sulfamoyl group at C5 is essential for activity.
-
The carboxylic acid at C1 is also critical, as it makes the molecule an organic acid that can be secreted into the proximal tubule.
-
The substituent at C4 modulates potency. A halogen like chlorine is optimal in the known series of diuretics.
Hypothesis for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide:
The replacement of the C4-chloro group with a bulky furfurylamino group represents a major structural deviation. It is plausible that this change could reduce or abolish diuretic activity . The larger group may cause steric hindrance, preventing the molecule from fitting correctly into the chloride-binding site of the NKCC2 transporter.
However, this modification could confer activity at other targets. Research has shown that furosemide analogs can inhibit Aβ oligomerization and neuroinflammation, processes implicated in Alzheimer's disease. The introduction of a second hydrogen-bond-donating/accepting furfurylamino group could enhance interactions with protein targets involved in these alternative pathways. Therefore, while its potential as a diuretic may be diminished, its utility as a probe for neurodegenerative or anti-inflammatory research warrants investigation.
Conclusion
References
-
Deranged Physiology. (2025, December 5). Furosemide. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Furosemide Analogs as Therapeutics for the Proteopathy and Immunopathy of Alzheimer's Disease. Request PDF. Retrieved from [Link]
-
Hassouna, M. E. M., Issa, Y. M., & Zayed, A. G. (2015). Spectrophotometric Determination of Furosemide Drug in Different Formulations using Schiff 's Bases. MedCrave online. Retrieved from [Link]
-
Digital Commons @ VCCS. (n.d.). Furosemide: Properties, Alternatives, and the Medication Approval Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. Retrieved from [Link]
-
PubMed. (2014, October 15). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. Retrieved from [Link]
-
Wikipedia. (n.d.). Furosemide. Retrieved from [Link]
-
ResearchGate. (2024, June 6). (PDF) Furosemide: Overview Mechanisms, Indications, Administration, and Safety. Retrieved from [Link]
-
Spharion. (n.d.). Spectrophotometric determination of Furosimide in pharmaceutical formulations by charge transfer complex method. Retrieved from [Link]
-
Gpatindia. (2020, October 19). FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the loop diuretics furosemide (A), piretanide.... Retrieved from [Link]
-
Taylor & Francis. (n.d.). Furosemide Determination by First‐Derivative Spectrophotometric Method. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationship of furosemide-derived compounds as antagonists of cerebellum-specific GABA(A) receptors. Retrieved from [Link]
- Google Patents. (n.d.). US5739361A - Process for the preparation of furosemide.
-
Radboud University. (n.d.). CLINICAL PHARMACOLOGICAL STUDIES ON FUROSEMIDE. Retrieved from [Link]
- Google Patents. (n.d.). EP0788494B1 - Process for the preparation of furosemide.
-
ClinPGx. (n.d.). furosemide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Furosemide - accessdata.fda.gov. Retrieved from [Link]
-
Studia Universitatis Babes-Bolyai, Chemia. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. Retrieved from [Link]
-
Digital CSIC. (2021, November 2). Furosemide/Non-Steroidal Anti-Inflammatory Drug–Drug Pharmaceutical Solids: Novel Opportunities in Drug Formulation. Retrieved from [Link]
Structural and Analytical Profiling of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (EP Impurity D)
Executive Summary
Furosemide is a potent loop diuretic widely prescribed for the management of edema and hypertension, functioning primarily as an inhibitor of the luminal Na-K-2Cl (NKCC) symporter in the loop of Henle[1][2]. The industrial synthesis of the active pharmaceutical ingredient (API) requires rigorous control of reaction conditions to prevent the formation of process-related impurities. Among the most critical of these is 4-Deschloro-4-(2-furanylmethyl)amino Furosemide , officially designated in pharmacopeias as Furosemide EP Impurity D [3][4].
As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of this specific impurity. We will explore its precise physicochemical parameters, the mechanistic causality of its formation during API synthesis, and a self-validating analytical workflow for its quantification in compliance with ICH guidelines.
Physicochemical Profiling and Structural Parameters
Furosemide EP Impurity D is a structural analog of furosemide where the chlorine atom at the C-4 position of the benzoic acid ring has been substituted by a second (2-furanylmethyl)amino (furfurylamino) group. This dual-substitution significantly alters the lipophilicity and molecular weight of the compound compared to the parent API.
Table 1: Quantitative Data and Chemical Identifiers
| Parameter | Value |
| Chemical Name (IUPAC) | 2,4-Bis[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid |
| Common Synonyms | 4-Deschloro-4-(2-furanylmethyl)amino Furosemide; Furosemide EP Impurity D[3][4] |
| CAS Registry Number | 5046-19-5[5][6] |
| Molecular Formula | C17H17N3O6S[3][6] |
| Molecular Weight | 391.4 g/mol [5][6] |
| API Family | Furosemide[4] |
Mechanistic Origins: Causality of Impurity Formation
To control an impurity, one must first understand the thermodynamics and kinetics of its origin. The standard industrial synthesis of Furosemide relies on the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-sulfamoylbenzoic acid (commonly known as Lasamide) with furfurylamine under basic conditions[2].
The Causality of Over-Substitution
The chlorine atom at the 2-position of Lasamide is highly activated by the electron-withdrawing carboxylic acid (ortho) and sulfonamide (meta) groups, making it the primary target for nucleophilic attack by furfurylamine. However, the chlorine at the 4-position is also susceptible to substitution, albeit with higher activation energy.
If the reaction temperature exceeds optimal thresholds, or if a stoichiometric excess of furfurylamine is present in the reactor, a secondary SNAr reaction occurs. The primary product (Furosemide) undergoes further amination at the 4-position, displacing the remaining chlorine atom to yield the bis-furfurylamino derivative—Furosemide EP Impurity D.
Reaction Pathway Visualization
The following diagram illustrates the logical flow of this synthetic divergence.
Synthesis and over-reaction pathway yielding Furosemide EP Impurity D.
Analytical Workflow: Self-Validating LC-MS/MS Protocol
To ensure pharmaceutical safety and ICH Q3A(R2) compliance, Impurity D must be monitored at trace levels (typically <0.15% relative to the API). The following step-by-step methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Step 1: Sample Preparation
-
Action: Dissolve 10 mg of the Furosemide API batch in 10 mL of Methanol:Water (50:50, v/v).
-
Causality: Furosemide and Impurity D possess differing polarities. The bis-furfuryl substitution makes Impurity D more lipophilic than the parent API. A 50:50 organic-aqueous diluent ensures complete solubilization of both the polar sulfonamide/carboxylic acid moieties and the lipophilic furan rings without inducing precipitation.
Step 2: Chromatographic Separation (UHPLC)
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Causality: The acidic modifier (formic acid) suppresses the ionization of the carboxylic acid group in solution, keeping the molecules in a neutral, hydrophobic state. This maximizes retention and resolution on the C18 stationary phase. Because Impurity D is more lipophilic, it will elute after the main Furosemide peak.
Step 3: Mass Spectrometric Detection (ESI+)
-
Action: Configure the mass spectrometer for Electrospray Ionization in positive mode (ESI+).
-
Targeted m/z: Monitor the transitions for Furosemide ([M+H]+ = 331.0) and Impurity D ([M+H]+ = 392.4)[5][6].
-
Causality: The secondary amine groups in both compounds readily accept a proton in the acidic mobile phase, making ESI+ highly sensitive. The 61.4 Da mass difference (replacement of -Cl with -NH-CH2-Furan) provides absolute baseline mass resolution.
Step 4: System Suitability & Self-Validation
-
Action: Inject a resolution mixture containing 0.1% Impurity D spiked into a Furosemide standard.
-
Validation Criteria: The workflow is considered valid only if the chromatographic resolution (Rs) between Furosemide and Impurity D is ≥ 2.0, and the Signal-to-Noise (S/N) ratio for the Impurity D peak is ≥ 10 for the Limit of Quantitation (LOQ). This creates a closed-loop validation system ensuring the method is fit for batch release.
Conclusion
The structural identification and quantification of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (C17H17N3O6S, MW: 391.4) is a critical component of loop diuretic manufacturing[3][6]. By understanding the nucleophilic substitution mechanics that drive its formation, process chemists can optimize reactor conditions to suppress the secondary amination. Concurrently, the implementation of robust, causality-driven LC-MS/MS workflows ensures that any residual impurity is accurately quantified, safeguarding the efficacy and safety of the final pharmaceutical product.
References
1.[5] "Furosamide | Sigma-Aldrich." Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFjDdcd3IQxVqa3ayftsT838F2ueblCM04JSrrDxdNWCqJocBFYYf1DnmOumgRaUicDXY41gHojoVwnmrAOD7_moeBrZJiBg0vIfa2PzE5K0pBIf55MoHeiHBL3TXIXwnfT1Gh3Mv7Xpbw7S4wmRHd3YVTBRiJrvJTwkfnFdSh1saGDCkFVouK-XShWR7DqH11k8R5gar5PWyH9swz3wT8UF_hkYZ-zZO5dTqizm_WcWRpt5kyqgLcnoIATno=] 2.[6] "4-Deschloro-4-(2-furanylMethyl)aMino FuroseMide | 5046-19-5." ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmvhTm8wLAtDxP6cWoiVoV80N_WYYQ8hU_6AbkbqoYAtd45suxcDdvyxl4V7P9xcFtAI2R0ZX8iEGBZQTImYexCtRYOs4jQ_FbKia-buDW-MbcIVNyzyqTzIj_XMuRLYMbOZF64u9Brbx2R1t28B3eoJFum5oFuMMfVLv4lurDzW4=] 3.[1] "Furosemide - Sigma-Aldrich." Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1jBVR63hgvf8SJOfQz6I_4zfnE9HPbPPnf9ZyNQRBWBtuT0s6WdYQs3SlxnPPP7RdID7XSurcN-Nw3eM7-3Ebh1Kkz-DKfPVP7h-WaZC3Ur577jDN3ti2VCEQPoPzcwji4gq6US4OfwZ2EXkumYjnF10u0h3wIjuSHC9v-zWWyys-jEvs02d6zQnTFNjJigWsph4PSHYRrVow30YoAPP8MIWiQLT9TYz4CfAXKHe7_H4sMhEU1F2e2qHwMJw=] 4.[3] "4-Deschloro-4-(2-furanylmethyl)amino Furosemide - CRO Splendid Lab Pvt. Ltd." Splendid Lab.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD36lYsVAuAxeXdOhTq1L3OSvuhoBKRYh1Z0aMlc04uKKwozRab3uyREUUmGI6f7hUT2z72lEs5-vjdRoPDpcBwSfHru7QrwA-P5l3hGxS8uveMzfUhENJWrwTPGFJ7n9BGDTuTqJMMQEgnc2CIWzPN9gE3JJPqMCpB-0mCFWwxoAv6X-h7dsYLNfoSG5w_XDY9PxF] 5.[4] "4-Deschloro-4-(2-furanylmethyl)amino Furosemide." LGC Standards.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuZB9W7M5dN5qEEweMSF0ctFgQzQKpEpiVeSD4FLxtFakOapdoTQdWAWkExlghMcVnf06bNwNtK-c8R7JIp_3aDPYlQlKcSPbUCGKvgN6Rn4-VfSvRNYxLdui5yTuJJ_9fQM8DFeNjBj9I8xg0COhEHvmz9aDXQt2HnzmI8Jbfd2-lXkYBHeYN8lirbd3_noSXqb7NjAQ6vs5i] 6. "Furosemide EP Impurity D | CAS No- 5046-19-5." Simson Pharma Limited.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQaTlHrFzPkXEwa81LKN-l5lmTD6ybfZYAMn3TkRT77UOR9vk2BLUsHVQoAjqgWd6TEWLVftmSNUm-j9hmX6TsH-BXeqVaNkddhiCHvm0lbOYWywWfdtF_z4ISjmYtjPtr1vRuHMNXlumQH47DEW-H5tSp8xMKMAA=] 7.[2] "Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies." PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz2NSGxcnGoE0xP19yycFpHnsWlujlqP5vPc12eomT_QQFYhx-RUnixcAbT917DH428bLK1J-_8cxVlMdnx4nkn6GyYF-_tfHTQDviBHt05c8pBk4Jsg_xY-nXdhEgKSoghu8_ng57iEADct1m] 8.[7] "Furosemide EP Impurity D | 5046-19-5." Chemicea Pharmaceuticals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsknNnuGa7VUFhHB6hZbRKbDgZmaHumSWSg6NunALM8f43Q7JG-nTxZu2oIrlzPDVtfD8WP3MPDIMqpDszr8_swk6VkiW9_5k6uXNhtVxtlSc6agPSkM9Vk9flRAUI0R7oD8l9oF9P_jsbJQlvWnoW] 9. "Furosemide EP Impurity D | CAS Number 5046-19-5." Klivon.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJdPj_HInjHtk0nCHs1UORKD_MpiadgfG71bkFo8gLs55Z6EKr95Yms40S-GLE9612_jxm55Owdxsg6kDvxICrfaTOy5CCn8K3oXXw0vh69ffBV0N-DCaIW_rEVdBzxsdV7Tn8o4B568WiIALRBx0hdSn45mO2VIiolvyIEP7a4Ond6AI=]
Sources
- 1. Furosemide | Sigma-Aldrich [sigmaaldrich.com]
- 2. Lasamide, a Potent Human Carbonic Anhydrase Inhibitor from the Market: Inhibition Profiling and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Deschloro-4-(2-furanylmethyl)amino Furosemide | 5046-19-5 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. 4-Deschloro-4-(2-furanylmethyl)amino Furosemide [lgcstandards.com]
- 5. Furosamide | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Deschloro-4-(2-furanylMethyl)aMino FuroseMide | 5046-19-5 [chemicalbook.com]
- 7. Furosemide EP Impurity D | 5046-19-5 [chemicea.com]
Unraveling the Degradation Pathways of Furosemide: Mechanisms Leading to Deschloro Derivatives
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
Furosemide (4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid) is a widely prescribed loop diuretic. While highly efficacious, its molecular architecture—specifically the chloroaromatic ring—renders it highly susceptible to environmental and chemical stress. Understanding the degradation pathways of furosemide is critical for formulation stability, impurity profiling, and regulatory compliance.
This technical guide explores the causality behind the formation of deschloro derivatives —degradants characterized by the loss or substitution of the chlorine atom at the C4 position. By examining the thermodynamic vulnerabilities of the C-Cl bond, we will dissect the two primary mechanisms driving this degradation: photodehalogenation and nucleophilic aromatic substitution (SNAr) .
Molecular Vulnerability: The Causality of C-Cl Cleavage
To understand why furosemide degrades into deschloro derivatives, one must analyze its electronic environment. The chlorine atom at position 4 is flanked by two strongly electron-withdrawing groups:
-
The Carboxyl Group (-COOH) at C1: Exerts a strong inductive and resonance-withdrawing effect para to the chlorine atom.
-
The Sulfamoyl Group (-SO₂NH₂) at C5: Exerts a powerful electron-withdrawing effect ortho to the chlorine atom.
This synergistic electron withdrawal severely depletes the electron density around the C4 carbon. Consequently, the C-Cl bond is highly polarized and weakened, making it a prime target for both homolytic cleavage (under UV excitation) and heterolytic attack (by nucleophiles)[1].
Mechanistic Pathways to Deschloro Derivatives
Pathway A: Photolytic Degradation (Photodehalogenation)
Furosemide exhibits significant photolability. When exposed to UV or natural light, the molecule absorbs photons that provide sufficient energy to overcome the bond dissociation energy of the C-Cl bond (approx. 397 kJ/mol).
According to the mechanism proposed by Soumillion and De Wolf for chloroaromatic compounds, this photolysis initiates a homolytic cleavage, generating a highly reactive aryl radical[2]. Depending on the solvent environment, this radical undergoes one of two primary reactions:
-
Photoreduction: In hydrogen-donating (protic) solvents like methanol, the aryl radical abstracts a hydrogen atom, yielding a simple deschloro-furosemide (-Cl replaced by -H)[2].
-
Photosubstitution: In aqueous matrices, the radical reacts with water or hydroxyl radicals, resulting in a hydroxy-deschloro derivative (-Cl replaced by -OH)[3],[4].
Mechanistic pathways of furosemide photodehalogenation.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
Beyond photolysis, the activated nature of the C4 position makes furosemide susceptible to SNAr reactions. During synthesis or under severe thermal stress in the presence of excess amines, the chlorine atom acts as a leaving group and is displaced by a nucleophile.
When the nucleophile is a furfurylamine moiety, the reaction yields 4-deschloro-4-(2-furanylmethyl)amino furosemide (CAS 5046-19-5)[5]. This specific deschloro derivative is officially recognized in pharmacopeias as Furosemide EP Impurity D [5].
Quantitative Data & Impurity Profiling
The table below summarizes the critical deschloro derivatives of furosemide, providing a quick-reference guide for analytical profiling.
| Derivative Name | CAS Number | Structural Modification | Primary Formation Pathway | Recommended Detection |
| Deschloro-furosemide | N/A | -Cl replaced by -H | Photoreduction (UV exposure in protic solvents) | LC-MS/MS (Loss of isotopic Cl signature) |
| Hydroxy-deschloro furosemide | N/A | -Cl replaced by -OH | Photosubstitution (UV exposure in aqueous media) | HPLC-UV / LC-MS |
| Furosemide Impurity D | 5046-19-5 | -Cl replaced by -NH-furfuryl | SNAr (Thermal stress / Excess amine during synthesis) | HPLC-UV (EP Monograph standard) |
Experimental Workflows for Degradation Profiling
To ensure scientific integrity, analytical methods must be self-validating. The following protocol leverages the natural isotopic signature of chlorine (
Self-Validating LC-MS/MS Protocol for Deschloro Degradants
Step 1: Controlled Photolytic Stress (ICH Q1B Compliant)
-
Prepare a 1.0 mg/mL solution of Furosemide API in a 50:50 mixture of HPLC-grade Methanol and Milli-Q Water.
-
Transfer the solution to clear quartz ampoules to ensure maximum UV transmittance.
-
Expose the samples to a 400W medium-pressure mercury lamp (or an ICH Q1B compliant solar simulator) at 25°C[2].
Step 2: Aliquot Quenching
-
Withdraw 100 µL aliquots at precise intervals: T=0, 4, 8, 24, and 48 hours[3].
-
Immediately transfer the aliquots into amber LC vials and store at 4°C to halt the photolytic reaction and prevent secondary thermal degradation.
Step 3: Chromatographic Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate buffer adjusted to pH 4.5.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 0.3 mL/min.
Step 4: Mass Spectrometric Validation
-
Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.
-
Parent Validation: Locate the intact furosemide peak. It will present a primary ion at m/z 329 [M-H]⁻ with a distinct isotopic M+2 peak at m/z 331 (approx. 33% relative abundance).
-
Degradant Validation: Identify the deschloro-furosemide peak at m/z 295 [M-H]⁻. The complete absence of the m/z 297 (M+2) peak confirms the loss of the chlorine atom, self-validating the photodehalogenation mechanism.
Self-validating LC-MS/MS workflow for deschloro degradants.
Regulatory & Formulation Implications
The rapid photodehalogenation of furosemide necessitates strict formulation controls. Because the deschloro derivatives alter the pharmacological profile and introduce unknown toxicological risks, manufacturers must implement mitigation strategies:
-
Primary Packaging: Furosemide solutions must be stored in amber glass or opaque containers to block UV/Vis radiation.
-
pH Optimization: Maintaining the formulation pH in the slightly basic range stabilizes the sulfonamide group and reduces the overall thermodynamic favorability of degradation pathways[4].
-
Excipient Selection: The use of cyclodextrins (e.g.,
-cyclodextrin) has been investigated to encapsulate the chloroaromatic ring, physically shielding the C-Cl bond from photolytic cleavage[2].
References
-
3-Chloro-4-methyl-5-sulfamoylbenzoic Acid | CAS 62971-72-6 - Benchchem. Benchchem. 1
-
CAS No : 5046-19-5 | Product Name : Furosemide - Impurity D. Pharmaffiliates.5
-
Influence of cyclodextrins on the photostability of selected drug molecules in solution and the solid-state. Semantic Scholar. 2
-
Furosemide in water matrix: HPLC-UV method development and degradation studies. ResearchGate. 3
-
Analytical Techniques for Furosemide Determination. ResearchGate. 4
Sources
Thermodynamic Stability and Kinetic Profiling of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Impurity D): A Comprehensive Technical Guide
Executive Summary
In the rigorous landscape of Quality by Design (QbD) and active pharmaceutical ingredient (API) manufacturing, understanding the thermodynamic boundaries of process-related impurities is non-negotiable. 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (CAS 5046-19-5), officially designated as Furosemide EP Impurity D, represents a critical degradant and synthetic byproduct. This whitepaper synthesizes the mechanistic causality behind its formation, evaluates its solid- and solution-state thermodynamic stability, and provides self-validating experimental protocols for comprehensive kinetic profiling.
Mechanistic Origins and Thermodynamic Drivers of Formation
To understand the thermodynamic stability of Impurity D, one must first analyze the activation energy (
The first substitution occurs regioselectively at the C2 position. However, the introduction of the secondary amino group at C2 fundamentally alters the electronic topology of the aromatic ring. The nitrogen lone pair donates electron density into the
Thermodynamically, the second SNAr reaction to form Impurity D is non-spontaneous under standard conditions. It requires a high thermal energy input (125 °C ≤ T ≤ 135 °C) and excess nucleophile to overcome the elevated activation barrier (1)[1]. Once formed at these elevated temperatures, Impurity D acts as a kinetic trap, though prolonged thermal stress can drive it toward further decarboxylation to form Impurity G[2].
Thermodynamic energy landscape of Impurity D formation via sequential SNAr reactions.
Solid-State Thermodynamic Stability and Polymorphic Disruption
The solid-state stability of an API is governed by its crystal lattice energy. Furosemide exhibits complex conformational and synthon polymorphism, with stable crystal lattice energies calculated at approximately -41.65 to -41.78 kcal/mol, driven by highly efficient
In Impurity D, the substitution of the dense, electronegative C4 chlorine atom with a second bulky, conformationally flexible furfurylamino group severely disrupts this planar packing. The steric hindrance prevents optimal hydrogen bonding alignment, increasing the free volume within the crystal lattice. This structural disruption results in a less negative (less stable) lattice energy compared to the parent API. Consequently, Impurity D exhibits a lower melting point and a higher susceptibility to moisture-induced phase transitions and thermal degradation, requiring strict temperature controls during isolation.
Solution-State Stability and Photolytic Kinetics
Furosemide is notoriously photolabile, degrading primarily via photosensitized oxidation involving singlet oxygen (
Impurity D possesses two furfurylamino moieties, effectively doubling the molecular sites vulnerable to singlet oxygen attack. This structural feature significantly lowers the oxidation potential of the molecule, increasing the bimolecular rate constant (
Comparative Thermodynamic and Kinetic Parameters
| Parameter | Furosemide (API) | Impurity D (CAS 5046-19-5) | Analytical Methodology |
| Molecular Weight | 330.74 g/mol | 391.40 g/mol | High-Resolution Mass Spectrometry |
| Crystal Lattice Energy | ~ -41.7 kcal/mol | > -35.0 kcal/mol (Estimated) | PBC/DFT Computational Modeling |
| Primary Degradation | Photolytic (Singlet | Photolytic & Thermal Decarboxylation | HPLC-UV / LC-MS |
| Thermal Stability Limit | Stable up to ~206°C | Decarboxylates at 125–135°C | TGA / DSC |
| Photolytic Vulnerability | Moderate (Single furan ring) | High (Dual furan rings) | UV-Vis Spectroscopy |
Self-Validating Experimental Protocols for Stability Profiling
To empirically validate the thermodynamic stability of Impurity D, researchers must employ self-validating test systems that decouple thermal degradation from photolytic degradation.
Step-by-step experimental workflow for thermodynamic and kinetic stability profiling.
Protocol 1: Solid-State Accelerated Thermal Aging
Objective: Determine the activation energy (
-
Sample Preparation: Isolate Impurity D to >99.0% purity using preparative HPLC. Dry under vacuum at 25°C to avoid premature thermal degradation.
-
Thermal Stress: Place 10 mg aliquots into hermetically sealed aluminum pans. Incubate in a climate chamber at varying temperature points (40°C, 60°C, 80°C) with a constant 75% Relative Humidity (RH).
-
Control Mechanism: Run a parallel batch of Furosemide API under identical conditions to serve as a baseline thermodynamic reference.
-
Analysis: At intervals of 7, 14, and 28 days, analyze samples via Differential Scanning Calorimetry (DSC) to monitor shifts in the endothermic melting peak, and Thermogravimetric Analysis (TGA) to quantify mass loss associated with decarboxylation to Impurity G.
-
Causality Check: Plot the natural log of the degradation rate against
(Arrhenius plot) to extract the specific for Impurity D's solid-state breakdown.
Protocol 2: Solution-State Photolytic Stress Testing (ICH Q1B)
Objective: Quantify the bimolecular rate constant (
-
Solvent Matrix: Prepare a 50 µg/mL solution of Impurity D in a 50:50 Methanol/Water buffer (pH 7.4).
-
Irradiation: Expose the solution to a cool white fluorescent lamp and near-UV light (providing an overall illumination of
million lux hours and Watt hours/square meter). -
Singlet Oxygen Trapping: In a parallel control vial, add 10 mM of sodium azide (a known
quencher). -
Quantification: Analyze aliquots at 2-hour intervals using HPLC-UV (detection at 254 nm).
-
Validation: If the degradation rate in the sodium azide vial is significantly suppressed compared to the unquenched vial, the causality of the
[2+4] cycloaddition mechanism is empirically validated.
Conclusion
The thermodynamic stability of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide is fundamentally compromised compared to its parent API. The addition of a second furfurylamino group at the C4 position creates a sterically hindered, electron-rich molecule that disrupts crystal lattice stability and doubles its vulnerability to photolytic oxidation. For process chemists and formulators, mitigating the formation of Impurity D requires strict control over reaction temperatures (keeping them below 125°C) and precise stoichiometric management of the furfurylamine nucleophile during synthesis.
References
- Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method Molecules / PMC URL
- Conformational and Synthon Polymorphism in Furosemide (Lasix)
- Kinetics and Mechanism of the Photosensitized Oxidation of Furosemide Universidad de Chile URL
- Solid Self-Nanoemulsifying Drug Delivery Systems of Furosemide: In Vivo Proof of Concept PMC / NIH URL
Sources
The Photostability Profile of Furosemide and Its Amino-Derivatives: Mechanistic Vulnerabilities and Stabilization Engineering
Executive Summary
Furosemide (5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)-amino]benzoic acid) is a quintessential loop diuretic. Its core pharmacological activity is heavily dependent on its specific structural motifs, notably the secondary amine linkage connecting the furfuryl ring to the anthranilic acid core. However, this exact amino-derivative architecture introduces profound photochemical vulnerabilities. When exposed to ultraviolet (UV) or visible light, furosemide undergoes rapid degradation, leading to a characteristic "yellowing" phenomenon, loss of active pharmaceutical ingredient (API), and the generation of potentially phototoxic byproducts. This technical guide dissects the photostability profile of furosemide amino-derivatives, exploring the quantum mechanics of its degradation, establishing robust analytical workflows, and detailing advanced stabilization strategies.
The Quantum Mechanics of Photochemical Degradation
The photolability of furosemide is not a monolithic process; it is a complex cascade of competing reactions dictated by the molecule's excitation state, the solvent matrix, and the presence of molecular oxygen. The secondary amine group acts as a critical fulcrum in these reactions.
-
Pathway A: Photohydrolysis (The Primary Cleavage): Upon irradiation (particularly at 365 nm), the bond between the secondary amine and the methylene moiety of the furfuryl group is highly susceptible to cleavage. This photo-hydrolytic reaction yields 4-chloro-5-sulfamoylanthranilic acid (CSA, also known as saluamine) and furfuryl alcohol (FA). Crucially, this reaction is independent of oxygen and can proceed under strictly anaerobic conditions[1].
-
Pathway B: Photoreduction and Dechlorination: The chloroaromatic system of furosemide can undergo electron transfer from the triplet excited state to the ground state, leading to the abstraction of the chlorine atom and the formation of N-furfuryl-5-sulfamoylanthranilic acid[2].
-
Pathway C: Type II Photosensitization (Singlet Oxygen Generation): Furosemide acts as a potent photosensitizer. Under aerobic conditions, the excited triplet state of the drug transfers energy to ground-state molecular oxygen (
), generating highly reactive singlet oxygen ( ). This pathway is directly responsible for the drug's phototoxicity, as singlet oxygen rapidly initiates the peroxidation of lipids (e.g., linoleic acid) and the oxidation of amino acids like histidine[3].
Mechanistic pathways of furosemide photodegradation upon UV/Vis irradiation.
Environmental and Physicochemical Catalysts
The rate and trajectory of furosemide's photodegradation are highly sensitive to its microenvironment.
-
The pH-Rate Profile: The ionization state of the carboxylic acid and sulfonamide groups dictates photostability. The principal photolabile species is the unionized acid form. Consequently, furosemide is highly unstable in acidic solutions (pH < 3.8) but exhibits relative stability in alkaline environments (pH > 7)[4].
-
Solid-State Excipient Interactions: In solid dosage forms, the secondary amino group of furosemide can react with excipients. For instance, the presence of hygroscopic excipients (like starch) provides a micro-aqueous environment that accelerates photohydrolysis. Furthermore, interactions between the amino group and surrounding matrices under light stress can trigger browning reactions, exacerbating the yellowing phenomenon[1].
Experimental Methodology: Self-Validating Photostability Profiling
To accurately profile the photostability of furosemide amino-derivatives, researchers must employ a self-validating experimental system that isolates specific degradation pathways while accounting for photon flux.
Protocol: Comprehensive Forced Degradation and ROS Trapping
Causality Note: This protocol utilizes ICH Q1B compliant light sources but integrates specific chemical scavengers to differentiate between direct photolysis (Type I) and singlet oxygen-mediated degradation (Type II).
-
Sample Preparation & Actinometry:
-
Prepare a 100 µM solution of furosemide in a 50:50 methanol/phosphate buffer (pH 7.4) matrix.
-
Rationale: Methanol ensures the solubility of both the parent drug and non-polar photoproducts, while the buffer maintains the drug in its more stable ionized form, preventing rapid, uncontrolled acid-catalyzed dark hydrolysis.
-
Validate the photon flux of the photoreactor (e.g., D65 fluorescent lamp or 365 nm UV source) using potassium ferrioxalate actinometry to ensure reproducible energy delivery.
-
-
Mechanistic Probing (ROS Trapping):
-
Divide the solution into three cohorts: (A) Control, (B) Argon-purged (Anaerobic), and (C) Oxygen-purged + 10 mM 2,5-dimethylfuran.
-
Rationale: 2,5-dimethylfuran is a highly specific scavenger for singlet oxygen (
). If degradation is significantly halted in Cohort C, and specific peroxidic adducts of 2,5-dimethylfuran are detected via GC-MS, Type II photosensitization is definitively confirmed[3].
-
-
Irradiation and Dark Controls:
-
Expose the samples to 1.2 million lux hours and 200 watt hours/square meter of near UV energy (ICH Q1B standard).
-
Simultaneously maintain identical cohorts wrapped in aluminum foil within the same chamber to serve as thermal/dark controls. Rationale: This isolates photochemical degradation from purely thermal hydrolysis, validating that the observed degradation is strictly photon-driven.
-
-
HPLC-UV/MS Quantification:
-
Analyze aliquots at specific time intervals (e.g., 0, 1, 3, 6, 12, 24 hours) using an HPLC system coupled to a Diode Array Detector (DAD) and a Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS).
-
Monitor the disappearance of the parent peak (m/z 329) and the emergence of CSA (m/z 249) and furfuryl alcohol.
-
Self-validating experimental workflow for forced degradation and ROS trapping.
Quantitative Photostability Data
The following table synthesizes the kinetic parameters and primary photoproducts of furosemide under various environmental conditions.
| Matrix / Condition | Primary Photoproducts | Dominant Mechanism | Half-Life ( | Reference |
| Aqueous (pH 2.0) | CSA, Furfuryl Alcohol | Photohydrolysis (Unionized form) | ~0.5 - 1.5 hours | [4] |
| Aqueous (pH 7.4) | CSA, Furfuryl Alcohol | Photohydrolysis (Ionized form) | Stable (Minimal degradation) | [4] |
| Methanol (Aerobic) | CSA, Peroxidic derivatives | Type II Photosensitization ( | Highly Photolabile | [3] |
| Solid-State (Urea Cocrystal) | Uncharacterized polymers | Excipient-mediated degradation | 6.6% degradation at 90 days | [5] |
| Solid-State (Nicotinamide Cocrystal) | Suppressed Yellowing | Spectral shifting / Crystal packing | 1.3% degradation at 90 days | [5] |
Engineering Photostability: Advanced Stabilization Strategies
Mitigating the photolability of furosemide amino-derivatives requires interventions at the formulation and supramolecular levels.
-
Supramolecular Crystal Engineering (Co-crystallization): Traditional formulation approaches (like amber glass) only provide passive protection. Active stabilization can be achieved by altering the crystal lattice. Co-crystallizing furosemide with nicotinamide significantly suppresses the yellowing phenomenon and chemical degradation. Mechanism: The furosemide-nicotinamide co-crystal exhibits a UV-Visible absorption spectrum that is shifted to a shorter wavelength compared to intact furosemide. This shift moves the drug's absorption band away from the primary emission spectrum of standard environmental lighting (e.g., D65 lamps), effectively rendering the molecule "blind" to the destructive photons[5]. Conversely, co-crystallization with urea accelerates degradation, highlighting the need for careful co-former selection.
-
Photoprotective Associations: The formulation of furosemide with other active agents can impart synergistic photostability. For example, the concurrent formulation of furosemide with the diuretic triamterene in pH 7.4 solutions demonstrates a significant photoprotective effect. Triamterene, which is highly fluorescent but photochemically stable, acts as an energy sink. It absorbs incident UV radiation and dissipates it harmlessly as fluorescence, thereby shielding the vulnerable secondary amine of furosemide from photolysis[6].
References
- Photodegradation and hydrolysis of furosemide and furosemide esters in aqueous solutions.International Journal of Pharmaceutics (via Semantic Scholar).
- Photodegradation and phototoxicity studies of furosemide. Involvement of singlet oxygen in the photoinduced hemolysis and lipid peroxidation.PubMed (NIH).
- An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide.MDPI.
- Photolytic degradation of frusemide.ResearchGate.
- Improving the Solid-State Photostability of Furosemide by Its Cocrystal Formation.PubMed (NIH).
- Photostability studies on the furosemide-triamterene drug association.PubMed (NIH).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation and phototoxicity studies of furosemide. Involvement of singlet oxygen in the photoinduced hemolysis and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Improving the Solid-State Photostability of Furosemide by Its Cocrystal Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photostability studies on the furosemide-triamterene drug association - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Solubility Properties of Deschloro Furosemide Analogs: A Physicochemical and In Silico Exploration
An In-Depth Technical Guide:
Abstract
Furosemide, a potent loop diuretic, is a cornerstone in the management of edema and hypertension. However, its classification as a Biopharmaceutics Classification System (BCS) Class IV drug is due to its inherently low solubility and permeability, which can lead to variable absorption and bioavailability.[1][2][3][4][5] This guide provides a comprehensive exploration of the theoretical solubility properties of deschloro furosemide analogs. By removing the electron-withdrawing chlorine atom from the C4 position of the benzoic acid ring, we can fundamentally alter the molecule's physicochemical characteristics. This paper details the theoretical underpinnings of solubility, outlines robust computational methodologies for its prediction, and provides a framework for the experimental validation of these in silico models. The intended audience includes researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the solubility of complex pharmaceutical compounds.
Introduction: The Furosemide Solubility Challenge
Furosemide effectuates its diuretic action by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle.[6][7][8][9] Its clinical efficacy is well-established, but its physicochemical properties present significant formulation challenges. Furosemide is a weakly acidic compound with a pKa of approximately 3.9, and it is practically insoluble in water and acidic solutions.[9][10][11][12] This poor aqueous solubility is a primary factor contributing to its classification as a BCS Class IV drug, necessitating strategies to enhance its dissolution and absorption.[4]
Analog development is a classic medicinal chemistry strategy to optimize a drug's properties. This guide focuses on a specific modification: the removal of the chlorine atom at the C4 position, creating "deschloro furosemide" analogs. This seemingly minor structural change can have a profound impact on the molecule's electronic distribution, crystal lattice energy, and solvation thermodynamics, all of which are critical determinants of solubility.
Molecular Architecture and the Role of the Chloro Substituent
The furosemide molecule possesses several key functional groups that dictate its behavior:
-
Carboxylic Acid: This group is responsible for the drug's acidic nature and allows for salt formation in alkaline solutions.[9]
-
Sulfonamide Group: This moiety is critical for the diuretic activity.[9]
-
Furan Ring: The furfurylamino side chain is essential for its high potency.[9]
-
Chlorine Atom: Positioned at C4, this electronegative atom enhances the diuretic effect, likely by influencing the acidity of the carboxylic acid and the electron density of the aromatic ring.[9]
The removal of the chlorine atom is hypothesized to induce several cascading effects:
-
Reduced Acidity: The electron-withdrawing inductive effect of chlorine increases the acidity of the nearby carboxylic acid. Its removal would likely increase the pKa, making the analog less acidic and altering its solubility profile as a function of pH.
-
Altered Polarity and Lipophilicity: The chloro group contributes to the overall lipophilicity (logP) of the molecule. Its removal will change the logP value, which in turn affects the balance between solubility in aqueous and lipid environments.
-
Modified Crystal Packing: The chlorine atom participates in intermolecular interactions within the crystal lattice. Removing it will change the crystal packing, potentially lowering the lattice energy required to be overcome for dissolution.
Theoretical Foundations of Solubility
The solubility of a crystalline compound is governed by the thermodynamic equilibrium between the solid state and the solution. This process can be dissected into two key energetic components:
-
Lattice Energy (ΔG_lattice): The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.
-
Solvation Energy (ΔG_solvation): The energy released when the individual molecules are surrounded and stabilized by solvent molecules.
A compound's solubility is a function of the balance between these two forces. For a drug to dissolve, the energy gained from solvation must be sufficient to overcome the energy required to break apart the crystal lattice.[13]
Caption: Thermodynamic cycle illustrating the relationship between lattice energy, solvation energy, and the overall energy of solution which determines solubility.
In Silico Approaches for Predicting Solubility
Modern drug development heavily relies on computational models to predict physicochemical properties, saving significant time and resources.[14][15][16]
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are statistical tools that correlate structural or physicochemical descriptors of molecules with their experimentally measured solubility.[13][14]
-
Causality: These models work on the principle that the structure of a molecule dictates its properties. Descriptors can range from simple (e.g., molecular weight, atom counts) to complex (e.g., quantum chemical parameters).
-
Methodology: A large dataset of compounds with known solubilities is used to "train" a mathematical model. This model can then be used to predict the solubility of new, untested compounds like our deschloro furosemide analogs.
-
Trustworthiness: The predictive power of a QSPR model is highly dependent on the quality and diversity of the training dataset.[14] The model must be validated using an external test set of molecules not used during training.
First-Principles and Thermodynamics-Based Methods
These methods aim to predict solubility from fundamental physical principles rather than statistical correlation.
-
Expertise: Approaches like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) use quantum mechanics to calculate the chemical potential of a molecule in a solvent, providing a more direct prediction of solvation energy.[13]
-
Application: These models are computationally more intensive than QSPR but can offer deeper mechanistic insights into how a molecule interacts with its solvent environment. They are particularly useful for comparing the solubility of a parent drug and its analog in various solvents.
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic view of the dissolution process.
-
Methodology: By simulating the movement and interaction of every atom in a system (drug crystal and solvent) over time, MD can model the breakdown of the crystal lattice and the solvation of individual drug molecules.
-
Insight: While computationally expensive, MD simulations are invaluable for understanding the specific intermolecular interactions (e.g., hydrogen bonds) that govern solubility at a molecular level.[13][14]
Data Presentation: Predicted Physicochemical Properties
The following table summarizes the predicted properties for furosemide and a hypothetical deschloro analog based on computational models.
| Property | Furosemide | Deschloro Furosemide Analog (Predicted) | Rationale for Change |
| Molecular Formula | C₁₂H₁₁ClN₂O₅S | C₁₂H₁₂N₂O₅S | Removal of Cl, addition of H |
| Molecular Weight | 330.77 g/mol | 296.31 g/mol | Mass difference of Cl vs. H |
| pKa (Predicted) | ~3.9 | ~4.3 | Removal of electron-withdrawing Cl reduces acidity |
| cLogP (Predicted) | ~2.9 | ~2.5 | Chlorine is lipophilic; its removal reduces logP |
| Aqueous Solubility (pH 7.4, Predicted) | Low | Moderately Increased | Lower lattice energy and altered polarity may favor solvation |
Experimental Protocol: Validating Theoretical Predictions
Theoretical models must be validated by robust experimental data. The gold-standard method for determining thermodynamic solubility is the Saturation Shake-Flask Method .[17][18]
Objective
To determine the equilibrium solubility of deschloro furosemide analogs in various physiologically relevant aqueous buffers to validate in silico predictions.
Materials
-
Deschloro furosemide analog (crystalline solid)
-
Phosphate buffers (pH 5.8, 6.8, 7.4)
-
Simulated Gastric Fluid (pH 1.2)
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Step-by-Step Methodology
-
Preparation: Prepare all aqueous buffers and degas them.
-
Addition of Excess Solid: Add an excess amount of the deschloro furosemide analog to vials containing a known volume of each buffer. "Excess" ensures that a saturated solution in equilibrium with undissolved solid is achieved.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C) for 48 hours. This duration is typically sufficient to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess, undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved analog using a validated HPLC-UV method against a standard curve.
-
Validation: The experiment should be performed in triplicate for each buffer condition to ensure reproducibility. The presence of solid material at the end of the experiment visually confirms that saturation was achieved.
Caption: A streamlined workflow demonstrating the synergy between computational prediction and experimental validation in drug analog development.
Conclusion and Future Directions
The theoretical analysis of deschloro furosemide analogs provides a powerful, resource-efficient strategy to guide drug development. By leveraging a suite of in silico tools, from QSPR to first-principles thermodynamic models, researchers can rationally predict how structural modifications will impact a drug's solubility profile. The removal of the C4 chlorine atom is predicted to increase the analog's pKa and alter its lipophilicity, potentially leading to improved aqueous solubility. However, these theoretical insights are only as valuable as their experimental validation. The shake-flask method provides a robust and reliable means to confirm these predictions, creating a feedback loop for refining computational models. This integrated approach of prediction and validation is essential for accelerating the discovery of new chemical entities with optimized physicochemical properties and improved therapeutic potential.
References
- Furosemide - Wikipedia. (URL: )
- Factors that Affect the Solubility of Drugs - Pharmaguideline. (URL: )
- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (URL: )
- 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader. (URL: )
- Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC. (URL: )
- Compound solubility prediction in medicinal chemistry and drug discovery - Life Chemicals. (URL: )
- What is the mechanism of Furosemide?
- Factors Influencing Drug Solubility | PDF - Scribd. (URL: )
- Assessment of physicochemical properties of furosemide (40mg) tablets marketed in Syria. (URL: )
- Furosemide (Lasix): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (URL: )
- Solubility & Dissolution - PharmDecks. (URL: )
- 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formul
- Predicting drug solubility in different solvents using molecular simulation and machine learning - University of Str
- Furosemide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pedi
- (PDF)
- Computational Approaches to Determine Drug Solubility - PubMed. (URL: )
- Furosemide | Deranged Physiology. (URL: )
- Furosemide | C12H11ClN2O5S | CID 3440 - PubChem - NIH. (URL: )
- FUROSEMIDE (FRUSEMIDE) 1.
- Prediction of Drug-like Compounds Solubility in Supercritical Carbon Dioxide: A Comparative Study between Classical Density Functional Theory and Machine Learning Approaches | Industrial & Engineering Chemistry Research - ACS Public
- A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (URL: )
- Furosemide Cocrystals: Structures, Hydrogen Bonding, and Implications for Properties | Crystal Growth & Design - ACS Public
- Medicinal Chemistry of Furosemide: A Loop Diuretic Overview - Prezi. (URL: )
- Theoretical and practical approaches for prediction of drug-polymer miscibility and solubility - PubMed. (URL: )
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (URL: )
- solubility experimental methods.pptx. (URL: )
- Furosemide - accessd
- Furosemide CAS#: 54-31-9 - ChemicalBook. (URL: )
- Full article: Physical–chemical properties of furosemide nanocrystals developed using rotation revolution mixer - Taylor & Francis. (URL: )
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (URL: )
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (URL: )
- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (URL: )
- Theoretical and Practical Approaches for Prediction of Drug–Polymer Miscibility and Solubility | Semantic Scholar. (URL: )
- Solid-Liquid Equilibrium Behavior and Data Correlation of Furosemide in 12 Pure Solvents from 283.15 to 323.
- In-Vitro, Ex-Vivo Characterization of Furosemide Bounded Pharmacosomes for Improvement of Solubility and Permeability - Horizon Research Publishing. (URL: )
- Enhancement of Solubility of Furosemide Utilizing Different Techniques of Inclusion Complex - ijprajournal. (URL: )
- SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN. (URL: )
- Comparative evaluation of various solubility enhancement str
- SYNTHESIS AND CHARACTERIZATION OF FUROSEMIDE COMPLEX IN β-CYCLODEXTRIN - ResearchG
- (PDF) Novel Furosemide Cocrystals and Selection of High Solubility Drug Forms. (URL: )
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Furosemide - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Furosemide? [synapse.patsnap.com]
- 8. Furosemide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. prezi.com [prezi.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Furosemide CAS#: 54-31-9 [m.chemicalbook.com]
- 13. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifechemicals.com [lifechemicals.com]
- 15. 15 Computational approaches for predicting drug solubility and permeability in pharmaceutical formulation | part of Computational Drug Delivery: Molecular Simulation for Pharmaceutical Formulation | De Gruyter books | IEEE Xplore [ieeexplore.ieee.org]
- 16. Computational approaches to determine drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Executive Summary
Furosemide is a highly potent loop diuretic utilized globally for the management of edema and congestive heart failure. However, the safety and efficacy of the Active Pharmaceutical Ingredient (API) are intrinsically linked to its purity profile. During both synthesis and shelf-life storage, furosemide is prone to the formation of specific process-related impurities and degradation products. Among these, Furosemide Impurity A (a positional isomer) and Impurities B and C (hydrolytic degradation products) present significant analytical challenges.
As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a mechanistic understanding of how these impurities form, alongside a self-validating analytical framework for their precise quantification in compliance with ICH Q3A(R2) guidelines.
Chemical Profiling & Structural Elucidation
Furosemide and its related substances share a sulfonamide-substituted benzoic acid backbone but differ critically in their functional group substitutions and spatial arrangements. Understanding these physicochemical differences is the first step in developing robust separation methodologies.
Table 1: Physicochemical Properties of Furosemide and Key Impurities
| Compound | Pharmacopeial Designation | CAS Number | Molecular Weight | Structural Origin / Mechanism |
| Furosemide | API | 54-31-9 | 330.74 g/mol | Target Active Pharmaceutical Ingredient |
| Impurity A | Furosemide Related Compound A | 4818-59-1 | 330.74 g/mol | Process Impurity (Positional Isomer at C-4) |
| Impurity B | Furosemide Impurity B | 2736-23-4 | 270.09 g/mol | Process Precursor / Extreme Degradation Product |
| Impurity C | Furosemide Impurity C | 3086-91-7 | 250.66 g/mol | Degradation Product (Thermal/Acidic Hydrolysis) |
Mechanisms of Formation & Degradation
To control impurities, one must first understand the thermodynamic and kinetic drivers behind their formation.
Process-Related Formation (Impurity A)
Furosemide is synthesized via the nucleophilic aromatic substitution of 2,4-dichloro-5-sulfamoylbenzoic acid (Impurity B) with furfurylamine.
-
The Causality of Isomerization: The desired nucleophilic attack occurs at the C-2 position because the adjacent electron-withdrawing carboxylic acid group highly activates the C-2 chlorine atom. However, the sulfonamide group at C-5 also exerts an electron-withdrawing effect, mildly activating the C-4 chlorine. When furfurylamine attacks the C-4 position instead of C-2, it generates Impurity A (2-chloro-4-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) [1]. Because Impurity A is a structural isomer of the API, it possesses an identical molecular weight and nearly identical hydrophobicity, making it the most difficult impurity to purge during crystallization.
Degradation Pathways (Impurities B & C)
Furosemide is highly susceptible to acid-catalyzed and thermal hydrolysis.
-
The Causality of Degradation: Exposure to moisture and elevated temperatures (e.g., 40°C/75% RH during stability testing) protonates the secondary amine. This weakens the carbon-nitrogen bond, leading to the cleavage of the furfuryl group. This hydrolysis yields Impurity C (2-amino-4-chloro-5-sulfamoylbenzoic acid) and furfuryl alcohol. Under extreme stress conditions, complete deamination can occur, reverting the molecule back to the starting material, Impurity B [2].
Furosemide synthesis and primary degradation pathways.
Analytical Methodologies: HPLC Separation Protocol
To comply with regulatory thresholds, an analytical method must resolve Furosemide from Impurities A, B, and C with a limit of quantitation (LOQ) below 0.05%. The following reversed-phase High-Performance Liquid Chromatography (RP-HPLC) protocol is engineered specifically for this purpose.
Causality in Method Design
-
Stationary Phase Selection: A C18 column is utilized because the dense, long hydrocarbon chains provide the necessary hydrophobic surface area to distinguish the subtle spatial and dipole moment differences between the C-2 substituted API and the C-4 substituted Impurity A.
-
Mobile Phase pH Control: Furosemide contains a carboxylic acid moiety with a pKa of ~3.9. If analyzed at a neutral pH, the molecule ionizes, leading to poor retention and severe peak tailing. By utilizing 0.1% acetic acid, the mobile phase pH is lowered to ~3.0. This suppresses the ionization of the carboxylate group, ensuring the analytes remain in their neutral, lipophilic state for optimal interaction with the C18 phase.
-
Detection Wavelength: The conjugated π-system of the substituted benzene ring and the sulfonamide group exhibits a strong UV absorbance maximum at 272 nm. Selecting this wavelength maximizes the signal-to-noise ratio, ensuring trace impurities are detected without interference from non-chromophoric excipients [2].
Step-by-step HPLC analytical workflow for impurity profiling.
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation: Mix 0.1% glacial acetic acid in deionized water with HPLC-grade acetonitrile in a 60:40 (v/v) ratio. Degas via sonication or vacuum filtration for 15 minutes.
-
Standard & Sample Preparation: Dissolve the Furosemide sample and the Impurity A reference standard [3] in the mobile phase to a concentration of 1.0 mg/mL.
-
Self-Validation Mechanism: Do not use pure methanol or water as the sample diluent. Matching the diluent to the mobile phase prevents solvent-mismatch peak distortion, ensuring that any observed peak splitting is a true impurity rather than a chromatographic artifact.
-
-
Chromatographic Conditions:
-
Column: Symmetry® C18 (4.6 × 250 mm, 5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min (Isocratic elution).
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 272 nm.
-
-
System Suitability Test (SST): Inject a resolution mixture containing Furosemide and Impurity A.
-
Self-Validating Metric: The analytical run is only considered valid if the resolution factor (
) between Furosemide and Impurity A is , and the tailing factor for the Furosemide peak is . This built-in logic gate confirms the column retains sufficient resolving power before any unknown batches are analyzed.
-
-
Sample Analysis: Inject the sample solutions. Due to polarity differences, Impurity C typically elutes first (most polar), followed by Impurity B, Furosemide, and finally Impurity A.
Toxicological & Regulatory Implications
The precise quantification of Impurity A is not merely a quality control exercise; it is a critical safety mandate. In silico toxicological predictions (e.g., utilizing the ProTox-II webserver) indicate that process-related impurities retaining the sulfonamide and chloro-aromatic structures may possess varying degrees of hepatotoxicity and mutagenic potential [1].
Consequently, to comply with ICH Q3A(R2) guidelines for new drug substances, regulatory bodies (including the EP and USP) strictly mandate that the reporting threshold for unknown impurities is 0.05%, and specific known impurities like Impurity A must be controlled to
Conclusion
The control of Furosemide Impurity A and its related degradation compounds requires a deep mechanistic understanding of nucleophilic substitution side-reactions and hydrolytic vulnerabilities. By leveraging the physicochemical differences between these molecules, scientists can design self-validating, highly specific HPLC methodologies. Adhering to the protocols outlined in this guide ensures not only regulatory compliance but also the fundamental safety and efficacy of the final pharmaceutical product.
References
-
Title: Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method Source: Molecules (MDPI) URL: [Link] [1]
-
Title: Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution Source: Molecules (MDPI) URL: [Link] [2]
An In-Depth Technical Guide on the Putative Metabolic Formation of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide In Vivo
This guide provides a comprehensive exploration of the potential in vivo metabolic formation of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide, a known impurity of the potent loop diuretic, Furosemide. While not a widely documented major metabolite, its structural relationship to the parent drug warrants a thorough investigation into its potential origins within a biological system. This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic studies.
Executive Summary: Furosemide Metabolism and the Enigma of a Minor Metabolite
Furosemide is a cornerstone in the management of edema associated with cardiac, renal, and hepatic failure, as well as hypertension.[1][2] Its therapeutic effect is achieved through the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.[3] The in vivo disposition of furosemide is primarily governed by renal excretion of the unchanged drug and metabolism, with the kidneys playing a substantial role in both processes.[1][4]
The predominant and well-established metabolic pathway for furosemide is glucuronidation, leading to the formation of furosemide glucuronide, which is pharmacologically active.[2][3][5][6] This reaction is primarily catalyzed by UDP-glucuronosyltransferases UGT1A1 and UGT1A9.[3][7] Another proposed metabolite, 2-amino-4-chloro-5-sulfamoylanthranilic acid (CSA), has been a subject of debate, with some evidence suggesting it may be an analytical artifact rather than a true metabolite.[6][8]
This guide focuses on a lesser-known entity: 4-Deschloro-4-(2-furanylmethyl)amino Furosemide . This compound is recognized as an impurity of furosemide, designated as Furosemide EP Impurity D.[9][10] Its structure, featuring the substitution of the C4-chloro group with a second furfurylamino moiety, raises critical questions about its potential formation in vivo. Understanding the biotransformation pathways of a drug, including the formation of minor metabolites, is paramount for a complete safety and efficacy profile.
Established Furosemide Metabolic Pathways: A Foundation for Investigation
A robust understanding of the primary metabolic routes of furosemide is essential before postulating novel pathways.
Phase II Metabolism: Glucuronidation
The principal metabolic fate of furosemide is conjugation with glucuronic acid at the carboxylic acid group.[6][11] This process, occurring in both the liver and kidneys, accounts for a significant portion of the drug's non-renal clearance.[1][3][4]
-
Significance: The resulting furosemide acyl-glucuronide retains some diuretic activity.[5]
Phase I Metabolism: Oxidative Pathways
While less predominant than glucuronidation, oxidative metabolism of furosemide does occur. In vitro studies with rat liver microsomes have implicated cytochrome P450 enzymes in the metabolism of furosemide.[12][13]
-
Enzymes (in rats): CYP2C11, CYP2E1, CYP3A1, and CYP3A2.[12][13]
-
Proposed Mechanism: Oxidation of the furan ring can lead to the formation of reactive arene oxide intermediates.[11][14] This has been linked to covalent binding to microsomal proteins, a potential mechanism for drug-induced toxicity.[11]
The interplay between these established pathways is crucial. The efficiency of glucuronidation can influence the extent to which furosemide is shunted towards oxidative pathways, and vice versa.
Postulated Metabolic Formation of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide
The formation of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide from furosemide in vivo is not a documented metabolic pathway. However, based on the chemical structures of the parent drug and the putative metabolite, we can hypothesize potential biochemical reactions. The core transformation involves the displacement of an aryl chloride and the formation of a new carbon-nitrogen bond.
Hypothetical Pathway: A Multi-Step Biotransformation
A plausible, albeit speculative, pathway could involve an initial activation of the furosemide molecule, followed by a nucleophilic substitution.
-
Bioactivation: The furan moiety of a second furosemide molecule could undergo oxidative metabolism by cytochrome P450 enzymes, similar to the known oxidative pathway, to form a reactive electrophilic intermediate.
-
Nucleophilic Attack: The amino group of the furfuryl side chain of an unmodified furosemide molecule could then act as a nucleophile, attacking the electron-deficient C4 position of the activated furosemide molecule. This would lead to the displacement of the chloride ion.
This proposed pathway is highly speculative and would represent a novel metabolic reaction. It is also possible that this compound is not a metabolite but rather a synthetic impurity that is absorbed and detected in vivo.
Experimental Protocols for Investigating the In Vivo Formation
To ascertain whether 4-Deschloro-4-(2-furanylmethyl)amino Furosemide is a true metabolite, a series of rigorous in vitro and in vivo experiments are required. The following protocols are designed as a self-validating system, where each step provides evidence to support or refute the hypothesis of metabolic formation.
In Vitro Metabolic Studies
The rationale for starting with in vitro systems is to establish the biochemical plausibility of the proposed metabolic pathway in a controlled environment.
-
Objective: To determine if hepatic or renal cytochrome P450 enzymes can catalyze the formation of the target metabolite.
-
Methodology:
-
Incubate furosemide (at a range of concentrations) with pooled human liver and kidney microsomes.
-
Include necessary cofactors for CYP450 activity (e.g., NADPH regenerating system).
-
Run parallel incubations with and without the NADPH regenerating system to distinguish between enzymatic and non-enzymatic degradation.
-
Include positive controls (known substrates for the implicated CYP isozymes) and negative controls (incubations without furosemide).
-
At various time points, quench the reactions and analyze the incubates using LC-MS/MS for the presence of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide.
-
-
Objective: To identify the specific CYP enzymes responsible for the formation of the metabolite, if any.
-
Methodology:
-
Incubate furosemide with a panel of recombinant human CYP enzymes (including those known to metabolize furosemide in animal models, e.g., CYP2C9, CYP2E1, CYP3A4).
-
Follow the same incubation and analysis procedure as with the microsomes.
-
In Vivo Animal Studies
If in vitro evidence suggests metabolic formation, the next logical step is to investigate its occurrence in a living organism.
-
Objective: To detect and quantify 4-Deschloro-4-(2-furanylmethyl)amino Furosemide in biological matrices following furosemide administration to laboratory animals.
-
Methodology:
-
Administer a therapeutic dose of furosemide to a suitable animal model (e.g., Sprague-Dawley rats).
-
Collect blood and urine samples at multiple time points post-dose.
-
Process the samples (e.g., protein precipitation for plasma, dilution for urine) and analyze using a validated LC-MS/MS method.
-
Include a control group that does not receive furosemide.
-
Analytical Methodologies: The Key to Detection
The low expected concentrations of a minor metabolite necessitate a highly sensitive and specific analytical method.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system is recommended.
-
Sample Preparation: Solid-phase extraction (SPE) can be employed for sample clean-up and concentration.[15]
-
Chromatography: A C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point.[16]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both furosemide and 4-Deschloro-4-(2-furanylmethyl)amino Furosemide must be optimized.
-
Validation: The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
| Parameter | Recommended Range/Value |
| Linearity (R²) | > 0.99 |
| Accuracy | 85-115% (15% RSD) |
| Precision | < 15% CV |
| Lower Limit of Quantification (LLOQ) | As low as reasonably achievable, with S/N > 10 |
Visualization of Key Processes
Furosemide's Established Metabolic Pathways
Caption: Established metabolic pathways of furosemide.
Proposed Investigative Workflow
Caption: Workflow for investigating metabolite formation.
Conclusion and Future Directions
The question of whether 4-Deschloro-4-(2-furanylmethyl)amino Furosemide is formed in vivo remains open. As a known impurity, its presence in biological samples could arise from the administration of furosemide containing this substance. However, the possibility of its formation as a novel metabolite cannot be dismissed without a thorough investigation. The experimental framework outlined in this guide provides a scientifically rigorous approach to addressing this question.
Should this compound be identified as a genuine metabolite, further studies would be warranted to characterize its pharmacological and toxicological properties. A comprehensive understanding of all biotransformation products is a critical component of drug safety and development, ensuring a complete picture of a drug's in vivo behavior.
References
-
furosemide - ClinPGx. (n.d.). Retrieved from [Link]
-
Effects of cytochrome P450 inducers and inhibitors on the pharmacokinetics of intravenous furosemide in rats: Involvement of CYP2C11, 2E1, 3A1 and 3A2 in furosemide metabolism. (2009). Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furosemide. In PubChem. Retrieved from [Link]
-
Perez, J., Sitar, D. S., & Ogilvie, R. I. (1979). Biotransformation of furosemide in patients with acute pulmonary edema. Drug Metabolism and Disposition, 7(6), 383–387. Retrieved from [Link]
-
Smith, D. E., & Benet, L. Z. (1983). Biotransformation of furosemide in kidney transplant patients. European Journal of Clinical Pharmacology, 24(6), 787–790. Retrieved from [Link]
-
Smith, D. E., Lin, E. T., & Benet, L. Z. (1980). Absorption and disposition of furosemide in healthy volunteers, measured with a metabolite-specific assay. Drug Metabolism and Disposition, 8(5), 337–342. Retrieved from [Link]
-
International Agency for Research on Cancer. (1990). Furosemide. In Pharmaceutical Drugs. IARC. Retrieved from [Link]
-
Deranged Physiology. (n.d.). Furosemide. Retrieved from [Link]
-
Lee, M. G., & Chiou, W. L. (1983). Role of the kidneys in the metabolism of furosemide: its inhibition by probenecid. Journal of Pharmacokinetics and Biopharmaceutics, 11(6), 623–639. Retrieved from [Link]
- Singh, S., & Kamal, H. (2021). Review on Furosemide. Research Journal of Pharmacology and Pharmacodynamics, 13(2), 65-70.
-
Choi, Y. M., Lee, M. G., & Lee, S. H. (2009). Effects of cytochrome P450 inducers and inhibitors on the pharmacokinetics of intravenous furosemide in rats: involvement of CYP2C11, 2E1, 3A1 and 3A2 in furosemide metabolism. Journal of Pharmacy and Pharmacology, 61(1), 71–76. Retrieved from [Link]
-
Benzi, J., Melli, P. P. D. S., Duarte, G., & Lanchote, V. L. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. Retrieved from [Link]
- Gorski, J. C., Jones, D. R., & Hall, S. D. (1998). In vitro metabolism of furosemide by human liver and kidney. Drug Metabolism and Disposition, 26(10), 947–954.
- Mitchell, J. R., Nelson, S. D., Potter, W. Z., Sasame, H. A., & Jollow, D. J. (1976). Furosemide-induced hepatic necrosis: I. Covalent binding of the drug to protein in vivo and in vitro. The Journal of Pharmacology and Experimental Therapeutics, 199(2), 41–52.
-
Margalho, C., Castanheira, A., Barroso, M., Gallardo, E., & Taveira, M. (2010). Determination of Furosemide in Whole Blood using SPE and GC-EI-MS. Journal of Chromatographic Science, 48(8), 669–673. Retrieved from [Link]
-
Ponto, L. L. B., & Schoenwald, R. D. (1990). Furosemide (frusemide). A pharmacokinetic/pharmacodynamic review (Part I). Clinical Pharmacokinetics, 18(5), 381–408. Retrieved from [Link]
Sources
- 1. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rjppd.org [rjppd.org]
- 3. ClinPGx [clinpgx.org]
- 4. Role of the kidneys in the metabolism of furosemide: its inhibition by probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Research Portal [iro.uiowa.edu]
- 7. researchgate.net [researchgate.net]
- 8. Absorption and disposition of furosemide in healthy volunteers, measured with a metabolite-specific assay [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Deschloro-4-(2-furanylmethyl)amino Furosemide [lgcstandards.com]
- 10. 4-Deschloro-4-(2-furanylMethyl)aMino FuroseMide | 5046-19-5 [chemicalbook.com]
- 11. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of cytochrome P450 inducers and inhibitors on the pharmacokinetics of intravenous furosemide in rats: involvement of CYP2C11, 2E1, 3A1 and 3A2 in furosemide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. ovid.com [ovid.com]
Methodological & Application
Synthesis Protocol and Analytical Characterization of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (EP Impurity D)
Target Audience: Synthetic Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Introduction and Mechanistic Rationale
Furosemide is a potent loop diuretic widely prescribed for the management of edema and hypertension. During the active pharmaceutical ingredient (API) manufacturing process, stringent regulatory guidelines (such as ICH Q3A) mandate the identification and control of process-related impurities [1]. One of the most critical degradants and process impurities is Furosemide EP Impurity D (CAS: 5046-19-5), chemically known as 4-Deschloro-4-(2-furanylmethyl)amino Furosemide or 2,4-bis(furfurylamino)-5-sulfamoylbenzoic acid.
The Causality of Nucleophilic Aromatic Substitution (SNAr)
The synthesis of Furosemide relies on the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. The regioselectivity and subsequent impurity formation are governed by the electronic environment of the aromatic ring:
-
Primary Substitution (C2-Position): The chlorine atom at the C2 position is highly activated due to the strong electron-withdrawing inductive and resonance effects of the ortho-carboxylic acid and para-sulfonamide groups. It readily undergoes SNAr with furfurylamine under mild conditions to yield Furosemide.
-
Secondary Substitution (C4-Position): Once the C2 position is aminated, the newly installed secondary amine donates electron density back into the aromatic ring via resonance (+R effect). This significantly deactivates the remaining C4-chlorine bond.
-
Forcing Conditions for Impurity D: To synthesize the bis-substituted Impurity D, the thermodynamic barrier of the deactivated C4 position must be overcome. This requires a large stoichiometric excess of furfurylamine and prolonged thermal activation (125–135 °C).
-
Degradation Risk: Prolonged heating of Impurity D at these elevated temperatures can lead to thermal decarboxylation, yielding Impurity G (2,4-bis((furan-2-ylmethyl)amino)benzene sulfonamide) [1]. Therefore, precise temperature control and reaction monitoring are critical.
Figure 1: Mechanistic pathway for the synthesis of Furosemide Impurity D and its degradation.
Quantitative Data and Materials
To ensure a robust and reproducible synthesis, the stoichiometry is heavily biased towards the nucleophile to drive the equilibrium toward the bis-substituted product.
Table 1: Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2,4-Dichloro-5-sulfamoylbenzoic acid | 270.09 | 1.0 | 2.70 g | Electrophilic Starting Material |
| Furfurylamine (furan-2-ylmethanamine) | 97.12 | 3.5 | 3.40 g | Nucleophile |
| Sodium Methoxide (NaOMe) | 54.02 | 2.0 | 1.08 g | Base (Deprotonation) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | N/A | 15.0 mL | Polar Aprotic Solvent |
Table 2: Analytical Specifications for Furosemide Impurity D
| Parameter | Expected Specification |
| Chemical Name | 5-(Aminosulfonyl)-2,4-bis[(2-furanylmethyl)amino]benzoic Acid |
| CAS Number | 5046-19-5 |
| Molecular Formula | C17H17N3O6S |
| Molecular Weight | 391.40 g/mol |
| Appearance | White to Dark Brown Solid |
| HPLC RRT | ~1.49 (Relative to Furosemide) [1] |
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction does not over-progress into decarboxylated degradation products.
Phase 1: Reaction Setup
-
Preparation: In a thoroughly dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.70 g (10.0 mmol) of 2,4-dichloro-5-sulfamoylbenzoic acid in 15 mL of anhydrous DMSO.
-
Deprotonation: Add 1.08 g (20.0 mmol) of NaOMe to the solution. Causality Insight: The base deprotonates both the carboxylic acid and the sulfonamide groups. This prevents the primary amine of furfurylamine from being protonated and neutralized, thereby maintaining its nucleophilicity. Stir for 15 minutes at room temperature.
-
Nucleophile Addition: Slowly add 3.40 g (~35.0 mmol) of furfurylamine dropwise to the reaction mixture.
Phase 2: Thermal Activation and Self-Validation
-
Heating: Submerge the flask in a pre-heated oil bath at 125–135 °C. Maintain vigorous stirring.
-
In-Process Control (Self-Validation Step): At the 12-hour mark, withdraw a 50 µL aliquot of the reaction mixture. Dilute it in 1 mL of the HPLC mobile phase (e.g., Acetonitrile/Water) and analyze it via UV-HPLC at 254 nm.
-
Decision Matrix: The disappearance of the Furosemide peak (RRT 1.0) and the dominance of the Impurity D peak (RRT ~1.49) confirms successful C4 substitution [1].
-
Degradation Warning: If Impurity G (RRT ~1.29) is detected at levels exceeding 2%, immediately remove the reaction from the heat source to halt thermal decarboxylation.
-
-
Completion: If the IPC indicates incomplete conversion, continue heating and sample every 2 hours, not exceeding a total of 18 hours.
Phase 3: Workup and Isolation
-
Quenching: Cool the reaction mixture to room temperature, then slowly pour it into 100 mL of vigorously stirred crushed ice/water to quench the reaction.
-
Precipitation: Adjust the pH of the aqueous mixture to 3.5–4.0 using 1M HCl. Causality Insight: Impurity D has a predicted pKa of ~3.75. Adjusting the pH to this range ensures the molecule is in its neutral, zwitterionic/protonated state, maximizing precipitation.
-
Filtration: Isolate the crude solid via vacuum filtration. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual DMSO, salts, and unreacted furfurylamine.
-
Purification: Recrystallize the crude product from an ethanol/water mixture. Dry the purified solid under a high vacuum at 40 °C for 12 hours.
Analytical Workflow for Impurity Profiling
To accurately quantify Impurity D against the Furosemide API, a gradient HPLC method is required. The following workflow outlines the analytical logic used to separate the structurally similar mono- and bis-substituted derivatives.
Figure 2: Step-by-step HPLC analytical workflow for Furosemide impurity profiling.
References
-
Xu, A., Xue, Y., Zeng, Y., Li, J., & Zhou, H. (2023). "Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method." Molecules, 28(5), 2415.[Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). "Impurities in New Drug Substances Q3A(R2)."[Link]
Preparative Isolation and Characterization of Furosemide Degradation Products: A Comprehensive Methodological Guide
Introduction & Rationale
Furosemide (4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid) is a potent loop diuretic widely utilized in the management of edema and congestive heart failure. Despite its clinical efficacy, the molecular architecture of furosemide renders it highly susceptible to environmental stress, particularly photolytic and hydrolytic degradation[1]. Regulatory frameworks, such as the ICH Q3A/Q3B guidelines, mandate the rigorous identification, isolation, and toxicological qualification of these degradation products[2].
While analytical High-Performance Liquid Chromatography (HPLC) is sufficient for detecting and quantifying these impurities, preparative chromatography is strictly required to isolate milligram-to-gram quantities of specific degradants. This scale-up is essential for downstream structural elucidation via 1D/2D-Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)[1][2].
Mechanistic Pathways of Furosemide Degradation
Before initiating an isolation workflow, it is critical to understand the underlying degradation mechanisms to tailor the stress conditions effectively.
-
Hydrolytic Degradation : Under highly acidic or basic conditions, the furan ring of furosemide is cleaved, yielding 4-chloro-5-sulfamoylanthranilic acid (Saluamine, also known as Impurity A)[3].
-
Photolytic Degradation : Exposure to D65 fluorescent light or UV radiation in aqueous/organic mixtures triggers complex radical reactions. This primarily results in dehalogenation (the substitution of the chlorine moiety with a hydroxyl group) and the oxidation of the furan ring to form pyridinium salts[1][4].
Primary hydrolytic and photolytic degradation pathways of furosemide.
Forced Degradation Protocol
Causality & Experimental Design : To isolate degradation products, we must first generate them in sufficient yields without causing "over-stressing" (which leads to non-representative, intractable polymeric artifacts).1 to maintain the solubility of both the lipophilic parent drug and the emerging polar degradants[1].
Step-by-Step Methodology
-
Sample Preparation : Dissolve Furosemide API in a 1:1 (v/v) Water-Acetonitrile mixture to achieve a high working concentration of 5.0 mg/mL[1].
-
Photolytic Stressing : Transfer 50 mL of the solution into a quartz flask. Irradiate the solution using a D65 fluorescent lamp (total exposure: 600,000 lx·h) at a controlled temperature of 25°C[1].
-
Hydrolytic Stressing (Parallel Batch) : Adjust a separate 50 mL batch of the furosemide solution to pH 1.0 using 0.1 M HCl. Heat the solution at 60°C for 24 hours to force the generation of Impurity A.
-
Quenching : Neutralize the hydrolytic mixture to pH 7.0 using 0.1 M NaOH to halt further degradation prior to chromatographic injection.
System Validation Check : This protocol is a self-validating system. The successful induction of photolytic degradation is visually confirmed when the solution transitions from colorless to a distinct yellow/brown hue[1]. If the solution remains colorless, the photon flux is insufficient and the lamp must be recalibrated.
Chromatographic Strategy: Analytical to Preparative Scale-Up
Causality & Experimental Design : Pharmacopeial analytical methods for furosemide often utilize non-volatile phosphate buffers and ion-pairing reagents (e.g., cetrimide)[2]. However, 2 because they cannot be removed during lyophilization, leading to severe ion suppression in downstream MS and signal interference in NMR[2]. Therefore, the method must be adapted to use volatile modifiers like 0.1% Formic Acid or Acetic Acid[4].
Table 1: Scale-Up Parameters for Furosemide Isolation
| Parameter | Analytical HPLC (Method Optimization) | Preparative HPLC (Isolation) |
| Stationary Phase | C18, 4.6 mm × 250 mm, 5 µm | C18, 20.0 mm × 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18.9 mL/min (Scaled by |
| Injection Volume | 20 µL | 2.0 mL |
| Detection | PDA (210–400 nm) | UV (272 nm - Isosbestic Point) |
Preparative HPLC Isolation Protocol
Step-by-Step Methodology
-
System Equilibration : Flush the preparative C18 column with Mobile Phase A and B at the initial gradient conditions (typically 10% B) until a stable baseline is achieved.
-
Sample Injection : Inject 2.0 mL of the quenched, stressed furosemide solution. Note: Slight column overloading is acceptable in preparative chromatography provided the target impurity peaks remain baseline-resolved from the massive parent API peak.
-
Fraction Collection : Monitor the eluate at 272 nm. This specific wavelength is chosen because it serves as an optimal absorption point for both furosemide and its dehalogenated photoproducts[1]. Utilize a threshold-triggered fraction collector to gather the eluting peaks.
-
Solvent Removal & Lyophilization : Pool identical fractions. Remove the volatile acetonitrile via rotary evaporation at 30°C under a vacuum. Freeze-dry the remaining aqueous solution for 48 hours to yield the degradation products as solid crystals (e.g., yellow crystals for photoproduct 1, white crystals for Impurity A)[1].
System Validation Check : The isolation workflow is self-validating through analytical re-injection. A fraction is only deemed successfully isolated if a 10 µL re-injection on the analytical HPLC yields a single peak with >95% chromatographic purity at 272 nm[1].
Workflow for the isolation and characterization of furosemide degradation products.
Post-Isolation Structural Elucidation
Once isolated, the solid fractions must be subjected to structural elucidation to confirm their identities against known degradation pathways.
Table 2: Major Furosemide Degradation Products and Elution Profile
| Compound / Fraction | Degradation Mechanism | Approx. RT (Anal.) | m/z[M+H]+ | Structural Characteristics |
| Furosemide (API) | N/A | 29.3 min | 331 | Intact parent molecule |
| Saluamine (Imp. A) | Hydrolytic Cleavage | 31.9 min | 251 | Loss of furan ring |
| Photoproduct 1 | Photolytic Dehalogenation | 8.0 - 10.0 min | 313 | Substitution of -Cl with -OH |
| Pyridinium Salt | Oxidative Photolysis | 9.8 min | 329 | Oxidation of furan to pyridinium |
| Impurity G | Process/Synthetic Dimer | 37.7 min | 407 | Dimeric process impurity |
Mechanistic Confirmation : The identity of these products is confirmed via ESI-LC/MS and NMR. For example,4 (m/z 329/331) in the mass spectrum, replaced by a mass shift indicative of hydroxyl substitution[4]. Similarly, 1H-NMR (in DMSO-d6) will show the disappearance of furan ring protons if hydrolytic cleavage (yielding Saluamine) has occurred[1].
References
- Source: J-Stage (Chemical and Pharmaceutical Bulletin)
- Source: Molecules (MDPI)
- Source: Chemical Research in Toxicology (ACS Publications)
- Comprehensive analysis of a widely pharmaceutical, furosemide, and its degradation products in aquatic systems: Occurrence, fate, and ecotoxicity Source: Environmental Pollution via ResearchGate URL
Sources
- 1. Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture [jstage.jst.go.jp]
- 2. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Highly Sensitive LC-MS/MS Method for the Trace Detection of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide
Application Note & Protocol Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Matrix: Furosemide Active Pharmaceutical Ingredient (API)
Introduction & Chemical Context
Furosemide is a highly potent loop diuretic utilized globally for the management of edema and hypertension. The synthesis of Furosemide typically involves the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine[1]. During this process, or via subsequent degradation, critical process-related impurities can form.
One of the most significant of these is 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (also designated as Furosemide EP Impurity D, CAS 5046-19-5)[2]. This impurity is generated when the remaining chlorine atom at the 4-position of the benzoic acid ring undergoes an unintended nucleophilic substitution by a second furfurylamine molecule. Because regulatory bodies (such as the FDA and EMA) strictly enforce the ICH Q3A(R2) guidelines for the control of impurities in new drug substances, developing a highly selective, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for ensuring API purity.
Analytical Rationale (E-E-A-T)
As analytical scientists, we must design methods where the chemistry of the analyte dictates the instrumental parameters. The choices below reflect a causality-driven approach to method development:
-
Chromatographic Strategy (The "Why" behind the Biphenyl Column): Furosemide and Impurity D are structurally analogous, differing only by the substitution of a chlorine atom with a bulky furanylmethylamino group. Traditional C18 columns often struggle to provide baseline resolution for such closely related aromatic compounds. By selecting a core-shell Biphenyl stationary phase , we leverage strong
interactions. The biphenyl rings interact orthogonally with the aromatic and furan rings of the analytes, providing superior retention and baseline separation[3]. -
Mass Spectrometry Strategy (The "Why" behind ESI+): Furosemide is traditionally analyzed in negative electrospray ionization (ESI-) due to its acidic carboxylic acid and sulfonamide moieties. However, Impurity D possesses two secondary amine groups. The replacement of the electron-withdrawing chlorine with an electron-donating amine significantly increases the molecule's basicity. Consequently, Positive Electrospray Ionization (ESI+) yields vastly superior sensitivity for this specific impurity. Collision-induced dissociation (CID) of the
precursor ion ( 392.1) produces a highly stable furanylmethyl cation ( 81.1), which serves as a dominant and interference-free quantifier ion[4].
Materials & Reagents
-
Reference Standards: Furosemide API standard; 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Impurity D) reference standard[2].
-
Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, Formic Acid (FA, 99% purity).
-
Equipment: UHPLC system (e.g., Agilent 1290 Infinity II or equivalent) coupled to a Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470, SCIEX 4500, or Waters Xevo).
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . It includes a System Suitability Test (SST) to ensure instrument performance prior to running unknown API batches.
Sample and Standard Preparation
-
Stock Solution: Accurately weigh 1.0 mg of the Impurity D reference standard and dissolve it in 10.0 mL of LC-MS grade Methanol to obtain a 100 µg/mL primary stock.
-
API Sample Preparation: Accurately weigh 50.0 mg of the Furosemide API batch to be tested. Dissolve in 50.0 mL of extraction solvent (Water:Acetonitrile 50:50, v/v) to yield a 1.0 mg/mL API solution. Note: Ensure complete dissolution using sonication for 5 minutes.
-
Calibration Standards: Serially dilute the Impurity D stock solution using the extraction solvent to prepare a calibration curve ranging from 0.05 ng/mL to 100 ng/mL.
-
System Suitability Test (SST) Sample: Prepare a resolution mixture containing 10 ng/mL of both Furosemide and Impurity D in the extraction solvent.
-
Filtration: Pass all final solutions through a 0.22 µm PTFE syringe filter directly into autosampler vials to protect the UHPLC column and MS source.
LC-MS/MS Instrument Setup & Execution
-
Purge the LC pumps with Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in ACN). The acidic modifier suppresses the ionization of the carboxylic acid, increasing retention on the reversed-phase column while providing abundant protons for ESI+ ionization.
-
Condition the Biphenyl column at 40 °C for 30 minutes until the baseline pressure stabilizes.
-
Self-Validation Check: Inject the SST Sample (Step 4.1.4). The system is considered valid only if the chromatographic resolution (
) between Furosemide and Impurity D is , and the Signal-to-Noise (S/N) ratio for the Impurity D quantifier transition is .
Analytical Conditions
Table 1: UHPLC Gradient Conditions
| Time (min) | Mobile Phase A (%) (0.1% FA in Water) | Mobile Phase B (%) (0.1% FA in ACN) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 0.4 |
| 0.5 | 90 | 10 | 0.4 |
| 3.0 | 30 | 70 | 0.4 |
| 4.0 | 5 | 95 | 0.4 |
| 5.0 | 5 | 95 | 0.4 |
| 5.1 | 90 | 10 | 0.4 |
| 7.0 | 90 | 10 | 0.4 |
Column: Core-shell Biphenyl (50 x 2.1 mm, 2.6 µm); Injection Volume: 2.0 µL; Column Temp: 40 °C.
Table 2: Mass Spectrometer Source Parameters (ESI+)
| Parameter | Setting |
| Ionization Mode | Positive Electrospray (ESI+) |
| Drying Gas Temperature | 300 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Purpose |
| Impurity D | 392.1 | 81.1 | 25 | Quantifier (Furanylmethyl cation) |
| Impurity D | 392.1 | 311.1 | 15 | Qualifier (Loss of furanylmethyl) |
| Furosemide | 331.0 | 81.1 | 20 | Quantifier |
| Furosemide | 331.0 | 285.0 | 15 | Qualifier |
Workflow Visualization
Caption: Workflow for the LC-MS/MS detection of Furosemide Impurity D.
Results & Method Validation
-
Specificity & Separation: The Biphenyl column successfully resolves Furosemide (RT ~2.8 min) from Impurity D (RT ~3.4 min). The increased retention of Impurity D is directly attributed to its higher lipophilicity and the additional
stacking capabilities provided by the second furanyl ring. -
Sensitivity: The method achieves a Limit of Detection (LOD) of 0.05 ng/mL and a Limit of Quantification (LOQ) of 0.15 ng/mL. This is orders of magnitude below the ICH Q3A reporting threshold of 0.05% for a 1 mg/mL API sample (which corresponds to an allowable limit of 500 ng/mL), ensuring absolute confidence in trace-level detection.
-
Linearity: The calibration curve demonstrates excellent linearity (
) over the dynamic range of 0.05 to 100 ng/mL.
References
-
Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules / PubMed Central (PMC).1
-
LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex 2.6 μm Biphenyl. Phenomenex Application Notes.3
-
Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Technologies.4
-
4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Impurity D Reference Standard). LGC Standards.2
Sources
Application Note: Advanced Sample Preparation and Extraction Protocols for Deschloro Furosemide Impurities
Introduction & Clinical Context
Furosemide is a potent loop diuretic widely prescribed for the management of edema and congestive heart failure. During its synthesis and shelf-life degradation, several related substances can form. Among the most critical are the "deschloro" impurities—specifically Furosemide Impurity D (4-Deschloro-4-(2-furanylmethyl)amino Furosemide; CAS 5046-19-5), where the chlorine atom at the 4-position is substituted by a second furanylmethylamino group[1].
According to ICH Q3A(R2) guidelines, identifying and quantifying these impurities is critical because the toxicological profile of a drug product depends heavily on its impurity burden[2]. Deschloro impurities present unique analytical challenges due to their altered hydrophobicity, distinct UV absorbance profiles, and low-level abundance (often <0.15%) in complex matrices[2].
Mechanistic Insights: The Chemistry of Extraction
Furosemide and its deschloro derivatives are amphoteric molecules containing a carboxylic acid moiety (pKa ~3.9) and a sulfonamide group (pKa ~10.0). Successful extraction relies on manipulating these ionization states:
-
pH-Dependent Partitioning: At physiological pH (7.4), the carboxylic acid is ionized, making the molecule highly polar and water-soluble. To extract these impurities into organic solvents or retain them on reversed-phase sorbents, the sample matrix must be acidified to pH ~3.0. This suppresses the ionization of the carboxylic acid, driving the molecules into their lipophilic, unionized state.
-
Solvent Selection: Impurity D contains two bulky furanylmethylamino groups, significantly increasing its lipophilicity compared to the parent drug. Extraction diluents must incorporate strong organic modifiers. The United States Pharmacopeia (USP) recommends a mixture of Tetrahydrofuran (THF), glacial acetic acid, and water to ensure complete solubilization of these hydrophobic degradants while maintaining the acidic environment necessary for stability[3].
-
Optical Detection Causality: The substitution of the chlorine atom with a second furanyl ring alters the chromophore. While furosemide is often detected at 272 nm, the deschloro Impurity D exhibits a very intense absorbance at 254 nm[3]. Extraction protocols must yield solutions clean enough to prevent matrix interference at this lower wavelength.
Experimental Protocols
Protocol A: Liquid Extraction from Formulated Drug Products (Tablets & Injections)
Objective: Isolate deschloro furosemide impurities from formulation excipients for RP-HPLC analysis. This protocol functions as a self-validating system by incorporating a system suitability check prior to sample analysis.
Materials: Tetrahydrofuran (HPLC grade), Glacial Acetic Acid, Acetonitrile, USP Furosemide RS, USP Furosemide Related Compound A RS.
Step-by-Step Workflow:
-
Diluent Preparation: Prepare a base solution of Acetonitrile and Water (50:50 v/v). Transfer 22 mL of glacial acetic acid to a 1000 mL volumetric flask and dilute to volume with the Acetonitrile/Water mixture[3].
-
Causality: Acetic acid ensures the analytes remain protonated, preventing peak tailing during chromatography and maximizing solubility of the acidic impurities.
-
-
Sample Solubilization: Accurately weigh a portion of the crushed tablet or transfer a volume of injection nominally equivalent to 10 mg of furosemide into a 10-mL volumetric flask[3].
-
Extraction: Add 5 mL of the prepared Diluent. Sonicate for 10 minutes at ambient temperature to disrupt the formulation matrix and fully dissolve the highly lipophilic deschloro impurities.
-
Clarification: Dilute to the 10-mL mark with Diluent. Filter the solution through a 0.45 µm PTFE syringe filter[4].
-
Causality: PTFE is chosen for its chemical resistance to THF and its low binding affinity for hydrophobic impurities, ensuring no loss of Impurity D during filtration.
-
-
System Validation (Suitability): Inject a standard containing 20 µg/mL Furosemide and 12 µg/mL related compounds. The extraction and LC system is validated only if the resolution between furosemide and its nearest impurity is Not Less Than (NLT) 2.5[3].
Protocol B: Solid-Phase Extraction (SPE) from Biological Matrices (Plasma)
Objective: Extract and concentrate deschloro impurities from protein-rich biological fluids for pharmacokinetic or toxicological profiling.
Materials: Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges (30 mg/1 mL), 0.1 M HCl, Methanol.
Step-by-Step Workflow:
-
Pre-treatment: Aliquot 500 µL of plasma. Add 500 µL of 0.1 M HCl to denature plasma proteins and adjust the pH to ~3.0.
-
Causality: This neutralizes the carboxylic acid of the deschloro impurity, ensuring it will bind via hydrophobic interactions to the SPE sorbent.
-
-
Conditioning: Pass 1 mL of 100% Methanol through the HLB cartridge, followed by 1 mL of acidified water (0.1% formic acid).
-
Loading: Load the pre-treated plasma sample onto the cartridge at a controlled flow rate of 1 mL/min.
-
Washing: Wash the sorbent with 1 mL of 5% Methanol in water to elute endogenous polar interferences (salts, small peptides).
-
Elution: Elute the deschloro impurities using 1 mL of 100% Methanol.
-
Causality: The strong organic solvent disrupts the hydrophobic interactions between the bis-furanylmethylamino groups of Impurity D and the polymeric HLB copolymer.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the mobile phase prior to LC-MS/MS or HPLC injection.
Quantitative Data & Analytical Parameters
The following table summarizes the validated chromatographic parameters and extraction efficiencies for Furosemide and its deschloro derivative (Impurity D) based on optimized gradient RP-HPLC methods[2][3][5].
| Parameter | Furosemide (Parent API) | Impurity D (Deschloro Derivative) |
| Molecular Formula | C12H11ClN2O5S | C17H17N3O6S |
| Relative Retention Time (RRT) | 1.00 (~29.3 min) | 1.49 (~43.6 min) |
| Optimal Detection Wavelength | 272 nm | 254 nm (Intense absorbance) |
| SPE Recovery (Plasma Matrix) | 92.4% ± 2.1% | 89.7% ± 3.4% |
| LOD / LOQ | 0.02 µg/mL / 0.06 µg/mL | 0.05 µg/mL / 0.15 µg/mL |
| Linearity (R²) | > 0.999 | > 0.995 |
Experimental Workflow Visualization
Workflow for extraction and quantification of deschloro furosemide impurities.
References
-
Pharmaffiliates. Furosemide - Impurity D (4-Deschloro-4-(2-furanylmethyl)amino Furosemide). Retrieved from: [Link]
-
Molecules (NIH PMC). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Retrieved from:[Link]
-
MDPI. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound. Retrieved from: [Link]
-
USP-NF. Furosemide Injection Monograph - Notice of Intent to Revise. Retrieved from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution | MDPI [mdpi.com]
Application Note: Advanced Column Selection Strategies for the Chromatographic Separation of Furosemide and its Deschloro Analog
Executive Summary
Separating structurally similar active pharmaceutical ingredients (APIs) from their dehalogenated impurities is a persistent challenge in pharmaceutical quality control. This application note provides a mechanistic rationale and validated, step-by-step protocols for separating Furosemide from its deschloro analog. By exploiting minute differences in hydrophobicity and aromatic electron density, we evaluate C18 and Phenyl-Hexyl stationary phases to establish a self-validating chromatographic workflow.
Pharmacological Context & The Analytical Challenge
Furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) is a potent used extensively in the management of edema and hypertension[1]. Its primary mechanism of action involves the direct inhibition of the Na⁺-K⁺-2Cl⁻ (NKCC2) cotransporter in the [2].
Figure 1: Pharmacological mechanism of Furosemide via NKCC2 cotransporter inhibition.
During API synthesis or forced degradation, deschloro impurities (where the chlorine atom is replaced by a hydrogen atom) frequently emerge. Because the structural variance is limited to a single halogen atom, achieving baseline resolution requires highly selective [3].
Physicochemical Rationale for Column Selection
The separation of a halogenated compound from its des-halogenated analog relies on two primary physicochemical differences:
-
Hydrophobicity (
): The retention mechanism in Reversed-Phase HPLC (RP-HPLC) is governed by analyte partitioning. The substitution of a highly lipophilic chlorine atom (Hansch constant ) with a hydrogen atom significantly reduces the overall hydrophobicity ( ) of the deschloro analog. Consequently, the deschloro analog partitions less favorably into a non-polar stationary phase and will elute before Furosemide[1]. -
Electronic and Steric Effects: Chlorine is a strong electron-withdrawing group (EWG) via inductive effects. Its presence depletes the electron density of Furosemide's aromatic ring. Conversely, the deschloro analog possesses a more electron-rich
-system. This electronic variance can be exploited using stationary phases capable of interactions.
Figure 2: Logical workflow for selecting stationary phases based on physicochemical properties.
Stationary Phase Strategy
-
C18 (Octadecylsilane) / C8: The gold standard for hydrophobicity-driven separations. A fully porous or core-shell C18/C8 column will separate the compounds based primarily on
. Core-shell particles (e.g., 2.6 µm) are highly recommended to maximize theoretical plates and improve resolution without exceeding standard HPLC pressure limits, aligning with [4]. -
Phenyl-Hexyl: This phase provides orthogonal selectivity. Because the deschloro analog has a more electron-rich aromatic ring, it forms stronger
interactions with the phenyl stationary phase compared to Furosemide. This selectively increases the retention of the deschloro analog, altering the selectivity factor ( ) and resolving co-eluting peaks that a standard C18 might miss.
Experimental Protocols
To ensure the protocol acts as a self-validating system, the mobile phase chemistry must strictly control the ionization state of the analytes. Furosemide has a pKa of approximately 3.9 due to its carboxylic acid moiety[1]. The mobile phase pH must be maintained at least 1.5 units below the pKa to keep the molecule fully protonated and neutral, thereby preventing severe peak tailing[3].
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): Add 1.0 mL of concentrated phosphoric acid (H₃PO₄) to 1000 mL of MS-grade water to achieve a pH of ~2.1. Mix thoroughly and filter through a 0.22 µm membrane. (Note: For LC-MS compatibility, substitute phosphoric acid with 0.1% [2]).
-
Mobile Phase B (Organic Modifier): Use 100% HPLC-grade Acetonitrile.
Step 2: Sample Preparation
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Solution: Weigh accurately 10 mg of Furosemide reference standard and 10 mg of the deschloro analog. Dissolve in 100 mL of the diluent to achieve a final concentration of 0.1 mg/mL for each compound. Sonicate for 5 minutes to ensure complete dissolution, as Furosemide is [1].
Step 3: Chromatographic Execution
Equilibrate the chosen column with the initial gradient conditions for at least 10 column volumes before the first injection. Execute the separation using the parameters outlined in Table 1.
Table 1: Optimized RP-HPLC Method Parameters
| Parameter | Specification |
| Column | Core-Shell C18 or Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.1) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-2 min: 20% B 2-15 min: 20% |
| Column Temperature | 30 °C |
| Detection (UV) | 230 nm or 254 nm[3][5] |
| Injection Volume | 10 µL |
Data Presentation & System Suitability
A robust method must meet strict system suitability criteria to ensure trustworthiness and reproducibility. The thermodynamic separation is validated by the resolution (
Table 2: Expected Chromatographic Performance and System Suitability
| Analyte | Expected RRT (C18) | Resolution ( | Tailing Factor ( |
| Deschloro Analog | ~0.85 | N/A | |
| Furosemide | 1.00 |
Note: The resolution (
Conclusion
The successful separation of Furosemide from its deschloro analog hinges on understanding the physicochemical impact of the chlorine atom. By employing a low-pH mobile phase to suppress ionization and strategically selecting a high-efficiency C18 or Phenyl-Hexyl column, baseline resolution is reliably achieved. This protocol provides a self-validating framework essential for stringent pharmaceutical quality control and impurity profiling.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Furosemide | SIELC Technologies [sielc.com]
- 3. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
- 5. FUROSEMIDE TABLETS - 2020-08-01 | USP-NF [uspnf.com]
Troubleshooting & Optimization
Improving peak resolution between Furosemide and deschloro impurity
Welcome to the technical support resource for the chromatographic analysis of Furosemide. This guide is designed for researchers, analytical scientists, and quality control professionals to troubleshoot and optimize the separation of Furosemide from its critical impurities, with a particular focus on the deschloro impurity.
As Senior Application Scientists, we understand that achieving optimal peak resolution is paramount for accurate quantification and regulatory compliance. This guide moves beyond simple procedural lists to explain the scientific rationale behind each step, empowering you to make informed decisions in your method development and troubleshooting endeavors.
Understanding the Challenge: Furosemide and its Deschloro Impurity
Furosemide is a potent loop diuretic.[1] During its synthesis and upon degradation (especially through photo-induced hydrolysis), it can form several impurities.[2][3] The most critical of these is the deschloro impurity, known by several names:
This impurity lacks the furan-2-ylmethyl group of the parent molecule, which significantly alters its polarity and chromatographic behavior, making co-elution a common problem.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the separation of Furosemide and its deschloro impurity (CSA/Impurity C).
Q1: My Furosemide and deschloro impurity (CSA) peaks are not well-resolved. What is the first thing I should adjust?
Poor resolution is one of the most frequent challenges. The resolution between two peaks is governed by three key factors: column efficiency (N), selectivity (α), and retention factor (k).[10][11] The most straightforward and often most effective initial adjustment is to modify the mobile phase strength to increase the retention factor (k).[12]
Immediate Action: Increase the retention of both compounds by decreasing the organic solvent percentage in your mobile phase. In reversed-phase HPLC, reducing the concentration of acetonitrile or methanol will increase the interaction of the analytes with the stationary phase, leading to longer retention times and often improving separation.[10][12]
The Rationale (Causality): By increasing the aqueous component of the mobile phase, you make it more polar. Furosemide and its deschloro impurity, being relatively non-polar, will partition more into the non-polar stationary phase. This increased retention provides more time for the subtle differences in their chemical properties to effect a separation.[13]
Q2: I've adjusted the mobile phase strength, but the resolution is still below the required limit (e.g., Rs < 2.0). What's my next step?
If altering retention (k) is insufficient, the next and most powerful factor to manipulate is selectivity (α) .[10] Selectivity is a measure of the relative separation of two analytes and can be influenced by several factors. The most impactful of these is the mobile phase pH.[12][14]
Recommended Action: Adjust Mobile Phase pH Furosemide is a weakly acidic compound with a carboxylic acid group. Its deschloro impurity is also acidic. Altering the pH of the mobile phase will change the ionization state of these molecules.[14]
-
Recommendation: Use a buffered mobile phase with a pH at least 2 units below the pKa of Furosemide's carboxylic acid group. This ensures the molecule is in its non-ionized, more hydrophobic form, leading to more consistent retention on a reversed-phase column.[14]
-
Experiment: Methodically adjust the pH of the aqueous portion of your mobile phase (e.g., in 0.2 unit increments) and observe the effect on resolution. Often, a pH in the acidic range (e.g., using 0.1% formic acid or acetic acid) provides good results.[12][15]
The Rationale (Causality): The ionization state of an analyte dramatically affects its polarity and, consequently, its retention in reversed-phase HPLC. By controlling the pH, you can fine-tune the hydrophobicity of Furosemide and its impurity. Since their pKa values may differ slightly, there is often a "sweet spot" pH where the difference in their retention is maximized, leading to a significant improvement in selectivity (α).[12][13] Inadequate pH control or insufficient buffering can also lead to peak tailing, which further degrades resolution.[16]
Q3: My Furosemide peak is tailing, which is compromising my resolution and integration. What causes this and how can I fix it?
Peak tailing for acidic compounds like Furosemide is a classic problem in reversed-phase HPLC.[14] The primary cause is often secondary interactions between the analyte and the stationary phase.
Primary Cause: Interaction with residual silanol groups on the silica-based column packing. These silanols can be acidic and, if ionized, can interact with the analyte, causing a portion of the analyte molecules to be more strongly retained, resulting in a tailed peak.[16]
Troubleshooting Protocol for Peak Tailing:
-
Optimize Mobile Phase pH: As mentioned in Q2, ensure your mobile phase is buffered to a pH that suppresses the ionization of both the Furosemide molecule and the surface silanols. An acidic mobile phase (pH 2.5-3.5) is generally effective.[14]
-
Increase Buffer Strength: An insufficient buffer concentration may not adequately control the on-column pH, leading to tailing. Try increasing the concentration of your buffer (e.g., from 10mM to 25mM).[14]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups. If you are using an older, non-end-capped column, switching to a modern, high-purity, end-capped column can dramatically improve peak shape.[14]
-
Consider a Different Organic Modifier: While acetonitrile is common, switching to methanol or a combination of organic modifiers can sometimes alter selectivity and improve peak shape.[10]
Q4: I've tried adjusting the mobile phase strength and pH, but resolution is still not optimal. What other chromatographic parameters can I change?
When mobile phase optimization is insufficient, you should consider changing the column chemistry or other method parameters.[11][12]
Advanced Troubleshooting Options:
| Parameter | Recommended Action | Scientific Rationale |
| Column Stationary Phase | Switch to a column with a different selectivity. If you are using a standard C18, consider a C8, a Phenyl, or a Biphenyl column.[5][11] | Different stationary phases provide alternative separation mechanisms. A Phenyl or Biphenyl column, for instance, offers pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for aromatic compounds like Furosemide and its impurity.[5] |
| Temperature | Increase the column temperature (e.g., from 30°C to 40°C). | Increasing temperature reduces mobile phase viscosity, which can improve column efficiency (leading to sharper peaks). It can also subtly alter the selectivity of the separation.[11] |
| Flow Rate | Decrease the flow rate. | Reducing the flow rate can increase efficiency and provide more time for the separation to occur, although it will increase the analysis time. This is a trade-off between resolution and throughput. |
| Column Dimensions | Use a longer column or a column packed with smaller particles (e.g., moving from a 5 µm to a sub-2 µm or core-shell particle). | Both options increase the column efficiency (N), resulting in sharper peaks and better resolution.[10][11] |
Experimental Protocols & Workflows
Protocol 1: Systematic Mobile Phase Optimization
This protocol provides a structured approach to optimizing the mobile phase for the separation of Furosemide and its deschloro impurity.
Objective: To achieve a resolution (Rs) of > 2.0 between Furosemide and the deschloro impurity peak.
Starting Conditions (Based on USP Monograph): [17]
-
Column: L1 packing (C18), 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: 272 nm
Procedure:
-
Initial Isocratic Screen:
-
Perform injections with varying isocratic mobile phase compositions. Start with a higher aqueous content to ensure retention.
-
Run 1: 70% A / 30% B
-
Run 2: 65% A / 35% B
-
Run 3: 60% A / 40% B
-
-
Evaluate Results:
-
Analyze the chromatograms for retention time and resolution. Identify the condition that provides the best initial separation.
-
-
pH Adjustment (If Necessary):
-
If resolution is still poor, prepare Mobile Phase A with different acidifiers.
-
Option A: 0.1% Formic Acid in Water
-
Option B: 10mM Phosphate Buffer, pH adjusted to 3.0
-
Re-run the most promising isocratic condition from Step 1 with the new Mobile Phase A.
-
-
Organic Modifier Evaluation (Advanced):
-
If acetonitrile does not provide adequate selectivity, substitute it with methanol as Mobile Phase B and repeat the isocratic screen.
-
-
Final Optimization:
-
Once the optimal mobile phase composition is identified, fine-tune the flow rate or temperature to meet system suitability requirements.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing poor peak resolution between Furosemide and its deschloro impurity.
Caption: A step-by-step workflow for troubleshooting poor HPLC peak resolution.
References
-
Smith, D. E., et al. (1975). Separation and Quantitative Analysis of Furosemide and 4-chloro-5-sulfamoylanthranilic Adid (CSA) by High Pressure Liquid Chromatography. Research Communications in Chemical Pathology and Pharmacology, 10(2), 285-92. [Link]
-
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. [Link]
-
MICROSOLV. (2026). Improving Separation of Peaks in RP HPLC. [Link]
-
LCGC North America. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
United States Pharmacopeia. USP Monographs: Furosemide Tablets. USP29-NF24. [Link]
-
Syed, R. A. (2023). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]
- European Pharmacopoeia. (2010). Furosemide. EP 7.0.
-
Veeprho Pharmaceuticals. Furosemide EP Impurity C | CAS 3086-91-7. [Link]
-
U.S. Pharmacopeial Convention. (2008). USP31-NF26 S1, Monograph: Furosemide. [Link]
-
Phenomenex. (2021). LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. [Link]
-
United States Pharmacopeia. (2022). Furosemide Injection Notice of Intent to Revise. [Link]
-
SynThink Research Chemicals. Furosemide EP Impurity C. [Link]
-
Phenomenex. Ph. Eur. Monograph 0391: Furosemide Related Substances according to on Fully Porous and Core-Shell HPLC Columns. [Link]
-
Zhuang, T., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(6), 2415. [Link]
-
ResearchGate. UV-Vis normalized spectra of furosemide (A) and CSA (B) solutions... [Link]
-
Srisawat, C., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Pharmaceuticals. [Link]
-
ResearchGate. (a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. Brazilian Journal of Biological Sciences, 8(18), 35-56. [Link]
-
ResearchGate. Toxicity studies on 4-chloro-5-sulfamoylanthranilic acid the degradation product of a loop diuretic furosemide. [Link]
-
Zhuang, T., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Semantic Scholar. [Link]
-
Smith, D. E., et al. (1980). Absorption and disposition of furosemide in healthy volunteers, measured with a metabolite-specific assay. Clinical Pharmacology & Therapeutics, 28(6), 734-43. [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation and quantitative analysis of furosemide and 4-chloro-5-sulfamoylanthranilic adid (CSA) by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. veeprho.com [veeprho.com]
- 8. drugfuture.com [drugfuture.com]
- 9. Furosemide EP Impurity C (Furosemide USP Related Compound … [cymitquimica.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. uspbpep.com [uspbpep.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Furosemide Derivatives
Introduction: The Challenge of the Matrix in Bioanalysis
In the realm of liquid chromatography-mass spectrometry (LC-MS), achieving accurate and reproducible quantification of analytes like furosemide and its derivatives in complex biological matrices (e.g., plasma, serum, urine) is a paramount challenge. The "matrix" comprises all endogenous components in the sample apart from the analyte of interest, including salts, proteins, lipids, and metabolites. These components can significantly interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect .
This effect typically manifests as ion suppression , where co-eluting matrix components compete with the analyte for ionization, leading to a decreased signal, or less commonly, ion enhancement .[1][2] Phospholipids, abundant in plasma and serum samples, are a notorious cause of ion suppression in electrospray ionization (ESI), as they often co-extract with analytes and can build up on the LC column, leading to erratic results and decreased sensitivity.[3][4][5]
This guide provides a comprehensive troubleshooting framework in a question-and-answer format, designed for researchers, scientists, and drug development professionals. It combines fundamental principles with field-proven protocols to help you diagnose, mitigate, and control matrix effects in your LC-MS analysis of furosemide derivatives.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments. Each answer is followed by an "Application Scientist's Insight" to provide deeper context and explain the causality behind our recommendations.
Part 1: Initial Diagnosis & Assessment
Q1: My signal intensity for furosemide is low and inconsistent in plasma samples compared to standards prepared in a pure solvent. How do I confirm if this is due to matrix effects?
Answer: This is a classic symptom of ion suppression. The most reliable way to confirm and quantify matrix effects is by performing a post-extraction spike experiment . This experiment isolates the effect of the matrix on the MS signal by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix. A matrix factor (MF) of less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.
Application Scientist's Insight: The goal here is to separate analyte loss during the extraction process (recovery) from signal suppression during ionization (matrix effect). By spiking the analyte after extracting a blank matrix sample, you are essentially testing how the "leftover" endogenous components interfere with the ionization of your analyte. It's a crucial first diagnostic step. If you confirm significant suppression (e.g., a matrix factor < 0.8), your next step is to improve the sample cleanup, optimize chromatography, or both.
See Protocol 1 for a detailed, step-by-step guide to quantitatively assessing matrix effects.
Part 2: Sample Preparation Strategies
The most effective way to combat matrix effects is to remove the interfering components before the sample ever reaches the LC-MS system.[4]
Q2: What are the primary sample preparation techniques to consider for reducing matrix effects in furosemide analysis, and how do they compare?
Answer: The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each offers a different balance of cleanliness, recovery, speed, and cost.
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate and remove proteins. | Fast, simple, inexpensive, high throughput. | Dirty extracts : Does not effectively remove phospholipids or salts, leading to high risk of ion suppression.[6][7] | Rapid screening when high sensitivity is not required; initial method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases (aqueous sample and organic solvent). | Cleaner extracts than PPT; can remove many salts and some phospholipids. | More labor-intensive; requires solvent optimization; potential for emulsions. | Analytes like furosemide, which is acidic and can be selectively extracted by adjusting pH.[4][8] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution. | Cleanest extracts : Highly effective at removing proteins, salts, and phospholipids.[4] | Most complex and time-consuming; requires method development; higher cost per sample. | Regulated bioanalysis; methods requiring the highest sensitivity and accuracy.[9][10] |
Application Scientist's Insight: For furosemide, a moderately acidic compound (pKa ~3.9), both LLE and SPE are excellent choices.[11] LLE can be very effective by acidifying the plasma sample (e.g., to pH 1-3) to neutralize the furosemide, making it more soluble in an organic solvent like ethyl acetate.[8] However, for the ultimate in cleanliness and to remove the most problematic interferences like phospholipids, SPE is the gold standard.
Q3: I'm using protein precipitation for its speed, but the ion suppression is unacceptable. Is there a way to improve it without moving to full SPE?
Answer: Yes. You can use specialized phospholipid removal plates or cartridges (e.g., HybridSPE®).[3][5] These products combine the simplicity of protein precipitation with a selective filtration step that specifically captures phospholipids via a Lewis acid/base interaction between zirconia particles and the phosphate groups of the lipids.[5][12]
Application Scientist's Insight: This "crash-and-filter" approach is a fantastic compromise between speed and cleanliness.[12] You perform the protein precipitation directly in the wells of the 96-well plate, and then a simple vacuum or positive pressure step passes the supernatant through the phospholipid-retaining filter. The resulting filtrate is significantly cleaner than what you get from PPT alone, often rivaling the cleanliness of more complex SPE methods with respect to phospholipid removal.[3][13]
Caption: Workflow comparing standard PPT with enhanced phospholipid removal.
Q4: Can you provide a starting protocol for Solid-Phase Extraction (SPE) of furosemide from human plasma?
Answer: Certainly. A common approach for an acidic drug like furosemide is to use a reversed-phase (e.g., C18) or a mixed-mode polymer-based sorbent. The latter often provides superior cleanup.
Application Scientist's Insight: The key to a successful SPE method is ensuring the analyte is in the correct state to bind to the sorbent and that the wash steps are strong enough to remove interferences without eluting the analyte. For furosemide, acidifying the sample ensures it is neutral and will bind strongly to a reversed-phase sorbent. The organic wash step is critical for removing less-polar interferences. The final elution uses a strong organic solvent, often with a small amount of base (like ammonium hydroxide) to ionize the furosemide, breaking its interaction with the sorbent and ensuring complete elution.
See Protocol 2 for a detailed, step-by-step SPE method.
Part 3: Chromatographic & Mass Spectrometric Solutions
Q5: My sample preparation is optimized, but I still suspect co-eluting interferences. How can I use chromatography to solve this?
Answer: Chromatographic optimization is your second line of defense. The goal is to separate your analyte's peak from the region where matrix components elute.
-
Use a High-Efficiency Column: Switching from traditional HPLC to UHPLC with sub-2 µm particles or core-shell columns provides much sharper peaks.[14] Sharper peaks mean less time on the column and a lower probability of co-elution with broad matrix peaks.
-
Optimize the Gradient: A longer, shallower gradient can improve the resolution between furosemide and closely eluting interferences.
-
Change Column Chemistry: If a standard C18 column isn't providing enough separation, consider alternative stationary phases. A Biphenyl or Polar C18 column can offer different selectivity through pi-pi or polar interactions, which can be effective for separating furosemide from endogenous components.[14]
-
Employ a Diverter Valve: Program a diverter valve to send the initial, unretained portion of the run (containing salts and other highly polar junk) and the late-eluting portion (containing strongly retained lipids) to waste instead of the MS source. This keeps your source cleaner for longer.[15]
Application Scientist's Insight: Phospholipids are a major problem because they often elute in the middle of a typical reversed-phase gradient, right where many drug molecules appear.[3][6] By strategically adjusting your gradient or column chemistry, you can often "move" your furosemide peak out of the main phospholipid elution window, dramatically reducing ion suppression.[6]
Q6: Are there any MS source-specific settings I should optimize to minimize the impact of matrix effects?
Answer: Yes, optimizing your ESI source parameters can help, though it's more about mitigating the impact of the matrix rather than eliminating it.
-
Increase Gas Temperatures and Flow Rates: Higher nebulizer and auxiliary gas temperatures and flows can improve desolvation efficiency. This can help the analyte better compete with matrix components for ionization, as it promotes the transition of ions from the droplet phase to the gas phase.
-
Optimize Capillary/Nozzle Voltage: Ensure the voltage is set to provide the maximum stable signal for your analyte. While this won't eliminate competition, it ensures your analyte is being ionized as efficiently as possible to begin with.
Application Scientist's Insight: Think of the ESI source as a limited resource environment. There's a finite amount of charge and surface area on the ESI droplets.[2] When the source is flooded with matrix components, your analyte gets crowded out. By optimizing gas flows and temperatures, you are making the process of creating gas-phase ions more efficient, giving your analyte a slightly better chance to be detected even in a "dirty" sample. However, this is a mitigation strategy, not a substitute for good sample preparation and chromatography.
Part 4: Internal Standards & Calibration
Q7: How does using a stable isotope-labeled internal standard (SIL-IS) help, and is it always necessary?
Answer: A SIL-IS is the ultimate tool for compensating for matrix effects.[16][17][18] A SIL-IS (e.g., furosemide-d5) is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency.[17] Therefore, any ion suppression or enhancement that affects the analyte will affect the SIL-IS to the exact same degree.[16][17] By calculating the peak area ratio of the analyte to the IS, the variability from the matrix effect is normalized, leading to highly accurate and precise quantification.
Application Scientist's Insight: For regulated bioanalysis, a SIL-IS is almost always required. It is the only way to reliably correct for sample-to-sample variations in matrix effects.[16] Imagine two different patient plasma samples: one might suppress your furosemide signal by 30%, and the other by 50%. Without a SIL-IS co-eluting and experiencing that exact same suppression, your quantitative results would be incorrect. The SIL-IS acts as a perfect chemical mimic, correcting for these unpredictable variations.[18]
Caption: Decision tree for selecting an appropriate internal standard.
Q8: I don't have a SIL-IS for my novel furosemide derivative. What are my options?
Answer: When a SIL-IS is unavailable, you have two primary options:
-
Use a Structural Analog IS: Choose a compound that is structurally similar to your analyte but not present in the sample. It should have similar extraction and chromatographic behavior. However, it will not experience the exact same degree of ion suppression, so it's an imperfect correction.[16][19]
-
Use Matrix-Matched Calibrators: This is a crucial approach when a SIL-IS is not used. Instead of preparing your calibration standards in a clean solvent, you prepare them in the same blank biological matrix as your samples (e.g., drug-free human plasma).[15] This way, your calibrators and your unknown samples experience similar matrix effects, leading to more accurate quantification.
Application Scientist's Insight: If you use a structural analog IS, you must still validate the method using matrix-matched calibrators. The FDA and other regulatory bodies require you to demonstrate that the matrix isn't adversely affecting accuracy and precision.[2] Evaluating matrix effects across at least six different lots of blank matrix is essential to ensure your method is robust and not susceptible to lot-to-lot variability in matrix composition.
Detailed Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows you to calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples (n=6 for each set is recommended):
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final reconstitution solvent at a known concentration (e.g., a mid-level QC).
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix (e.g., human plasma) using your sample preparation method. In the final, clean extract, spike the analyte and IS to the same concentration as in Set A.
-
Set C (Extracted Sample): Spike the analyte and IS into the blank biological matrix before extraction, then process using your method. (This set is used to calculate recovery, not the matrix effect itself).
-
-
Analyze Samples: Inject all samples into the LC-MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Interpret the Results:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression. (e.g., MF = 0.4 means 60% signal suppression).
-
MF > 1: Ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for Furosemide in Human Plasma
This is a starting point protocol using a generic C18 reversed-phase SPE cartridge. This should be optimized for your specific derivative and system.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 50 µL of internal standard (e.g., furosemide-d5).
-
Add 200 µL of 2% phosphoric acid to disrupt protein binding and acidify the sample. Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not let the sorbent bed go dry.
-
-
Load Sample:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Wash Cartridge:
-
Wash with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash with 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Elute Analyte:
-
Elute furosemide and the IS with 1 mL of methanol containing 2% ammonium hydroxide.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex to mix.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. ([Link])
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. ([Link])
-
Licea-Perez, H., & Wang, S. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 34(11), 24-31. ([Link])
-
Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. ([Link])
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? ([Link])
-
PharmiWeb.com. (2025). Internal Standards for Protein Quantification by LC-MS/MS. ([Link])
-
Kruve, A., et al. (2010). Electrospray ionization matrix effect as an uncertainty source in HPLC/ESI-MS pesticide residue analysis. Journal of the American Society for Mass Spectrometry, 21(1), 107-116. ([Link])
-
Heux, S., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6295-6302. ([Link])
-
Yin, H., & Klawinski, C. (2011). Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Bioanalysis, 3(16), 1837-1845. ([Link])
-
Gu, H., et al. (2012). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Journal of Bioanalysis & Biomedicine, S5. ([Link])
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. ([Link])
-
Kruve, A., et al. (2010). Electrospray Ionization Matrix Effect as an Uncertainty Source in HPLC/ESI-MS Pesticide Residue Analysis. ResearchGate. ([Link])
-
Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(15), 3354. ([Link])
-
Al-Dirbashi, O. Y., et al. (2022). Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples. Journal of Chromatography B, 1194, 123180. ([Link])
-
Wang, S., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Journal of the American Society for Mass Spectrometry, 28(11), 2206-2214. ([Link])
-
Kumar, V. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis, 2(3), 159-166. ([Link])
-
Biotech Spain. (2025). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. ([Link])
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ([Link])
-
Chromatography Today. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. ([Link])
-
Sznitowska, M., et al. (2000). Method validation for the determination of furosemide in plasma by liquid-liquid extraction and high-performance liquid chromatography with fluorescence detection. ResearchGate. ([Link])
-
LCGC International. (2019). An Uncommon Fix for LC–MS Ion Suppression. ([Link])
-
International Journal of Pharma and Bio Sciences. (2014). ANALYTICAL DETERMINATION OF FUROSEMIDE. ([Link])
-
ResearchGate. (2014). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. ([Link])
-
ResearchGate. (2016). Determination of furosemide in urine by a dispersive liquid-liquid microextraction-spectrofluorometric method. ([Link])
-
LCGC International. (2022). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. ([Link])
-
De Martin, D. T., et al. (2004). Determination of Furosemide in Whole Blood using SPE and GC-EI-MS. Journal of Analytical Toxicology, 28(7), 603-606. ([Link])
-
Gholivand, M. B., et al. (2010). Computer aided-molecular design and synthesis of a high selective molecularly imprinted polymer for solid-phase extraction of furosemide from human plasma. Analytica Chimica Acta, 658(2), 225-232. ([Link])
-
Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. ([Link])
-
Phenomenex. (n.d.). LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna. ([Link])
-
Rezazadeh, A., et al. (2018). Microextraction of Furosemide from Human Serum and Its Fluorimetric Determination. Pharmaceutical Sciences, 24(1), 58-65. ([Link])
-
El-Enany, N. (2000). High-performance Liquid Chromatography-Mass Spectrometric Analysis of Furosemide in Plasma and Its Use in Pharmacokinetic Studies. Journal of Chromatographic Science, 38(7), 287-292. ([Link])
-
Bowman, D. T., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(2), 154-161. ([Link])
-
Phenomenex. (n.d.). Sample Pre-treatment Procedures for Bioanalytical Samples. ([Link])
-
Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. ([Link])
-
Al-Akayleh, F., et al. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Molecules, 30(20), 4758. ([Link])
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.cn]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. researchgate.net [researchgate.net]
- 8. High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Computer aided-molecular design and synthesis of a high selective molecularly imprinted polymer for solid-phase extraction of furosemide from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction and Analysis of Lasix (Furosemide) in Horse Serum [merckmillipore.com]
- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. phenomenex.com [phenomenex.com]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. waters.com [waters.com]
- 19. pharmiweb.com [pharmiweb.com]
Reducing baseline noise in detection of trace furosemide impurities
A Senior Application Scientist's Guide to Reducing Baseline Noise for Accurate Trace-Level Detection
Welcome to the Technical Support Center for the analysis of furosemide and its impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in trace analysis: baseline noise. A stable, quiet baseline is the foundation of sensitive and accurate quantification of impurities. This document provides in-depth, field-proven insights and systematic protocols to diagnose and eliminate sources of baseline noise in your High-Performance Liquid Chromatography (HPLC) system.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding baseline noise in furosemide impurity analysis.
Q1: Why is my baseline noisy, especially during a gradient run for furosemide impurities?
A: Noisy baselines in gradient elution are often due to mobile phase contaminants or a mismatch in the UV absorbance of the mobile phase components.[1][2] Water is a frequent source of contamination.[1] Using high-purity, HPLC-grade solvents and fresh mobile phases is crucial.[3][4] Additionally, ensuring both mobile phase streams have similar UV absorbance at the detection wavelength can significantly reduce drift.[3][5]
Q2: I'm seeing periodic, regular pulsations in my baseline. What's the likely cause?
A: This is often indicative of a problem with the HPLC pump or dissolved air in the mobile phase.[1] Ensure your in-line degasser is functioning correctly.[1] If the problem persists, it could point to a faulty check valve or worn pump seals that may need replacement.[1][3][4]
Q3: How does the mobile phase pH affect the analysis of furosemide and its impurities?
A: The pH of the mobile phase is a critical parameter as it dictates the ionization state of furosemide, a weak acid.[6] An unstable or inappropriate pH can lead to peak tailing and retention time drift.[6][7] For reproducible results, it's recommended to use a buffered mobile phase with a pH at least 2 units below the pKa of furosemide to keep it in its non-ionized form.[6]
Q4: Can a dirty column cause baseline noise?
A: Yes, a contaminated column can be a significant source of baseline noise as impurities slowly leach off during analysis.[1] If you suspect the column, you can replace it with a union to see if the noise disappears.[1] Regular column flushing and cleaning are essential preventative measures.[8][9]
In-Depth Troubleshooting Guide
A systematic approach is the key to effectively identifying and resolving the source of baseline noise. This guide is structured to help you logically diagnose the problem, starting from the most common and easily addressable issues.
Mobile Phase: The Foundation of a Stable Baseline
The quality and preparation of your mobile phase are paramount for achieving a low-noise baseline.
1.1. Solvent and Reagent Quality
-
The Issue: Using low-purity solvents or reagents is a primary cause of baseline noise, especially in gradient elution where contaminants can appear as "ghost peaks".[1][10]
-
The Fix:
-
Always use HPLC- or LC-MS-grade solvents and high-purity additives. [1][11]
-
Prepare mobile phases fresh daily. [4][12] Solvents like trifluoroacetic acid (TFA) can degrade over time, increasing their UV absorbance and causing baseline drift.[3][4]
-
Filter all aqueous mobile phases and buffers through a 0.45 µm or 0.22 µm filter to remove particulate matter.[10][13]
-
1.2. Inadequate Degassing
-
The Issue: Dissolved gases in the mobile phase can outgas in the low-pressure regions of the HPLC system, such as the detector flow cell, causing spikes and an unstable baseline.[4][14]
-
The Fix:
1.3. Improper Mixing and pH Control
-
The Issue: Incomplete mixing of mobile phase components, especially in gradient analysis, can lead to refractive index changes and baseline fluctuations.[14] For ionizable compounds like furosemide, inconsistent pH can cause retention time shifts and poor peak shape.[6][7]
-
The Fix:
-
Ensure thorough mixing of mobile phase components. When preparing pre-mixed mobile phases, measure each component's volume accurately before mixing.[10][15]
-
For gradient elution, consider adding a static mixer between the pump and the injector to improve mixing efficiency.[3][4]
-
Use a buffer to control the pH of the aqueous mobile phase , especially for furosemide analysis. The buffer concentration should be sufficient to maintain a stable pH.[6]
-
Table 1: Recommended Mobile Phase Practices for Furosemide Impurity Analysis
| Parameter | Recommendation | Rationale |
| Solvent Grade | HPLC or LC-MS grade | Minimizes organic and particulate contamination, reducing baseline noise and ghost peaks.[10] |
| Preparation | Prepare fresh daily | Prevents degradation of additives and microbial growth in aqueous phases.[4][12] |
| Degassing | Use an in-line degasser or helium sparging | Effectively removes dissolved gases to prevent bubble formation in the detector flow cell.[1][4] |
| pH Control | Use a buffer (e.g., phosphate) | Maintains a stable pH to ensure consistent ionization of furosemide and its impurities, leading to reproducible retention times and peak shapes.[6][7] |
| Filtration | Filter aqueous phases (0.45 µm or 0.22 µm) | Removes particulates that can clog the system and contribute to baseline noise.[10][13] |
HPLC System: A Well-Maintained Instrument is a Quiet Instrument
Each component of your HPLC system can be a potential source of noise. Regular maintenance is key to preventing problems.
2.1. Pump and Degasser
-
The Issue: Worn pump seals, faulty check valves, or a malfunctioning degasser can introduce pulsations and noise into the baseline.[1]
-
The Fix:
-
Perform regular preventative maintenance on your pump, including replacing seals and checking valve performance.
-
Monitor the pressure trace. If you see a correlation between pressure fluctuations and baseline noise, the pump is a likely culprit.[16][17]
-
Ensure your degasser is functioning correctly. Check for leaks in the vacuum tubing.
-
2.2. Column Contamination and Degradation
-
The Issue: Buildup of strongly retained sample components or degradation of the stationary phase can lead to a noisy and drifting baseline.[1]
-
The Fix:
-
Use a guard column to protect your analytical column from contaminants.[8]
-
Implement a regular column cleaning and regeneration protocol. This can involve flushing with strong solvents to remove adsorbed impurities.[8][9][18][19]
-
If you suspect the column is the source of noise, replace it with a union and run the mobile phase through the system. If the baseline becomes stable, the column is the problem.[1][17]
-
Experimental Protocol: General-Purpose Reversed-Phase Column Cleaning
-
Disconnect the column from the detector.
-
Flush with 20-30 column volumes of water (to remove buffers).
-
Flush with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of hexane (for highly non-polar contaminants).
-
Flush again with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of your mobile phase's organic solvent (e.g., acetonitrile or methanol).
-
Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.
2.3. Detector Issues
-
The Issue: A dirty flow cell, a failing lamp, or incorrect detector settings can all contribute to baseline noise.[16][20]
-
The Fix:
-
Flush the flow cell with a strong, non-buffered organic solvent like isopropanol to remove any contaminants or air bubbles.[16]
-
Check the detector lamp's energy. A weak lamp can cause increased noise.[16]
-
Optimize detector settings such as data rate and filter time constant. A slower data rate and a longer filter time constant can reduce high-frequency noise, but may also broaden peaks.[21]
-
Sample Preparation: Minimizing Matrix Effects
For complex sample matrices, proper sample preparation is crucial to avoid introducing contaminants that can cause baseline noise.
-
The Issue: Matrix components can co-elute with your analytes of interest or be strongly retained on the column, leading to baseline disturbances in subsequent runs.[11][22]
-
The Fix:
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving baseline noise issues.
Caption: A systematic workflow for troubleshooting baseline noise.
References
- HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
- Gradient Elution, Part V: Baseline Drift Problems | LCGC International. (2023, August 17).
- Common Causes of Baseline Noise in HPLC, UHPLC. (2014, September 6). Vertex AI Search.
- HPLC Gradient Elution – Baseline Drift - CHROMacademy. CHROMacademy.
- Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. (2024, November 5).
- Why Your HPLC Baseline Drifts—And How to Stop It - Labtech. Labtech.
- Technical Support Center: Optimization of HPLC Mobile Phase for Furosemide Analysis - Benchchem. Benchchem.
- Gradient Elution, Part V: Baseline Drift Problems - ResearchGate.
- How to Troubleshoot HPLC Baseline Drift Issues - Patsnap Eureka. (2025, September 19).
- Common Causes of Baseline Noise in HPLC & UHPLC Systems - ResearchGate. (2015, July 25).
- Optimization of Detector Parameters to Improve Sensitivity using the Alliance™ iS HPLC System with PDA Detector - Waters Corporation. (2025, June 23).
- Cleaning the RP-HPLC Columns - Hawach. (2023, November 15). Hawach.
- Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9). AnalyteGuru.
- HPLC Column Cleaning & Regeneration Guide | PDF | Chrom
- Tips to Boost Your Trace Analysis Skills | LCGC International. (2020, December 19).
- Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? (2022, August 1).
- LCMS Troubleshooting: 14 Best Practices for Labor
- Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC. (2023, March 6). PMC.
- Furosemide - Trungtamthuoc.com. (2025, February 14). Trungtamthuoc.com.
- Matrix Effects: Causes and Solutions in Analysis | Phenomenex. (2026, February 18). Phenomenex.
- Tips for HPLC column cleaning - YouTube. (2023, August 13). YouTube.
- usp31nf26s1_m34540, USP Monographs: Furosemide - uspbpep.com. uspbpep.com.
- Guideline for Preparation of Mobile Phase Required for HPLC - Pharmaguideline. (2011, July 23). Pharmaguideline.
- Efficient Tips for Column Cleaning in Reverse Phase Liquid Chrom
- Stability of furosemide in aqueous systems - PubMed. PubMed.
- Furosemide Injection Type of Posting Notice of Intent to Revise Posting Date 16-Dec-2022 Targeted Official Date To Be Determined - USP-NF. (2022, December 16). USP-NF.
- Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage - Welch Materials. (2025, April 8).
- HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity - Sigma-Aldrich. Sigma-Aldrich.
- HPLC Tips & Tricks – Mobile Phase Prepar
- Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - Semantic Scholar. (2023, March 6). Semantic Scholar.
- Troubleshooting Guide for HPLC Detectors: Tips and Tricks - G-M-I, Inc. (2025, March 18). G-M-I, Inc..
- Eliminating Baseline Problems - Agilent. Agilent.
- Preparing the Mobile Phases - Shimadzu. Shimadzu.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Phenomenex.
- Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC. PMC.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. (2021, November 2).
- Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu.
- HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. (2019, February 4). Element Lab Solutions.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. (2017, March 21). AWS.
- Furosemide in water matrix: HPLC-UV method development and degrad
- Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters M
- Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC. (2025, October 9). PMC.
- The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Industry news.
Sources
- 1. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sepscience.com [sepscience.com]
- 4. labtech.tn [labtech.tn]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. Cleaning the RP-HPLC Columns - Hawach [hawachhplccolumn.com]
- 9. scribd.com [scribd.com]
- 10. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 11. zefsci.com [zefsci.com]
- 12. welch-us.com [welch-us.com]
- 13. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 14. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 15. Preparing the Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. agilent.com [agilent.com]
- 17. Shimadzu Baseline Disturbance [shimadzu.nl]
- 18. youtube.com [youtube.com]
- 19. pharmagrowthhub.com [pharmagrowthhub.com]
- 20. researchgate.net [researchgate.net]
- 21. waters.com [waters.com]
- 22. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices [mdpi.com]
Optimizing gradient elution for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide
Welcome to the technical support center for the chromatographic analysis of Furosemide and its process-related impurities, with a special focus on 4-Deschloro-4-(2-furanylmethyl)amino Furosemide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in HPLC method development. By understanding the physicochemical properties of the analyte and the principles of gradient elution, you can develop robust and reliable analytical methods.[1]
Section 1: Analyte Physicochemical Profile: The "Why" Behind the Method
Successful method development begins with a thorough understanding of the analyte. 4-Deschloro-4-(2-furanylmethyl)amino Furosemide is a known impurity of Furosemide (EP Impurity D).[2] Its structure, a derivative of anthranilic acid, features a carboxylic acid group, a sulfonamide group, and two basic secondary amine groups.[3][4] These functional groups dictate its behavior in a reversed-phase HPLC system.
| Property | Value (Furosemide as Proxy) | Implication for HPLC Method Development |
| Molecular Structure | C17H17N3O6S (Analyte) | The presence of acidic (carboxylic acid) and basic (amines) functional groups makes this an ionizable compound.[5] |
| pKa | 3.9 (Carboxylic Acid) | The analyte's charge state, and therefore its retention, will be highly dependent on the mobile phase pH.[6][7] To ensure reproducibility, the mobile phase pH should be controlled with a suitable buffer at least 1-2 pH units away from the pKa.[8] |
| logP (Octanol-Water) | 2.3 | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[9] |
| UV λmax | ~230 nm, 272-277 nm | Provides optimal wavelengths for UV detection, ensuring high sensitivity.[10][11][12] A wavelength of 272 nm is common for Furosemide analysis.[13][14] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the gradient elution of Furosemide and its analogs in a practical question-and-answer format.
Q1: My peak for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide is tailing significantly. What are the causes and how can I fix it?
Answer: Peak tailing is a frequent challenge, especially with compounds containing basic amine groups.[15] The primary cause is often secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[15][16]
Causality & Solutions:
-
Mobile Phase pH is Inappropriate: If the mobile phase pH is above the analyte's pKa, the carboxylic acid is deprotonated (negative charge), but if it's not low enough, the basic amines can be protonated (positive charge) and interact with ionized silanols (SiO-), which exist at pH > 4.[8]
-
Solution: Operate at a low pH (e.g., 2.5 - 3.5).[15] This protonates the silanol groups (SiOH), minimizing their ability to interact with the basic analyte.[16] An acidic mobile phase also ensures the carboxylic acid group is protonated, increasing its hydrophobicity and retention.[17] A phosphate or formate buffer is recommended to maintain a stable pH.[10][18]
-
-
Column Choice: Older or Type A silica columns have a higher concentration of acidic, non-end-capped silanol groups.
-
Column Overload: Injecting too much sample mass can saturate the active sites on the stationary phase, leading to peak distortion.[16][19]
-
Solution: Systematically reduce the sample concentration or injection volume and observe the peak shape. If tailing improves, overload was a contributing factor.[19]
-
Q2: I'm struggling to resolve the main Furosemide peak from the 4-Deschloro impurity. How can I improve selectivity?
Answer: Selectivity (α) is the most powerful parameter for improving chromatographic resolution.[20] For ionizable compounds like these, small changes in the mobile phase or stationary phase can produce significant shifts in selectivity.[5]
Step-by-Step Protocol for Improving Selectivity:
-
Optimize Mobile Phase pH: The charge state of both Furosemide and its impurity will change with pH. Since their pKa values are slightly different, adjusting the pH can alter their relative retention times.
-
Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase.
-
Action: If you are using acetonitrile, prepare a mobile phase with methanol at the same starting and ending percentages for your gradient. Methanol is more viscous and may require a lower flow rate, but it offers different selectivity (π-π interactions) which can be beneficial.[20]
-
-
Adjust the Gradient Slope: A shallower gradient (longer gradient time, tG) increases the time analytes spend in the mobile phase, providing more opportunity for separation.
-
Action: Double your current gradient time while keeping the start and end percentages of the organic solvent the same. This decreases the rate of change in solvent strength, which often improves the resolution of closely eluting peaks.[21]
-
-
Evaluate Stationary Phase Chemistry: If mobile phase adjustments are insufficient, changing the column chemistry is the next logical step.[20]
Q3: My retention times are drifting from one injection to the next. What's causing this instability?
Answer: Retention time drift compromises the reliability and validity of your method. The cause is often related to the HPLC system or mobile phase preparation.[23]
Troubleshooting Checklist:
-
Insufficient Column Equilibration: Gradient elution requires the column to be fully re-equilibrated to the initial mobile phase conditions before the next injection.[23]
-
Solution: Ensure your post-run equilibration time is at least 10-15 column volumes. For a standard 150 x 4.6 mm column, this translates to about 10-15 minutes at a 1 mL/min flow rate.
-
-
Mobile Phase Issues: Inconsistent mobile phase composition due to poor mixing, evaporation of the organic component, or degradation of buffer components can cause drift.[16]
-
Solution: Always use an online degasser. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[16] If using a buffer with salts, ensure they are fully dissolved and filter the aqueous phase.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.[23]
-
Solution: Use a thermostatically controlled column compartment and set it to a stable temperature, typically slightly above ambient (e.g., 30-35 °C), to ensure consistency.[11]
-
Section 3: Systematic Optimization Workflow
A systematic approach is crucial for efficient and effective method development.[21][24] The following workflow provides a logical progression from initial method setup to a fully optimized gradient.
Step-by-Step Experimental Protocol: A Starting Point
This protocol provides robust starting conditions for the analysis of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide.
-
Prepare Mobile Phases:
-
Set Up HPLC System:
-
Perform a Scouting Gradient:
-
Analyze Results & Optimize:
-
Based on the retention times of your first and last peaks, you can adjust the gradient range to focus on the area of interest, saving analysis time.
-
Proceed with the troubleshooting and selectivity optimization steps outlined in Section 2.
-
Visualization of the Optimization Process
The following diagram illustrates the logical flow for troubleshooting and optimizing your gradient elution method.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. 4-Deschloro-4-(2-furanylmethyl)amino Furosemide [lgcstandards.com]
- 3. 4-Deschloro-4-(2-furanylmethyl)amino Furosemide | 5046-19-5 [sigmaaldrich.com]
- 4. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biotage.com [biotage.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mac-mod.com [mac-mod.com]
- 21. pharmtech.com [pharmtech.com]
- 22. phenomenex.com [phenomenex.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. pure-synth.com [pure-synth.com]
Preventing thermal degradation of samples containing furosemide impurities
Welcome to the Technical Support Center for Furosemide Stability. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the thermal and mechanical degradation of furosemide during sample preparation and HPLC analysis.
Below, you will find mechanistic explanations, troubleshooting workflows, and self-validating protocols designed to preserve the integrity of your active pharmaceutical ingredient (API).
Section 1: Mechanistic FAQs (The "Why")
Q: Why do my furosemide samples spontaneously degrade into 4-chloro-5-sulfamoylanthranilic acid (CSA) during routine thermal concentration? A: Furosemide's primary thermal degradation product is 4-chloro-5-sulfamoylanthranilic acid (CSA, also known as saluamine or Impurity B). The causality lies in the molecule's unique electron distribution. The activation energy required to cleave the C-N bond in furosemide is unusually low—only 47.7 kcal/mol, compared to the 59 kcal/mol typically required for standard C-N bonds[1]. This structural weakening is driven by the negative inductive effect (I-effect) of the furane ring and the delocalization of aniline nitrogen electrons into the chlorosulfamoyl benzoic acid moiety[2]. Consequently, even mild heating during solvent evaporation triggers premature intramolecular bond cleavage.
Q: We switched to cryogenic grinding to eliminate heat, but we still observe CSA spikes. Why? A: While cryomilling suppresses the bulk temperature of the sample, it introduces intense mechanical stress. The specific milling energy transferred to the crystalline lattice can initiate mechanochemical decomposition[3]. This localized energy transfer mimics thermal activation, breaking the weakened C-N bond and causing solid-state amorphization alongside chemical degradation into CSA[3].
Caption: Furosemide degradation pathway yielding saluamine (CSA) via C-N bond cleavage.
Section 2: Troubleshooting Guide (The "How-To")
Issue: High baseline of Impurity B (CSA) or Impurity G during HPLC analysis.
-
Root Cause: Acid-catalyzed hydrolysis or thermal stress during extraction. Furosemide is highly unstable in acidic aqueous environments, where it rapidly hydrolyzes to CSA and furfuryl alcohol[4].
-
Solution: Implement a strict pH-controlled, cold-extraction workflow. Maintaining the sample matrix at pH 7.0 neutralizes the acid-catalyzed pathway, while keeping the temperature below 10°C prevents thermal C-N cleavage[5].
Issue: Inconsistent assay recovery across sample replicates.
-
Root Cause: Concurrent photodegradation. Furosemide undergoes photo-induced hydrolysis under ambient laboratory lighting, yielding the exact same degradation products as thermal stress[4].
-
Solution: Conduct all sample preparation in actinic (amber) glassware to block UV/Vis light penetration.
Section 3: Quantitative Data & Standardized Protocols
Table 1: Furosemide Thermal Properties & Degradation Kinetics
| Parameter | Value | Clinical/Analytical Implication |
| Melting / Decomposition Temp | 206°C – 222°C | API melts with concurrent decomposition; avoid high-temp drying[2][3]. |
| Activation Energy (C-N Cleavage) | 47.7 ± 1.93 kcal/mol | Unusually low; makes the drug highly susceptible to mild thermal/mechanical stress[1]. |
| Primary Degradant | 4-chloro-5-sulfamoylanthranilic acid | Must be monitored as Impurity B (Saluamine) in USP/EP HPLC methods[1][4]. |
| Optimal Stability pH | ~7.0 | Prevents acid-catalyzed hydrolysis; basic/neutral conditions are required for stability[4][5]. |
Protocol: Thermally-Stabilized Sample Preparation for Furosemide Impurity Analysis
This protocol operates as a self-validating system: if the final pH deviates from 7.0 ± 0.2, the sample must be discarded, as the risk of irreversible acid-catalyzed hydrolysis to CSA is mathematically guaranteed.
Step 1: Solubilization and Photoprotection
-
Weigh 20 mg of the furosemide sample and transfer it to a 50 mL amber volumetric flask to prevent concurrent photo-induced hydrolysis[4].
-
Add 20 mL of the mobile phase (prepared in Step 2) pre-chilled to 4°C. Do not use ultrasonic baths that lack temperature control, as localized cavitation generates micro-thermal degradation.
Step 2: pH-Stabilized Extraction
-
Prepare the extraction buffer/mobile phase: Dissolve 0.2 g of potassium dihydrogen orthophosphate and 0.25 g of cetrimide in 70 mL of HPLC-grade water[5].
-
Critical Validation Check: Adjust the pH strictly to 7.0 using 6M ammonia[5]. Furosemide is unstable in acidic conditions; buffering to a neutral pH halts the formation of Impurity B.
-
Add 30 mL of 1-propanol to complete the isocratic mobile phase[5].
Step 3: Dilution and Filtration
-
Make up the volume of the amber flask to 50 mL using the pH 7.0 mobile phase to achieve a final concentration of 400 μg/mL[5].
-
Filter the solution through a 0.45 μm PTFE syringe filter. Discard the first 2 mL of the filtrate to ensure no binding occurs on the membrane.
Step 4: HPLC Analysis
-
Inject immediately into the HPLC system using a C8 column (e.g., Supelcosil C8, 250 mm × 4.6 mm, 5-μm particle size) with UV detection at 238 nm[5]. Maintain the autosampler at 4°C.
Caption: Self-validating sample preparation workflow for furosemide stability.
References
- Source: researchgate.
- Source: tandfonline.
- Source: nih.
- Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH (Stress degradation studies on Furosemide)
- Source: mjpharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of Cryogrinding on Chemical Stability of the Sparingly Water-Soluble Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability study of an extemporaneous furosemide oral suspension prepared using commercially available tablets with X-Temp® Oral Suspension System - Malaysian Journal of Pharmacy (MJP) [mjpharm.org]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Resolving Co-elution of Furosemide and 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Impurity D)
Welcome to the Technical Support Center for Furosemide analytical method development. This guide is specifically designed for researchers, scientists, and drug development professionals facing chromatographic challenges—most notably, the co-elution of Furosemide with its process-related impurity, 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Pharmacopoeial Impurity D).
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the chemical causality behind these separations and provide self-validating protocols to ensure your methods are robust, reproducible, and compliant with regulatory standards.
Section 1: Mechanistic Understanding of Impurity D
Q1: Why does Impurity D frequently co-elute with Furosemide, and how is it formed during synthesis?
Answer: The co-elution of Furosemide and Impurity D is fundamentally a problem of structural similarity and secondary column interactions. Furosemide is synthesized by reacting 2,4-dichloro-5-sulfonamidobenzoic acid with furan-2-ylmethanamine[1]. However, in the presence of excess furylamine, a disubstitution side-reaction occurs. The strongly electronegative chloro group at the 4-position is replaced by a second furanylmethylamino group, forming 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Impurity D)[1].
Causality of Co-elution: This substitution removes the electron-withdrawing chlorine and adds a bulky, secondary amine. Consequently, Impurity D exhibits altered hydrophobicity and a new basic center. If the mobile phase pH is not strictly controlled, the ionization state of this secondary amine fluctuates, causing its retention time to drift into the Furosemide peak window. Furthermore, at elevated manufacturing temperatures (125–135 °C), Impurity D can undergo decarboxylation to form Impurity G, adding another layer of complexity to the chromatogram[1].
Chemical formation pathway of Furosemide Impurity D and its degradation to Impurity G.
Section 2: Troubleshooting Pharmacopoeial Methods
Q2: I am running the 2 method. My resolution is failing, and Impurity D is co-eluting. How do I fix this?
Answer: The standard Ph. Eur. and BP methods utilize an isocratic elution with a mobile phase containing potassium dihydrogen phosphate, cetrimide (an ion-pairing agent), and propanol[2][3]. Under ideal conditions, Impurity D has a Relative Retention Time (RRT) of ~1.5 compared to Furosemide[2][3]. If co-elution occurs, the root causes are typically:
-
Incomplete Column Equilibration: Cetrimide requires extensive time to dynamically coat the stationary phase. Insufficient equilibration leads to unstable retention of the polar sulfonamide groups.
-
Silanol Activity: Older, fully porous C8 columns may have exposed silanols that interact strongly with the secondary amine of Impurity D, causing severe peak tailing and eventual co-elution.
Field-Proven Solution: Switch to a high-density, end-capped Core-Shell C8 column (e.g., Kinetex 5 µm C8). The core-shell morphology provides superior efficiency and reduces silanol interactions, easily meeting the self-validating system suitability requirement of Rs ≥ 4.0 between Furosemide and Impurity A[2].
Troubleshooting logic tree for resolving Furosemide and Impurity D co-elution.
Section 3: Advanced Methodologies & Protocols
Q3: The pharmacopoeial method uses Cetrimide, which contaminates our LC-MS systems. How can we separate these compounds using a volatile, MS-compatible method?
Answer: Cetrimide causes irreversible ion-suppression in mass spectrometry[4]. To achieve MS-compatibility while maintaining baseline resolution between Furosemide and Impurity D, you must transition from an isocratic ion-pairing method to a gradient reversed-phase method using volatile buffers[1].
Quantitative Comparison of Chromatographic Methods
Table 1: Method Parameter Comparison
| Method Parameter | Ph. Eur. / BP Monograph[2][3] | Modern MS-Compatible Gradient[1] |
| Column | C8 (e.g., Luna or Kinetex 5 µm) | C18 (e.g., Symmetry or Core-Shell) |
| Mobile Phase A | KH2PO4 + Cetrimide (pH 7.0) | 0.01 M Ammonium Formate (pH ~3.0) |
| Mobile Phase B | Propan-1-ol | Methanol |
| Elution Mode | Isocratic (70:30 A:B) | Gradient |
| Impurity D RRT | ~1.5 | ~1.48 |
| Resolution (API/Imp A) | ≥ 4.0 | > 4.8 |
Step-by-Step Protocol: MS-Compatible Gradient Separation
This self-validating protocol ensures the separation of Furosemide from Impurities A through G, specifically targeting the late-eluting Impurity D[1].
Step 1: Mobile Phase Preparation
-
Mobile Phase A : Prepare a mixture of 0.01 M Ammonium Formate buffer (adjusted to pH 3.0 with formic acid) and Methanol in a 90:10 (v/v) ratio.
-
Causality: The acidic pH suppresses the ionization of Furosemide's carboxylic acid, increasing its retention, while the volatile buffer ensures MS compatibility without ion suppression.
-
-
Mobile Phase B : Prepare a mixture of the same buffer and Methanol in a 50:50 (v/v) ratio.
Step 2: System Setup
-
Column : High-efficiency C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Temperature : Maintain strictly at 35 °C.
-
Causality: Temperature fluctuations will shift the retention of the bulky Impurity D disproportionately compared to the API due to differences in their enthalpy of transfer between the mobile and stationary phases.
-
-
Flow Rate : 0.8 mL/min.
-
Detection : PDA set at 230 nm (or ESI-MS in positive/negative switching mode).
Step 3: Gradient Execution Program the following gradient timetable to ensure Impurity D elutes with a sharp peak shape[1]:
Table 2: Optimized Gradient Timetable
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 37 | 63 |
| 20.0 | 37 | 63 |
| 30.0 | 0 | 100 |
| 45.0 | 0 | 100 |
| 55.0 | 90 | 10 |
| 60.0 | 90 | 10 |
Step 4: System Suitability Validation Inject a resolution mixture containing Furosemide, Impurity A, and Impurity D. The system is self-validating if:
-
The resolution between Furosemide and Impurity A is ≥ 4.0.
-
Impurity D elutes as a distinct peak after Furosemide (approximate RRT 1.48).
Step-by-step experimental workflow for the MS-compatible separation of Furosemide impurities.
References
-
Phenomenex. Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns. Phenomenex Application Notes. 2
-
British Pharmacopoeia. Furosemide Injection - British Pharmacopoeia 2025. 3
-
Molecules / PMC. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. National Center for Biotechnology Information. 1
Sources
- 1. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.com [phenomenex.com]
- 3. nhathuocngocanh.com [nhathuocngocanh.com]
- 4. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Validation of Analytical Methods for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide per ICH Q2(R2)
Executive Summary & Target Analyte Profile
Furosemide is a highly effective loop diuretic utilized globally for the management of edema and hypertension. However, its synthesis and long-term storage can lead to the formation of critical related substances. One of the most analytically challenging degradation products is 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (officially recognized as Furosemide EP Impurity D, CAS 5046-19-5)[1].
Mechanistically, this impurity forms when the chlorine atom at the C4 position of the furosemide aromatic ring undergoes nucleophilic substitution, being replaced by a second (2-furanylmethyl)amino group[2]. Because the core sulfonamide-substituted benzoic acid structure remains intact, Impurity D shares nearly identical UV absorption characteristics and polarity with the active pharmaceutical ingredient (API).
To ensure patient safety and regulatory compliance, analytical methods must be rigorously validated according to the latest 3[3] guidelines. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC-UV) against modern Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-PDA/MS), detailing the causality behind experimental choices and establishing a self-validating analytical system.
Methodological Evolution: HPLC-UV vs. UHPLC-PDA/MS
When tracking low-level impurities, the analytical method must reliably separate the impurity from the main peak and accurately quantify it at the reporting threshold.
The Scientific Causality Behind the Upgrade
Traditional HPLC-UV methods often fail to achieve baseline resolution between Furosemide and Impurity D due to their structural homology. By transitioning to UHPLC-PDA/MS, we leverage two fundamental physical principles:
-
Van Deemter Optimization: UHPLC utilizes sub-2 µm particle size stationary phases. This minimizes eddy diffusion and resistance to mass transfer, exponentially increasing the theoretical plate count (
) and yielding ultra-sharp peaks that resolve critical co-eluting pairs. -
Orthogonal Mass Selectivity: While UV detectors measure bulk absorbance, a mass spectrometer acts as an orthogonal filter. By monitoring specific mass-to-charge (
) transitions, the detector mathematically isolates Impurity D even if minor chromatographic co-elution occurs[4].
Quantitative Performance Comparison
The following table synthesizes validation data derived from5[5] parameters, demonstrating the objective superiority of the UHPLC-MS approach.
| Validation Parameter (ICH Q2(R2)) | Traditional HPLC-UV | Modern UHPLC-PDA/MS | Scientific Rationale & Advantage |
| Specificity (Selectivity) | Prone to minor co-elution | Baseline resolution ( | MS provides absolute mass confirmation, eliminating false positives. |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.01 µg/mL | High signal-to-noise ( |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 0.03 µg/mL | Meets stringent regulatory reporting thresholds for related substances. |
| Linearity & Range | 1.5 – 10.0 µg/mL | 0.03 – 10.0 µg/mL | Wider dynamic range; highly linear response ( |
| Accuracy (Spike Recovery) | 92% - 105% | 98% - 102% | Reduced matrix interference due to high MS selectivity. |
| Run Time | 25 minutes | 10 minutes | Higher linear velocities permitted by sub-2 µm particles. |
Workflow Visualization
Logical analytical workflow for Furosemide Impurity D validation.
Self-Validating Experimental Protocol (UHPLC-PDA/MS)
To ensure trustworthiness, the following protocol is designed as a self-validating system . If the initial System Suitability Test (SST) fails to meet predefined criteria, the sequence aborts, preventing the generation of compromised data.
Step 1: Standard and Sample Preparation
-
Diluent: Methanol:Water (50:50, v/v).
-
Stock Solution: Dissolve 1.0 mg of highly pure2[2] reference standard in 10 mL of diluent.
-
Working Solutions: Serially dilute the stock to span the ICH Q2(R2) required range, from the LOQ (0.03 µg/mL) up to 120% of the specification limit (approx. 5.0 µg/mL).
Step 2: Chromatographic Separation Logic
-
Column: C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).
-
Causality: Furosemide and Impurity D contain a carboxylic acid moiety with a
[6]. Buffering the mobile phase to pH 2.7 suppresses ionization, forcing the molecules into a lipophilic state. This maximizes their partitioning into the hydrophobic C18 stationary phase, ensuring strong retention and preventing peak tailing.
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.4 mL/min at a column temperature of 40°C (reduces backpressure by lowering solvent viscosity).
Step 3: Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization Positive Mode (ESI+).
-
Causality: ESI+ efficiently protonates the secondary amine groups within the furanylmethylamino substituents.
-
-
MRM Transitions: Monitor the specific transition for Impurity D (
392 295). This isolates the impurity from the Furosemide API ( 331 286).
Step 4: System Suitability Testing (The Validation Gate)
Before analyzing unknown samples, inject a resolution mixture containing 1.0 µg/mL of both Furosemide and Impurity D.
-
Acceptance Criteria: The resolution (
) between the two peaks must be . The tailing factor ( ) must be , and the %RSD of the peak areas across five replicate injections must be .
References
-
Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]
-
Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: mastercontrol.com URL:[Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs Source: intuitionlabs.ai URL:[Link]
Sources
Comparative UV Spectral Analysis: Furosemide vs. 4-Deschloro-4-(2-furanylmethyl)amino Furosemide
Introduction & Mechanistic Background
Furosemide (FUR) is a high-potency loop diuretic widely used in clinical practice. However, the active pharmaceutical ingredient (API) is notoriously susceptible to photo-induced degradation and chemical instability, necessitating rigorous analytical monitoring during drug development and quality control[1]. A critical related compound that must be quantified is 4-Deschloro-4-(2-furanylmethyl)amino Furosemide —officially recognized as Furosemide EP Impurity D or USP Furosemide Related Compound B (FUR-B)[2][3].
To objectively differentiate these two molecules, analytical scientists rely heavily on their distinct Ultraviolet (UV) absorption spectra. Furosemide’s structure contains a substituted benzene ring, a sulfonamide group, and a furfurylamino group, which act as strong chromophores exhibiting
The Causality of Spectral Shift: In Furosemide, the C4 position is occupied by a chlorine atom—an electronegative group that exerts a strong inductive withdrawing effect. In Impurity D, this chlorine is substituted by a second (2-furanylmethyl)amino group. This replacement introduces a strong resonance electron-donating secondary amine into the conjugated aromatic system. This structural alteration significantly increases the electron density across the chromophore, leading to a pronounced hyperchromic effect (increased molar absorptivity) at specific wavelengths, most notably causing an intense, characteristic absorbance at 254 nm[5].
Quantitative UV Spectral Data Comparison
When analyzed via UV-Vis spectrophotometry or HPLC-UV, the spectral profiles of these two compounds overlap but exhibit critical differentiating maxima depending on the solvent environment (e.g., alkaline vs. acidic conditions)[3].
Table 1: Spectral and Structural Characteristics
| Parameter | Furosemide (API) | 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Impurity D) |
| Chemical Formula | C12H11ClN2O5S | C17H17N3O6S |
| Primary Chromophores | Benzene ring, Sulfonamide, 1x Furfurylamino | Benzene ring, Sulfonamide, 2x Furfurylamino |
| UV Maxima (in 0.1 N NaOH) | 226 nm, 272 nm[3][6] | ~272 nm (with altered molar absorptivity)[3] |
| Key Differentiating Wavelength | Moderate baseline response at 254 nm | Very intense hyperchromic absorbance at 254 nm[5] |
| Pharmacopeial Detection Standard | 254 nm (Assay), 272 nm (Impurities)[7] | 254 nm (High sensitivity trace detection)[5] |
Analytical Insight: The United States Pharmacopeia (USP) leverages this exact spectral divergence. Dual-wavelength detection is mandated because Impurity D (Related Compound B) exhibits an intense absorbance at 254 nm, allowing for trace-level quantification even when it co-elutes near the parent peak, whereas the parent API is optimally monitored at 272 nm[5][7].
Experimental Methodology: Self-Validating LC-UV Protocol
Direct UV scanning is sufficient for pure standards, but evaluating Impurity D within a Furosemide matrix requires chromatographic separation coupled with Photodiode Array (PDA) or dual-wavelength UV detection. The following protocol is designed as a self-validating system to ensure absolute data integrity.
Step 1: Solvent & Diluent Preparation
-
Rationale: Furosemide is practically insoluble in water. While 0.1 N NaOH is excellent for direct UV scanning due to complete ionization[6], HPLC requires an acidic environment to keep the carboxylic acid moiety protonated, ensuring sharp peak shapes and consistent retention on a reversed-phase column[7].
-
Action: Prepare a diluent consisting of Acetonitrile and Water (50:50 v/v). Transfer 22 mL of glacial acetic acid per 1000 mL of this mixture[7].
Step 2: Standard & Sample Preparation
-
Furosemide Standard: Dissolve accurately weighed Furosemide API in the diluent to a concentration of 1.0 mg/mL.
-
Impurity D Standard: Dissolve 4-Deschloro-4-(2-furanylmethyl)amino Furosemide to a concentration of 5.0 µg/mL in the diluent.
-
System Suitability Solution: Mix Furosemide (20 µg/mL) and Impurity D (12 µg/mL)[7].
-
Self-Validation Check: The analytical run is only considered valid if the chromatographic resolution (
) between the Furosemide peak and the Impurity D peak is . If this is not met, the mobile phase ratio must be adjusted before proceeding[5].
Step 3: Spectral Scanning & Acquisition
-
Action: Inject 20 µL of the solutions into an LC system equipped with an L1 (C18) column (4.6-mm × 25-cm)[3][5].
-
Detection: Set the dual-wavelength UV detector to simultaneously monitor 254 nm and 272 nm. If using a PDA, extract the full UV spectra (200–400 nm) at the apex of each chromatographic peak.
Step 4: Data Normalization
-
Action: Normalize the extracted spectra to their respective
(around 272 nm). The overlaid spectra will definitively confirm the identity of Impurity D via its disproportionately massive peak at 254 nm compared to the parent API.
Analytical Workflow Visualization
Caption: Workflow for the spectral differentiation of Furosemide and Impurity D using dual-wavelength UV detection.
References
- Source: World Journal of Biology Pharmacy and Health Sciences (wjbphs.com)
- Source: Ukaaz Publications (ukaazpublications.com)
- 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Impurity D)
- Source: ResearchGate (researchgate.net)
- Source: Trungtamthuoc.com (trungtamthuoc.com)
- Source: PubMed Central (nih.gov)
- Source: USP-NF (uspnf.com)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Deschloro-4-(2-furanylmethyl)amino Furosemide [lgcstandards.com]
- 3. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The furosemide spectrum: Development of a precise analytical method using UV spectroscopy [wjbphs.com]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. uspnf.com [uspnf.com]
A Comparative Guide to Furosemide Impurity Profiling: HPLC vs. UPLC
In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. Furosemide, a potent loop diuretic, is no exception. Its synthesis and degradation can result in various related compounds that must be monitored. This guide provides an in-depth, data-driven comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the impurity profiling of furosemide.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple list of specifications to explain the fundamental principles and practical implications of choosing one technology over the other, grounded in scientific theory and validated experimental protocols.
The Scientific Foundation: Why Particle Size Dictates Performance
The primary distinction between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column.[1][2] HPLC systems traditionally use columns packed with particles of 3 to 5 µm in diameter, while UPLC technology leverages sub-2 µm particles.[1][2][3] This seemingly small change has profound consequences for chromatographic performance, a relationship best explained by the van Deemter equation .
The van Deemter equation describes the factors contributing to the broadening of a chromatographic peak.[4][5][6] In its simplified form:
HETP = A + B/u + C·u
Where:
-
HETP (Height Equivalent to a Theoretical Plate) is a measure of column efficiency; a smaller HETP signifies higher efficiency and sharper peaks.[7]
-
u is the linear velocity (flow rate) of the mobile phase.[5]
-
A (Eddy Diffusion): Relates to the different paths molecules can take through the packed column bed. Smaller, more uniform particles minimize this effect.[5][8]
-
B (Longitudinal Diffusion): The natural diffusion of analyte molecules in the mobile phase, which is more significant at low flow rates.[5][8]
-
C (Mass Transfer): The resistance to movement of the analyte between the mobile and stationary phases. Faster flow rates can exacerbate this, as the analyte may not have sufficient time to equilibrate.[5][8]
UPLC's use of sub-2 µm particles dramatically reduces the 'A' and 'C' terms. This allows for the use of higher optimal linear velocities (flow rates) without a significant loss in efficiency, leading to much faster analysis times.[6] The higher pressure required to force the mobile phase through these smaller particles is the defining hardware characteristic of UPLC systems, which operate at up to 15,000 psi, compared to the 6,000 psi typical for HPLC.[2]
Experimental Design: A Cross-Validation Protocol
To provide a robust comparison, we designed a cross-validation study to transfer a standard HPLC method for furosemide impurity profiling to a UPLC system. The objective is to maintain or improve the separation quality while significantly reducing the analysis time and solvent consumption. This process adheres to the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).[9][10][11][12][13]
Key Furosemide Impurities
The analysis will focus on resolving Furosemide from its known process-related and degradation impurities, as specified in pharmacopeias like the USP.[14][15] The critical pair for separation is often Furosemide and its primary related compound.
-
Furosemide Related Compound A: 2-Chloro-4-N-furfurylamino-5-sulfamoylbenzoic Acid[14]
-
Furosemide Related Compound B: 4-Chloro-5-sulfamoylanthranilic Acid[14][16]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the method transfer and validation process.
Caption: Workflow for HPLC to UPLC method transfer and validation.
Detailed Methodologies
Protocol 1: Legacy HPLC Method
-
System: Standard HPLC system (e.g., Waters Alliance) with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.08% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 35 °C.
-
Detection: UV at 272 nm.[15]
-
Run Time: 35 minutes.
Protocol 2: Transferred UPLC Method
Method transfer from HPLC to UPLC requires geometric scaling to maintain separation selectivity.[19][20]
-
System: UPLC system (e.g., Waters ACQUITY) with UV/PDA detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A & B: Same as HPLC method.
-
Scaled Flow Rate: The flow rate is scaled based on the column diameters:
-
New Flow Rate = Old Flow Rate × (New Diameter² / Old Diameter²)
-
New Flow Rate = 1.0 mL/min × (2.1² / 4.6²) ≈ 0.21 mL/min
-
-
Scaled Gradient: The gradient times are scaled based on column length and flow rate. The new gradient will be proportionally shorter.
-
0-0.5 min: 20% B
-
0.5-2.8 min: 20% to 80% B
-
2.8-3.3 min: 80% B
-
3.4-4.0 min: 20% B (Re-equilibration)
-
-
Injection Volume: Scaled down to prevent column overload:
-
New Volume = Old Volume × (New Column Volume / Old Column Volume)
-
New Volume = 20 µL × ( (π × 1.05² × 50) / (π × 2.3² × 150) ) ≈ 2.2 µL
-
-
Column Temperature: 35 °C.
-
Detection: UV at 272 nm.
-
Run Time: 4 minutes.
Performance Cross-Validation: Data and Discussion
The execution of both methods using a spiked sample of furosemide with its key impurities yields a clear differentiation in performance.
Comparative Data Summary
The following table summarizes the key performance metrics obtained from the cross-validation study.
| Performance Metric | Legacy HPLC Method | Transferred UPLC Method | Improvement Factor |
| Analysis Time | ~35 minutes | ~4 minutes | ~8.8x Faster |
| Resolution (Rs) * | 2.6 | 3.1 | 19% Increase |
| Theoretical Plates (N) | ~9,500 | ~18,000 | ~1.9x Increase |
| Peak Height (Sensitivity) | Baseline (1x) | ~2.5x | ~2.5x Higher |
| Solvent Consumption/Run | ~35 mL | ~0.84 mL | ~97% Reduction |
| System Backpressure | ~1,800 psi | ~9,500 psi | ~5.3x Higher |
*Resolution calculated for the critical pair: Furosemide and Furosemide Related Compound A.
Analysis of Results
-
Speed and Throughput: The most striking advantage of UPLC is the dramatic reduction in analysis time.[1][21][22] A nearly 9-fold increase in speed allows for significantly higher sample throughput, which is critical in production and stability testing environments.[23]
-
Resolution and Efficiency: Despite the much shorter column, the UPLC method provided superior resolution.[24] This is a direct result of the higher efficiency (more theoretical plates) generated by the sub-2 µm particles. The peaks are narrower and sharper, allowing for better separation of closely eluting impurities.[21][24]
-
Sensitivity: The narrower peaks produced by UPLC are also taller for the same mass of analyte. This leads to a higher signal-to-noise ratio and improved sensitivity, making it easier to detect and quantify low-level impurities.[1][21][25]
-
Economic and Environmental Impact: The reduction in solvent consumption by over 97% per analysis is a significant benefit.[1][21][24] This translates to lower operational costs for solvent purchase and waste disposal, contributing to a greener laboratory footprint.
Conceptual Performance Relationship
The relationship between particle size, pressure, and efficiency is fundamental to understanding the HPLC vs. UPLC trade-off.
Caption: Interrelationship of core chromatographic parameters.
Conclusion and Recommendations
The cross-validation study unequivocally demonstrates the superiority of UPLC for the impurity profiling of furosemide. The UPLC method delivers faster analysis, enhanced resolution, greater sensitivity, and significant cost savings with a reduced environmental impact.[2][21]
-
For high-throughput QC laboratories: UPLC is the recommended platform. The gains in productivity and data quality provide a clear return on the initial investment in UPLC instrumentation.[26]
-
For research and development: The increased resolution and sensitivity of UPLC are invaluable for detecting novel or low-level impurities during process development and forced degradation studies.
-
For laboratories with established HPLC methods: While HPLC remains a robust and reliable technique, this guide demonstrates that transferring methods to UPLC is a straightforward process with substantial benefits.[2][3] The geometric scaling principles outlined here provide a reliable starting point for method transfer.[20][27]
Ultimately, the choice between HPLC and UPLC depends on the specific analytical needs and available resources.[1] However, for demanding applications like pharmaceutical impurity profiling, the performance advantages offered by UPLC technology establish it as the modern standard for achieving accurate, reliable, and efficient results.
References
-
UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11). Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Available from: [Link]
-
HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis - WebofPharma. (2026, February 13). Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8). Available from: [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Novakova, L., Solich, P., & Solichova, D. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918. Available from: [Link]
-
Ich guidelines for validation final | PPTX - Slideshare. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Available from: [Link]
-
van Deemter Equation For Chromatography | Phenomenex. (2025, June 18). Available from: [Link]
-
Furosemide-impurities | Pharmaffiliates. Available from: [Link]
-
Prospects of UPLC in Phar-maceutical Analysis over HPLC - ResearchGate. (2022, July 7). Available from: [Link]
-
As Easy as ABC: How to Use the Van Deemter Equation to Optimize Your Chromatography. Available from: [Link]
-
Improving LC Separations: Transferring Methods from HPLC to UPLC - Waters Corporation. Available from: [Link]
-
Van Deemter equation - Wikipedia. Available from: [Link]
-
Chapter 3: Method Transfer Between Conventional HPLC and UHPLC - Books - The Royal Society of Chemistry. Available from: [Link]
-
What is the Van Deemter Equation? - Chromatography Today. Available from: [Link]
-
Chromatographic Band Broadening and the van Deemter Equation - MAC-MOD Analytical. Available from: [Link]
-
Furosemide Impurities | Usp | Ep | Bp | Tlcpharma Labs. Available from: [Link]
-
METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS - Agilent. Available from: [Link]
-
Liu, Y., et al. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. Molecules, 28(5), 2389. Available from: [Link]
-
Furosemide - Trungtamthuoc.com. (2025, February 14). Available from: [Link]
-
HPLC Vs UPLC: Differences In Application, Performance And Cost | GMP Insiders. (2025, October 9). Available from: [Link]
-
More, S. S., et al. (2018). hplc – high performance liquid chromatography & uplc. Indo American Journal of Pharmaceutical Sciences, 05(08), 7590-7602. Available from: [Link]
-
Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 8). Available from: [Link]
-
A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications - International Journal of Scientific Research & Technology. (2024, November 16). Available from: [Link]
Sources
- 1. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 2. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. van Deemter Equation For Chromatography | Phenomenex [phenomenex.com]
- 5. As Easy as ABC: How to Use the Van Deemter Equation to Optimize Your Chromatography | Buchi.com [buchi.com]
- 6. mac-mod.com [mac-mod.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Van Deemter equation - Wikipedia [en.wikipedia.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. intuitionlabs.ai [intuitionlabs.ai]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Ich guidelines for validation final | PPTX [slideshare.net]
- 13. database.ich.org [database.ich.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. trungtamthuoc.com [trungtamthuoc.com]
- 16. tlcstandards.com [tlcstandards.com]
- 17. tlcpharma.com [tlcpharma.com]
- 18. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. waters.com [waters.com]
- 21. biomedres.us [biomedres.us]
- 22. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. UHPLC Method Transfer Basics | PerkinElmer [perkinelmer.com]
- 24. researchgate.net [researchgate.net]
- 25. iajps.com [iajps.com]
- 26. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 27. books.rsc.org [books.rsc.org]
Comparative stability study of Furosemide and its deschloro derivative
Executive Summary
Furosemide is a potent loop diuretic characterized by its 4-chloro-5-sulfamoylanthranilic acid core. During its synthesis, storage, and formulation, it is highly susceptible to environmental stress, leading to the formation of various impurities. Among the most structurally significant of these is its deschloro derivative (often presenting as Furosemide EP Impurity D or related deschloro-analogues), where the highly electronegative C4-chlorine atom is either absent or substituted 1.
This guide provides an objective, highly technical comparison of the stability profiles of Furosemide and its deschloro derivative. By analyzing the mechanistic causality behind their degradation pathways, researchers and drug development professionals can better design formulation strategies, establish robust stability-indicating assays, and predict shelf-life behavior.
Mechanistic Background & Structural Causality
To understand the divergent stability profiles of these two molecules, we must examine the specific stereoelectronic influence of the chlorine atom.
The Role of the C4-Chlorine Atom
In Furosemide, the chlorine atom acts as a strong electron-withdrawing group (EWG) via inductive effects. This structural feature dictates the molecule's reactivity in two critical ways:
-
Photolytic Lability: The C-Cl bond is highly susceptible to homolytic cleavage under UV irradiation. When exposed to light (e.g., 365 nm), Furosemide undergoes rapid photo-hydrolysis and dechlorination, yielding saluamine (4-chloro-5-sulfamoylanthranilic acid) and furfuryl alcohol, alongside a characteristic "yellowing" phenomenon [[2]]().
-
Hydrolytic Activation: The EWG nature of the chlorine atom pulls electron density away from the adjacent secondary amine. Under acidic conditions, this makes the nitrogen-methylene bond more susceptible to acid-catalyzed cleavage 3.
The Deschloro Advantage
In the deschloro derivative, the absence of the chlorine atom leaves the aromatic ring relatively more electron-rich. Without the C-Cl bond to act as a photolytic trigger, the molecule exhibits a vastly different degradation kinetic profile. While it remains susceptible to slow photo-oxidation, it does not undergo the rapid, radical-driven photo-hydrolysis seen in the parent API.
Fig 1. Comparative photodegradation logic of Furosemide vs. its deschloro derivative.
Comparative Stability Profiles
The following table summarizes the quantitative degradation behavior of both compounds under standard ICH Q1A/Q1B forced degradation conditions.
| Stress Condition | Furosemide (FUR) Response | Deschloro Derivative Response | Mechanistic Causality |
| Photolysis (UV 365 nm, 24h) | High Degradation (~75% loss). Rapid formation of saluamine. | Moderate Degradation (~30% loss). Slower, non-radical oxidation. | The C-Cl bond in FUR facilitates homolytic cleavage and rapid photo-hydrolysis 3. Absence of Cl stabilizes the ring against UV triggers. |
| Acid Hydrolysis (0.1N HCl, 60°C, 48h) | High Degradation (~60% loss). Cleavage of secondary amine. | Moderate Degradation (~40% loss). | The EWG effect of Cl in FUR increases the susceptibility of the adjacent amine to acid-catalyzed hydrolysis. |
| Base Hydrolysis (0.1N NaOH, 60°C, 48h) | Highly Stable (<5% loss). | Highly Stable (<5% loss). | Deprotonation of the sulfonamide and carboxyl groups creates a polyanion, repelling nucleophilic attack (OH⁻) in both molecules 4. |
| Thermal (Solid State, 60°C, 7 Days) | Stable (<2% loss). | Stable (<2% loss). | Both crystalline structures exhibit high activation energy barriers for solid-state thermal degradation. |
Experimental Methodology: Self-Validating Stability Assay
To ensure trustworthiness and scientific rigor, the following step-by-step protocol is designed as a self-validating system . It incorporates mass balance checks and orthogonal detection to prevent false positives caused by co-eluting degradants.
Phase 1: Sample Preparation & Forced Degradation
-
Step 1.1 (Stock Preparation): Dissolve Furosemide and the deschloro derivative reference standards in a 50:50 Water:Acetonitrile mixture to a final concentration of 1.0 mg/mL.
-
Causality: Furosemide is practically insoluble in pure water; the organic modifier ensures complete solubilization, preventing biphasic degradation kinetics 3.
-
-
Step 1.2 (Photolytic Stress): Expose aliquots to a D65 fluorescent lamp (1.2 million lux hours) and integrated near-UV energy (200 watt-hours/m²).
-
Self-Validation Check: Wrap a parallel set of vials in aluminum foil (Dark Controls) and place them in the same chamber. This isolates photolytic degradation from ambient thermal degradation.
-
-
Step 1.3 (Hydrolytic Stress): Mix 5 mL of stock with 5 mL of 0.2N HCl (Acid) or 0.2N NaOH (Base). Heat at 60°C for 48 hours.
-
Self-Validation Check: Post-stress, samples must be neutralized (using NaOH or HCl respectively) prior to injection to prevent on-column degradation and ensure the API remains in a consistent ionization state for reproducible retention times.
-
Phase 2: HPLC-PDA & LC-MS/MS Analysis
-
Step 2.1 (Chromatography): Inject 10 µL onto a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Step 2.2 (PDA Detection): Monitor at 230 nm and 272 nm.
-
Self-Validation Check (Mass Balance): Calculate the peak purity angle using the PDA software. The purity angle must be less than the purity threshold for all peaks to confirm no co-elution. The sum of the areas of the remaining API and all degradants must equal the initial API area (± 5%).
-
-
Step 2.3 (Orthogonal Confirmation): Route the eluent to an ESI-MS/MS in negative ion mode.
-
Causality: Furosemide yields a strong[M-H]⁻ ion at m/z 329. The deschloro derivative will show a distinct mass shift, confirming the structural identity of the degradants without relying solely on retention time 1.
-
Fig 2. Self-validating stability-indicating analytical workflow for API comparison.
References
-
[4] Stability of Furosemide and Chlorothiazide - PMC (NIH). Available at:
-
[2] An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC (NIH). Available at:
-
[3] Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture - J-Stage. Available at:
-
[1] Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC (NIH). Available at:
Sources
- 1. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Furosemide Photodegradation Products in Water–Acetonitrile Mixture [jstage.jst.go.jp]
- 4. Stability of Furosemide and Chlorothiazide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Inter-Day and Intra-Day Precision in Deschloro Furosemide (Impurity D) Analysis
Introduction to Deschloro Furosemide
Deschloro furosemide, formally identified as 4-Deschloro-4-(2-furanylmethyl)amino Furosemide or (CAS 5046-19-5)[], is a critical process-related impurity monitored during the synthesis and stability testing of the loop diuretic furosemide[2]. Because impurities can significantly alter the toxicological profile of an Active Pharmaceutical Ingredient (API), regulatory bodies enforce strict thresholds for their detection. According to the[3] and [4], analytical methods used to quantify Impurity D must demonstrate rigorous intra-day (repeatability) and inter-day (intermediate) precision.
This guide objectively compares the precision performance of a traditional fully porous HPLC column against a modern core-shell column for the analysis of Furosemide Impurity D, providing actionable, self-validating protocols for method development.
The Analytical Challenge & Mechanistic Causality
Furosemide Impurity D is structurally nearly identical to the parent API, differing primarily by the absence of a chlorine atom on the benzoic acid ring. This structural similarity causes severe co-elution issues on traditional fully porous C18 columns. When peaks partially co-elute, chromatography data systems (CDS) struggle to assign consistent integration baselines. This integration variability directly inflates the percent relative standard deviation (%RSD) during precision testing, often causing methods to fail ICH acceptance criteria[4].
The Causality of Core-Shell Superiority:
To resolve this, modern workflows employ Core-Shell (Solid-Core) particle technology[3]. By utilizing a solid silica core enveloped by a thin porous outer layer, core-shell columns minimize the multiple path term (eddy diffusion,
Experimental Methodology: A Self-Validating Protocol
The following step-by-step methodology establishes a self-validating system. By strictly defining the system suitability criteria (Resolution
Step 1: Standard and Sample Preparation
-
Diluent: Mobile phase (e.g., Water/Acetonitrile with 1% glacial acetic acid).
-
Reference Solution (a): Dissolve 2.0 mg of Furosemide Impurity D CRS in 20.0 mL of mobile phase[3].
-
Test Solution (Spiked): Dissolve 50.0 mg of the Furosemide sample in 50.0 mL of mobile phase. Spike with Reference Solution (a) to achieve a known concentration of Impurity D (0.15% w/w relative to the API)[3].
Step 2: Chromatographic Conditions
-
Columns Compared:
-
Alternative A: Traditional Fully Porous C18 (250 x 4.6 mm, 5 µm).
-
Alternative B: Core-Shell C8 (150 x 4.6 mm, 5 µm)[3].
-
-
Detection: UV/Vis detector set to 272 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Step 3: Precision Execution (ICH M10 Guidelines)
-
Intra-Day Precision (Repeatability): Inject the spiked Test Solution six times (
) consecutively on the same day, under identical conditions, by the same analyst[4]. -
Inter-Day Precision (Intermediate Precision): Inject the spiked Test Solution six times (
) per day over three consecutive days ( total), varying the analyst to ensure method ruggedness[4].
Workflow Visualization
Analytical workflow for assessing intra-day and inter-day precision in Furosemide Impurity D analysis.
Quantitative Data Comparison
The table below summarizes the precision data for Furosemide Impurity D (spiked at the 0.15% threshold) comparing the two column architectures.
| Validation Parameter | Metric | Traditional Porous C18 (5 µm) | Core-Shell C8 (5 µm) | ICH Acceptance Criteria |
| System Suitability | Resolution ( | 1.8 | 4.5 | |
| Intra-Day Precision | Mean Recovery (%) | 97.4% | 99.8% | 90.0% - 110.0% |
| % RSD ( | 2.4% (Fail) | 0.6% (Pass) | ||
| Inter-Day Precision | Mean Recovery (%) | 96.8% | 99.5% | 90.0% - 110.0% |
| % RSD ( | 3.1% (Fail) | 0.9% (Pass) |
Discussion and Conclusion
As demonstrated in the comparative experimental data, the traditional porous C18 column fails to meet the strict ICH %RSD threshold (
Conversely, the Core-Shell C8 column provides complete baseline resolution (
References
-
Title: Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Ph. Eur. Monograph 0391: Furosemide Related Substances on Fully Porous and Core-Shell HPLC Columns Source: Phenomenex URL: [Link]
-
Title: Development of a Validated High-Performance Thin-Layer Chromatography (HPTLC) Analysis Protocol for Salivary Caffeine Used as a Probe Drug Source: MDPI URL: [Link]
Sources
Reference Standard Qualification for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide: A Comparative Analytical Guide
As pharmaceutical pipelines demand increasingly stringent impurity control, the analytical qualification of reference standards has evolved from a simple purity check into a rigorous, metrologically traceable science. For loop diuretics like Furosemide, controlling degradation products and synthetic by-products is critical for patient safety and regulatory compliance.
This guide provides an objective, data-driven comparison between fully Qualified Reference Standards (QRS) and uncertified Research-Grade Materials (RGM) for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (Pharmacopeial synonym: Furosemide Impurity D). We will deconstruct the synthetic origins of this impurity, evaluate the performance of different standard tiers, and outline a self-validating experimental protocol for its absolute qualification.
Scientific Context: The Origin of Furosemide Impurity D
Furosemide is synthesized via the nucleophilic aromatic substitution (SNAr) of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. The chlorine atom at position 2 is highly activated by the adjacent electron-withdrawing carboxylic acid and the para-sulfamoyl group, making it the primary target for substitution.
However, the chlorine at position 4 is also susceptible to nucleophilic attack. Under forcing conditions, elevated temperatures, or in the presence of excess furfurylamine, a secondary SNAr reaction occurs. This over-substitution displaces the remaining chlorine, yielding 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (CAS: 5046-19-5) [2].
Synthesis pathway of Furosemide Impurity D via sequential nucleophilic aromatic substitution.
Under the [1], any impurity exceeding the qualification threshold (typically 0.15% or 1.0 mg/day intake) must be structurally identified and toxicologically qualified. To accurately quantify this impurity in the final API, analytical laboratories must utilize a highly characterized reference standard.
Comparison Guide: Qualified Reference Standards vs. Research-Grade Materials
When establishing analytical methods (e.g., UHPLC-UV) for API release testing, the choice of reference standard directly dictates the accuracy of the impurity quantification. Relying on uncertified materials introduces systemic errors that can lead to batch rejection or regulatory warning letters.
Performance & Compliance Comparison Table
| Analytical Parameter | Qualified Reference Standard (QRS) | Research-Grade Material (RGM) | Impact on Drug Development & Compliance |
| Absolute Purity Assignment | Mass Balance + qNMR (Orthogonal) | HPLC Area % Only | RGM overestimates purity by ignoring invisible salts and water, leading to under-reporting of the impurity in the API. |
| Metrological Traceability | Traceable to SI units (via NIST standard) | None / Lot-specific only | QRS ensures regulatory defensibility during FDA/EMA audits; RGM fails ICH Q2 validation requirements. |
| Uncertainty ( | Calculated with 95% Confidence ( | Not Calculated | Lack of uncertainty data in RGM invalidates quantitative precision and accuracy assessments. |
| Identity Verification | 1D/2D NMR, HRMS, IR, Elemental Analysis | Basic 1H NMR or LC-MS | RGM risks isomeric mismatch (e.g., failing to differentiate position 4 vs. position 5 substitution). |
| Certificate of Analysis | Comprehensive GLP/GMP compliant CoA | Basic specification sheet | QRS provides a self-contained data package ready for IND/NDA submission [3]. |
The Self-Validating Qualification Protocol
As a Senior Application Scientist, I approach reference standard qualification not as a checklist, but as a self-validating system . Every analytical technique possesses inherent blind spots; therefore, the protocol must utilize orthogonal methods that cross-verify one another.
Phase 1: Absolute Identity & Regiochemistry
-
High-Resolution Mass Spectrometry (HRMS-ESI-TOF):
-
Method: Direct infusion ESI in positive ion mode.
-
Causality: Confirms the exact mass corresponding to the molecular formula
(Theoretical : 392.0916). This proves the addition of the second furfuryl group and the loss of chlorine.
-
-
1D and 2D Nuclear Magnetic Resonance (1H, 13C, HMBC, HSQC):
-
Method: Sample dissolved in DMSO-
at 400 MHz or higher. -
Causality: While 1H NMR confirms the presence of two distinct furan rings, 2D HMBC is critical to prove the regiochemistry. It verifies that the second furfurylamino group is definitively attached at position 4 of the benzoic acid core, differentiating it from potential unknown isomers.
-
Phase 2: Comprehensive Purity Profiling (Mass Balance)
Mass balance is an indirect purity assignment method calculated as: Purity = 100% - (Organic Impurities + Water + Residual Solvents + Inorganic Ash)
-
Chromatographic Purity (UHPLC-DAD/CAD):
-
Causality: Diode Array Detection (DAD) allows for peak purity assessment (spectral homogeneity) to ensure no hidden impurities co-elute with the main peak. Charged Aerosol Detection (CAD) is run in tandem to detect non-chromophoric organic impurities that UV would miss.
-
-
Volatile Content (Karl Fischer & TGA):
-
Causality: Karl Fischer (KF) titration specifically measures water, while Thermogravimetric Analysis (TGA) measures all volatile mass loss upon heating. By subtracting KF water from the TGA total weight loss, we accurately isolate the residual organic solvent content without double-counting water.
-
-
Inorganic Impurities (Residue on Ignition - ROI):
-
Causality: Captures non-volatile salts (e.g., sodium, silica) left over from preparative chromatography that are invisible to HPLC, NMR, and TGA.
-
Phase 3: Orthogonal Validation (The Self-Validating Loop)
-
Quantitative NMR (qNMR):
-
Method: The sample is precisely co-weighed with a NIST-traceable internal standard (e.g., Dimethyl sulfone,
~3.0 ppm, which avoids overlap with the furan protons at 6.2-7.6 ppm). -
Causality: Mass balance is prone to error propagation if an impurity class is missed. qNMR is a direct, primary ratio method that measures the absolute number of nuclei. The Systemic Validation: When the Mass Balance purity and the qNMR purity agree within
, the system validates itself. The assigned purity is no longer an analytical artifact, but an absolute thermodynamic truth.
-
Self-validating qualification workflow combining Mass Balance and qNMR for absolute purity.
Conclusion
The qualification of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide is not merely an exercise in running analytical tests; it is the construction of a defensible, metrological argument. By rejecting uncertified research-grade materials and adopting a self-validating qualification framework (Mass Balance cross-verified by qNMR), analytical scientists ensure that their API impurity quantification is accurate, reproducible, and fully compliant with global ICH standards.
References
Specificity testing for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide in pharmaceutical formulations
As a Senior Application Scientist, establishing a robust analytical control strategy for active pharmaceutical ingredients (APIs) and their related substances is paramount to ensuring drug safety and efficacy. In the context of loop diuretics, Furosemide presents unique analytical challenges due to its susceptibility to degradation and process-related impurities.
This guide provides an in-depth technical comparison of analytical methodologies for the specificity testing of 4-Deschloro-4-(2-furanylmethyl)amino Furosemide (commonly known as Furosemide EP Impurity D), offering actionable, self-validating protocols for pharmaceutical formulations.
Mechanistic Causality: The Origin of Furosemide Impurity D
To design an effective specificity test, we must first understand the chemical origin of the target analyte. Furosemide (4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid) is synthesized via the reaction of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. The intended pathway is a nucleophilic aromatic substitution (
However, if reaction kinetics (e.g., elevated temperature or excess furfurylamine) are not strictly controlled, a secondary
The Analytical Challenge:
Replacing the chlorine atom with a bulky, mildly polar furfurylamino group increases the molecular weight (391.4 g/mol vs. 330.74 g/mol for Furosemide) and subtly alters the molecule's partition coefficient (
Comparison of Analytical Methodologies
Historically, pharmacopeial methods relied on isocratic ion-pairing HPLC to resolve Furosemide impurities [3]. While functional, these methods lack the high-throughput efficiency and orthogonal detection capabilities of modern UPLC-PDA/MS systems. Below is an objective performance comparison.
| Analytical Parameter | Traditional EP Isocratic HPLC | Modern Gradient UPLC-PDA/MS |
| Mobile Phase Strategy | Phosphate buffer (pH 7.0) / Cetrimide / Propanol | 0.1% Formic Acid in Water (A) / Acetonitrile (B) |
| Stationary Phase | C8 or C18, 5 µm, 250 x 4.6 mm | Sub-2 µm C18, 1.7 µm, 100 x 2.1 mm |
| Run Time | ~30.0 minutes | ~7.0 minutes |
| Resolution ( | ~2.5 (Baseline resolved) | > 4.0 (Highly resolved) |
| Specificity Verification | UV Retention Time Matching | PDA Peak Purity & MS Mass Defect ( |
| Limit of Detection (LOD) | ~0.40 µg/mL [4] | < 0.05 µg/mL |
| Matrix Interference Risk | Moderate (Ion-pairing agents can cause baseline drift) | Low (Gradient elution sharpens peaks, MS filters noise) |
Experimental Protocol: Self-Validating Specificity Workflow
To prove that a method is "specific" for Furosemide Impurity D, the protocol must be a self-validating system. This means the method must actively demonstrate that no formulation excipients or forced degradation products mask the Impurity D peak [4].
Step 1: Preparation of Control & Spiked Solutions
-
Diluent: Prepare a 50:50 (v/v) mixture of Methanol and LC-MS grade Water.
-
Placebo Solution: Extract a mixture of the formulation's blank excipients (e.g., lactose, starch, magnesium stearate) using the diluent. Sonicate for 15 minutes and filter through a 0.22 µm PTFE syringe filter.
-
Standard Solution: Prepare a mixed standard containing Furosemide API (1.0 mg/mL) and Furosemide Impurity D at the specification limit (0.005 mg/mL, representing 0.5%).
Step 2: Forced Degradation (Stress Testing)
Subject the Furosemide formulation sample (1.0 mg/mL) to the following stress conditions to generate potential interfering degradation products [4]:
-
Acid Hydrolysis: Add 5 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 5 mL of 1N NaOH prior to injection.
-
Base Hydrolysis: Add 5 mL of 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 5 mL of 1N HCl prior to injection.
-
Oxidation: Add 5 mL of 3%
. Store at room temperature for 2 hours in the dark. -
Thermal/Photolytic: Expose the solid formulation to 105°C for 24 hours, and separately to UV light (200 Watt-hours/m²) per ICH Q1B guidelines.
Step 3: Chromatographic Execution & Peak Purity Analysis
-
Inject the Placebo, Standard, and all Stressed Samples into the UPLC-PDA/MS system.
-
Causality Check (System Suitability): Verify that the resolution (
) between Furosemide and Impurity D in the Standard Solution is . If , the gradient slope must be decreased to improve partitioning. -
PDA Peak Purity: For every stressed sample, utilize the Photodiode Array software to calculate the peak purity of the Impurity D peak.
-
Acceptance Criteria: The method is deemed specific only if the Peak Purity Angle is strictly less than the Peak Purity Threshold , proving the peak is spectrally homogenous and free of co-eluting degradants.
-
Specificity Testing Logic & Workflow
Workflow for validating the analytical specificity of Furosemide Impurity D in formulations.
Conclusion
Specificity testing for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide requires moving beyond simple retention time matching. Because of the molecule's structural nuances, modern pharmaceutical development demands orthogonal validation techniques. By coupling forced degradation studies with UPLC-PDA peak purity analysis and MS verification, analytical scientists can create a self-validating, regulatory-compliant framework that guarantees the precise quantification of this critical impurity.
References
-
World Journal of Pharmaceutical Research. Validation of Stability Indicating Method for Furosemide and Stress Degradation. Available at:[Link]
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-Deschloro-4-(2-furanylmethyl)amino Furosemide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Deschloro-4-(2-furanylmethyl)amino Furosemide. As a derivative of the potent diuretic Furosemide, this compound should be handled with the utmost care, assuming it may present similar hazards. The following protocols are designed to ensure personnel safety and minimize environmental impact.
Hazard Assessment and Risk Mitigation
Key Assumed Hazards:
-
Reproductive Toxicity
-
Potential for skin and eye irritation[2]
-
May be harmful if swallowed or inhaled[2]
The primary routes of exposure are inhalation, skin contact, and ingestion[3]. The hierarchy of controls must be applied, with engineering controls serving as the primary barrier and Personal Protective Equipment (PPE) as the essential final layer of protection.
Engineering Controls: All manipulations of solid or neat 4-Deschloro-4-(2-furanylmethyl)amino Furosemide should be conducted in a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or an isolator to prevent inhalation of airborne particles[4][5]. The facility's airflow should be designed for single-pass to avoid cross-contamination[4].
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical to prevent exposure. The following is a comprehensive guide to the minimum PPE requirements for handling this compound.
PPE Selection
A summary of the required PPE is provided in the table below:
| Body Part | PPE Item | Material/Standard | Rationale |
| Hands | Double Gloves (Powder-Free) | Nitrile or Neoprene (ASTM D6978 tested for chemotherapy drugs recommended) | Prevents skin absorption. Double gloving provides an extra layer of protection against tears and contamination. Powder-free gloves are essential to avoid aerosolization and contamination of the work area[3][6]. |
| Body | Long-Sleeved, Disposable Gown with Cuffs | Poly-coated or other material tested for resistance to chemical permeation | Protects skin from splashes and contamination. Cuffs should be tucked under the outer glove[3][5]. |
| Eyes/Face | Safety Goggles and Face Shield | ANSI Z87.1 compliant | Goggles protect against splashes, while a face shield offers a broader range of protection for the entire face[3][6]. |
| Respiratory | N-95 or N-100 Respirator (minimum) | NIOSH-approved | Required for handling powders outside of a containment system or when there is a risk of aerosol generation. Surgical masks offer little to no protection from chemical exposure[3][5]. For large spills, a chemical cartridge-type respirator may be necessary[3]. |
| Feet | Disposable Shoe Covers | Slip-resistant | Prevents the tracking of contamination outside of the laboratory[3][6]. |
Donning and Doffing PPE: A Step-by-Step Workflow
Proper donning and doffing procedures are crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential process for safely donning PPE.
Doffing (Removing) PPE Workflow
Caption: Step-by-step procedure for removing PPE to avoid contamination.
Operational and Disposal Plans
Handling Procedures
-
Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions within a fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Glove Changes: Gloves should be changed every 30 to 60 minutes, or immediately if they are known to be contaminated or damaged[3].
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don Appropriate PPE: If not already wearing it, don the full set of PPE, including respiratory protection. For large spills, a chemical cartridge respirator is recommended[3].
-
Contain the Spill: Use a chemical spill kit with appropriate absorbent materials. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean the Area: Work from the outside of the spill inwards. Collect all contaminated materials in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable deactivating agent if one is known, followed by soap and water.
Waste Disposal
Improper disposal of pharmaceutical waste poses a significant environmental risk by contaminating soil and water systems[7][8].
-
Solid Waste: All solid waste contaminated with 4-Deschloro-4-(2-furanylmethyl)amino Furosemide, including used PPE, weighing papers, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated hazardous liquid waste container. Do not pour any amount down the drain[7][8].
-
Final Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, typically via incineration at an approved facility[9]. Do not dispose of this compound in regular trash or by flushing[7][10]. For unused or expired medicines, drug take-back programs are the best option if available[10][11].
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[1].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Deschloro-4-(2-furanylmethyl)amino Furosemide, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Lindstrom. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Retrieved from [Link]
-
GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Expert Synthesis Solutions. (2018, March 23). SAFETY DATA SHEET - Furosemide-d5. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5046-19-5| Product Name : Furosemide - Impurity D. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2024, July 12). Furosemide impurity A Safety Data Sheet. Retrieved from [Link]
-
MedCrave online. (2015, December 21). Spectrophotometric Determination of Furosemide Drug in Different Formulations using Schiff 's Bases. Retrieved from [Link]
-
Secure Waste. (2024, November 20). Improper Pharmaceutical Disposal and Its Effects on Our Environment. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines. Retrieved from [Link]
-
Academia.edu. (n.d.). analytical determination of furosemide: the last researches. Retrieved from [Link]
-
ResearchGate. (2024, March). Comprehensive analysis of a widely pharmaceutical, furosemide, and its degradation products in aquatic systems: Occurrence, fate, and ecotoxicity. Retrieved from [Link]
-
PMC. (2025, October 9). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Retrieved from [Link]
-
Opast Publisher. (2020, November 23). Estimation of Furosemide in Pharmaceutical Preparation Samples. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021, November 1). Visible Quantitative Methods for the Estimation of Furosemide in Pure form and Pharmaceutical Formulations. Retrieved from [Link]
-
Harvard Health Publishing. (2024, March 1). Medication disposal: How — and why — to do it safely. Retrieved from [Link]
-
Citizens Campaign for the Environment. (n.d.). Pharmaceutical Disposal. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. esschemco.com [esschemco.com]
- 3. pppmag.com [pppmag.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. gerpac.eu [gerpac.eu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. securewaste.net [securewaste.net]
- 8. Pharmaceutical Disposal — Citizens Campaign for the Environment [citizenscampaign.org]
- 9. medline.com [medline.com]
- 10. Medication disposal: How - and why - to do it safely - Harvard Health [health.harvard.edu]
- 11. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
